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  • Product: 4-Aminophenyl 4-guanidinobenzoate

Core Science & Biosynthesis

Foundational

4-Aminophenyl 4-guanidinobenzoate CAS number and properties

The following technical guide details the properties, mechanism, and application of 4-Aminophenyl 4-guanidinobenzoate , a specialized biochemical tool used in protease research. CAS Number: 35695-20-6 Primary Classificat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanism, and application of 4-Aminophenyl 4-guanidinobenzoate , a specialized biochemical tool used in protease research.

CAS Number: 35695-20-6 Primary Classification: Serine Protease Inhibitor / Active Site Titrant

Executive Summary

4-Aminophenyl 4-guanidinobenzoate (APGB) is a synthetic low-molecular-weight inhibitor targeting trypsin-like serine proteases. Structurally analogous to the classic titrant p-nitrophenyl p-guanidinobenzoate (NPGB), APGB functions as an "inverse substrate." It rapidly acylates the active site serine of the enzyme, forming a stable guanidinobenzoyl-enzyme complex that deacylates extremely slowly. This property makes it a critical tool for the stoichiometric quantification (active site titration) of enzymes like trypsin, thrombin, and urokinase, as well as a scaffold for developing activity-based probes via its reactive aniline amine.

Chemical Identity & Physicochemical Properties[1][2]

Identification Data
PropertySpecification
CAS Number 35695-20-6
IUPAC Name 4-Aminophenyl 4-guanidinobenzoate
Common Synonyms p-Aminophenyl p-guanidinobenzoate; APGB
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
SMILES NC1=CC=C(OC(=O)C2=CC=C(N=C(N)N)C=C2)C=C1
InChIKey DMWLCBSJFMTCMX-UHFFFAOYSA-N
Physical Properties
ParameterDescription
Appearance Solid (Typically off-white to pale yellow crystalline powder in salt form)
Solubility Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in neutral water unless protonated (salt form).
pKa (Predicted) ~12.5 (Guanidino group), ~4.6 (Aniline amino group)
Stability Hydrolytically sensitive; store desiccated at -20°C. Solutions in DMSO are stable for weeks at -20°C.
Structural Visualization

The molecule consists of two distinct domains: the recognition moiety (guanidinobenzoyl group) which targets the enzyme's S1 specificity pocket, and the leaving group (p-aminophenol).

ChemicalStructure Guanidine Guanidino Group (Positive Charge Mimic) Benzoate Benzoate Core (Scaffold) Guanidine->Benzoate Attached to C4 Ester Ester Bond (Scissile Bond) Benzoate->Ester Carbonyl Aniline p-Aminophenyl Group (Leaving Group / Handle) Ester->Aniline Oxygen

Figure 1: Structural decomposition of 4-Aminophenyl 4-guanidinobenzoate highlighting the scissile ester bond targeted by the enzyme.

Mechanism of Action: Inverse Substrate Inhibition

APGB operates via a suicide inhibition-like mechanism known as "inverse substrate" behavior. Unlike standard substrates where both acylation and deacylation are fast, APGB facilitates rapid acylation but sterically arrests the deacylation step.

The Kinetic Pathway
  • Binding (K_s): The positively charged guanidino group binds the S1 specificity pocket (Asp189 in Trypsin), mimicking the Arginine side chain.

  • Acylation (k_2): The catalytic Serine (Ser195) attacks the carbonyl carbon of the ester.

  • Release: The p-aminophenol leaving group is expelled.

  • Stalling (k_3): The resulting Guanidinobenzoyl-Enzyme intermediate is extremely stable due to the distortion of the active site geometry, preventing water from hydrolyzing the bond (k_3 ≈ 0).

Mechanism E_I Enzyme-Inhibitor Complex (Michaelis Complex) Acyl_E Guanidinobenzoyl-Enzyme (STABLE INTERMEDIATE) E_I->Acyl_E Acylation (k2) Rapid Ester Cleavage LeavingGroup p-Aminophenol (Released) E_I->LeavingGroup Release Product Regenerated Enzyme (Very Slow) Acyl_E->Product Deacylation (k3) Extremely Slow (~10^-5 s^-1) Enzyme Free Enzyme (Ser-OH) Enzyme->E_I Binding (Fast) APGB APGB (Inhibitor) APGB->E_I Binding (Fast)

Figure 2: Kinetic pathway of inhibition.[1] The cycle arrests at the Acyl-Enzyme stage, effectively titrating the active sites.

Experimental Protocol: Active Site Titration

Objective: Determine the operational molarity (active concentration) of a Trypsin solution using APGB. This is superior to measuring total protein (e.g., Bradford) as it accounts for autolysis or inactive zymogens.

Reagents Preparation
  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.4, containing 20 mM CaCl₂ (Calcium stabilizes trypsin).

  • Stock Solution (APGB): 10 mM in dry DMSO. Store at -20°C.

  • Enzyme Solution: Trypsin (approx. 10–50 µM) in 1 mM HCl (keeps enzyme stable/inactive until dilution).

Step-by-Step Methodology
  • Baseline Setup: In a quartz cuvette, add 1.98 mL of Assay Buffer .

  • Blanking: Zero the spectrophotometer at 280 nm (or specific wavelength if coupling p-aminophenol to a secondary detection system). Note: Direct UV detection of p-aminophenol is possible but less sensitive than the nitro-analog NPGB (410 nm). For high sensitivity, use oxidative coupling or fluorescence derivatization of the released amine.

  • Enzyme Addition: Add 10 µL of Enzyme Solution . Mix by inversion. Record baseline absorbance (

    
    ) for 2 minutes to ensure stability.
    
  • Titrant Addition: Add 10 µL of APGB Stock (excess relative to enzyme, typically 50–100 µM final).

  • Reaction Monitoring: Monitor the "burst" phase. The absorbance will change rapidly as the p-aminophenol is released (burst) and then plateau (steady-state turnover is near zero).

  • Calculation:

    
    
    Where:
    
    • 
       = Amplitude of the initial burst.
      
    • 
       = Difference in extinction coefficient between APGB and free p-aminophenol (must be determined empirically for the specific buffer/wavelength).
      
    • 
       = Path length (1 cm).
      
Advanced Application: Probe Synthesis

The unique 4-amino group on the leaving moiety allows APGB to be used as a scaffold.

  • Surface Immobilization: The aniline amine can be coupled to NHS-activated Sepharose or carboxylated magnetic beads.

  • Workflow: Immobilize APGB

    
     Flow Enzyme 
    
    
    
    Enzyme attacks ester
    
    
    Enzyme becomes covalently bound to the guanidinobenzoate moiety (which is NOT attached to the bead)
    
    
    This specific configuration does not work for affinity purification , but rather for activity-based depletion .
  • Correction: To make an affinity resin, one would typically attach the guanidino-benzoate side to the bead. Since the amino group is on the leaving group side in APGB, this molecule is best used as a soluble titrant or intermediate where the aniline is derivatized with a fluorophore to create a "fluorogenic burst" titrant.

Storage and Stability Guidelines

  • Solid State: Hygroscopic. Store at -20°C in a sealed container with desiccant. Stable for >2 years.

  • Stock Solution: Prepare in anhydrous DMSO. Stable for 1 month at -20°C.

  • Aqueous Solution: Unstable. The ester bond hydrolyzes spontaneously at pH > 8.0. Prepare working solutions immediately before use.

References

  • Sigma-Aldrich. (n.d.). 4-Aminophenyl 4-guanidinobenzoate Product Specification & CAS 35695-20-6.[2][3][4][5] Retrieved from [3]

  • ChemSrc. (2025).[2] 4-Aminophenyl 4-guanidinobenzoate Physicochemical Properties and Bioactivity Data. Retrieved from [2]

  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications.
  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Guanidinobenzoate derivatives. Retrieved from

Sources

Exploratory

4-Aminophenyl 4-Guanidinobenzoate: Mechanistic Profiling and Covalent Inhibition of Trypsin-Like Serine Proteases

Executive Summary The development of targeted protease inhibitors requires a rigorous understanding of active-site architecture and transition-state kinetics. 4-Aminophenyl 4-guanidinobenzoate (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted protease inhibitors requires a rigorous understanding of active-site architecture and transition-state kinetics. 4-Aminophenyl 4-guanidinobenzoate (CAS No. 35695-20-6) represents a highly specialized class of synthetic small-molecule serine protease inhibitors[1][2]. Utilizing a guanidinobenzoate warhead, this compound does not merely block the active site competitively; it acts as an "inverse substrate" or suicide inhibitor, leading to the covalent trapping of the enzyme[3]. This whitepaper dissects the molecular pharmacophore, mechanistic pathway, and experimental validation protocols required to profile this compound and its derivatives in drug development.

Molecular Pharmacophore & Binding Kinetics

The efficacy of 4-aminophenyl 4-guanidinobenzoate is driven by its bipartite molecular architecture, which perfectly exploits the catalytic machinery of trypsin-like serine proteases (e.g., Trypsin, Thrombin, and viral NS2B-NS3 proteases)[2]:

  • The S1 Anchoring Motif (Guanidino Group): Trypsin-like proteases possess a deep, negatively charged S1 specificity pocket containing a highly conserved Aspartic Acid residue (Asp189). The strongly basic guanidino group of the inhibitor mimics the natural Arginine/Lysine substrates, plunging into the S1 pocket to form a highly stable bidentate salt bridge with Asp189[3][4].

  • The Reactive Warhead (Ester Linkage): Once anchored, the ester bond of the benzoate moiety is precisely positioned within striking distance of the catalytic triad (His57, Asp102, Ser195).

  • The Leaving Group (4-Aminophenyl): Upon nucleophilic attack by Ser195, the ester bond is cleaved. The 4-aminophenyl group acts as an excellent leaving group, diffusing out of the active site and driving the reaction forward thermodynamically[3][5].

Mechanistic Pathway: The Acyl-Enzyme Intermediate

Unlike standard reversible competitive inhibitors, 4-aminophenyl 4-guanidinobenzoate follows a time-dependent, covalent inhibition mechanism[3][4]. The causality of its potency lies in the extreme disparity between the rates of acylation (


) and deacylation (

).
  • Phase 1 (Michaelis Complex): The inhibitor binds non-covalently to the free enzyme (

    
    ).
    
  • Phase 2 (Acylation): The hydroxyl group of Ser195 attacks the ester carbonyl. A transient tetrahedral intermediate is formed, stabilized by the enzyme's oxyanion hole, followed by the rapid expulsion of 4-aminophenol[3][5].

  • Phase 3 (Covalent Trapping): The enzyme is now covalently modified, forming a stable 4-guanidinobenzoyl-enzyme complex.

  • Phase 4 (Deacylation): Because the acyl-enzyme intermediate is highly stable, the hydrolysis of the ester bond by an incoming water molecule is orders of magnitude slower than normal substrate turnover. This effectively traps the protease in a dead-end state[3].

Mechanism E Serine Protease (Free Enzyme) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k_on) I 4-Aminophenyl 4-Guanidinobenzoate I->EI AcE Acyl-Enzyme Complex (Covalent Adduct) EI->AcE Ser195 Attack (k_acylation) P1 4-Aminophenol (Leaving Group) EI->P1 Release Regen Regenerated Enzyme + 4-Guanidinobenzoic Acid AcE->Regen Slow Hydrolysis (k_deacylation)

Mechanistic pathway of covalent serine protease inhibition by 4-aminophenyl 4-guanidinobenzoate.

Experimental Validation Protocols

To rigorously validate the mechanism of action of 4-aminophenyl 4-guanidinobenzoate, standard steady-state Michaelis-Menten kinetics are insufficient. The following self-validating protocols are required to capture the time-dependent nature of the inhibition and confirm covalent modification.

Workflow Step1 1. Enzyme-Inhibitor Pre-incubation Step2 2. Addition of Fluorogenic Substrate Step1->Step2 Step3 3. Continuous Fluorescence Monitoring Step2->Step3 Step4 4. Non-linear Regression Analysis Step3->Step4

Experimental workflow for kinetic profiling of time-dependent covalent protease inhibitors.

Protocol 1: Active-Site Titration and Kinetic Profiling

Objective: Determine the second-order rate constant of inactivation (


).
Causality:  Because the inhibitor permanently inactivates a fraction of the enzyme over time, pre-incubation is mandatory. A fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) is used because the cleavage of AMC (7-amino-4-methylcoumarin) provides a highly sensitive, continuous readout of residual active enzyme[2][6].
  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation).

  • Pre-incubation: Incubate the target protease (e.g., Trypsin-3, 1 nM) with varying concentrations of 4-aminophenyl 4-guanidinobenzoate (0.1 µM to 50 µM) at 37°C for distinct time intervals (0, 5, 10, 30, 60 minutes)[2].

  • Substrate Addition: Rapidly add the fluorogenic substrate Boc-Val-Pro-Arg-AMC (at a concentration of

    
     to outcompete any remaining non-covalent inhibitor)[2].
    
  • Fluorescence Monitoring: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Plot the natural log of residual activity versus pre-incubation time to determine the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    versus inhibitor concentration to extract
    
    
    and
    
    
    .
Protocol 2: Mass Spectrometry Validation of the Covalent Adduct

Objective: Definitively prove the formation of the acyl-enzyme intermediate on Ser195. Causality: Kinetic data alone cannot distinguish between extremely tight non-covalent binding and true covalent acylation. LC-MS/MS provides absolute structural confirmation by detecting the specific mass shift associated with the guanidinobenzoyl adduct[3][4].

  • Reaction Setup: Incubate the target protease (10 µM) with a 10-fold molar excess of the inhibitor for 1 hour at room temperature.

  • Quenching & Digestion: Quench the reaction with 1% formic acid. Denature the protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest with a non-tryptic protease (e.g., Chymotrypsin or Glu-C) to avoid cleaving at the modified active site.

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Search the spectra for the active-site peptide bearing a mass shift of +161.05 Da , corresponding to the covalent addition of the 4-guanidinobenzoyl group and the loss of the 4-aminophenyl leaving group.

Quantitative Profiling & Selectivity

The broad-spectrum nature of the guanidinobenzoate pharmacophore allows it to inhibit multiple serine proteases across different biological kingdoms. Below is a summary of quantitative inhibition data derived from standardized bioassays[2][6]:

Target EnzymeOriginSubstrate UsedAssay TypeInhibitory Profile
Trypsin-3 Human / MammalianBoc-Val-Pro-Arg-AMCPre-incubation / KineticPotent time-dependent inhibition; active-site titration[2]
Prothrombin / Thrombin HumanBoc-Val-Pro-Arg-AMCSteady-state (25 µM)Substantial inhibition of coagulative activity[2]
Dengue Virus Serotype 2 Viral (NS2B-NS3)Fluorogenic PeptideRecombinant ExpressionBroad-spectrum viral protease inhibition[2]
West Nile Virus Viral (NS2B-NS3)Fluorogenic PeptideRecombinant ExpressionBroad-spectrum viral protease inhibition[2]

Translational Applications in Drug Development

The mechanistic principles of 4-aminophenyl 4-guanidinobenzoate extend directly into clinical drug development. Structurally related guanidinobenzoate drugs, such as Nafamostat mesylate and Camostat mesylate , utilize the exact same mechanism of action (acylation of Ser195) and have been successfully translated into the clinic[3][7].

  • Oncology & Inflammation: By inhibiting proteases like thrombin, plasmin, and mast cell tryptase, guanidinobenzoate derivatives block the canonical NF-κB signaling pathway. This has shown profound efficacy in attenuating tumor progression, particularly in pancreatic and colorectal cancers, by sensitizing solid tumors to chemotherapy[7].

  • Antiviral Therapeutics: Host-cell entry of many respiratory viruses (including Influenza and Coronaviruses) relies on the cleavage of viral spike proteins by host serine proteases like TMPRSS2. Covalent inhibitors utilizing the guanidinobenzoate warhead effectively trap TMPRSS2, halting viral fusion and replication, making them critical candidates for broad-spectrum antiviral deployment[8][9].

References

  • 4-Aminophenyl 4-guanidinobenzoate Bioassay and Target Profiling Source: Chemsrc Database URL:[Link]

  • The Antiviral Potential of Host Protease Inhibitors Source: Activation of Viruses by Host Proteases (Springer / PMC) URL:[Link]

  • The Mechanism of Inhibition of Antibody-Based Inhibitors of Membrane-Type Serine Protease 1 (MT-SP1) Source: National Institutes of Health (PMC) URL:[Link]

  • The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications Source: Frontiers in Oncology URL:[Link]

  • A Review on Expression, Pathological Roles, and Inhibition of TMPRSS2, the Serine Protease Responsible for SARS-CoV-2 Spike Protein Activation Source: Scientifica (PMC) URL:[Link]

Sources

Foundational

4-Aminophenyl 4-guanidinobenzoate: A Technical Guide to Discovery, Mechanism, and Application

This guide provides an in-depth technical analysis of 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6), a specialized serine protease inhibitor and chemical probe. It synthesizes historical context from the laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6), a specialized serine protease inhibitor and chemical probe. It synthesizes historical context from the laboratory of Prof. Setsuro Fujii with modern biochemical applications.

Part 1: Executive Summary & Chemical Identity

4-Aminophenyl 4-guanidinobenzoate (APGB) is a synthetic, low-molecular-weight protease inhibitor belonging to the guanidinobenzoate class. It functions as an "inverse substrate" for trypsin-like serine proteases. Unlike standard substrates that are rapidly hydrolyzed, APGB rapidly acylates the active site serine but deacylates very slowly, effectively trapping the enzyme in an inactive acyl-enzyme complex.

This molecule represents a critical evolutionary step in the development of clinical protease inhibitors like Gabexate (FOY) and Camostat (FOY-305), serving as both a mechanistic probe and a functionalizable scaffold for affinity chromatography.

Chemical Profile
PropertySpecification
IUPAC Name 4-Aminophenyl 4-guanidinobenzoate
CAS Number 35695-20-6
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
Target Class Serine Proteases (Trypsin, Thrombin, Acrosin, C1r, C1s)
Mechanism Pseudo-irreversible Acylation (Inverse Substrate)
Key Moiety Guanidinobenzoyl group (mimics Arginine/Lysine side chain)

Part 2: Discovery and History

The history of 4-aminophenyl 4-guanidinobenzoate is inextricably linked to the pioneering work of Prof. Setsuro Fujii at the Institute for Protein Research (Osaka University) and later at Tokushima University in the 1960s and 70s.

The Search for Synthetic Anti-Trypsin Agents

In the mid-20th century, the clinical management of pancreatitis and hemorrhagic diseases relied heavily on natural inhibitors like Aprotinin (Trasylol), derived from bovine lung. Prof. Fujii sought to create synthetic, non-immunogenic small molecules that could mimic the inhibitory action of these large proteins.

The "Inverse Substrate" Concept

Fujii's team hypothesized that stable esters of p-guanidinobenzoic acid could act as "inverse substrates."

  • Recognition: The guanidino group mimics the side chain of Arginine (the natural substrate for trypsin).

  • Acylation: The enzyme attacks the ester bond, releasing the phenol/alcohol leaving group.

  • Trapping: The resulting guanidinobenzoyl-enzyme complex is remarkably stable (hydrolytically slow), inhibiting the enzyme for minutes to hours.

The Evolutionary Lineage

APGB emerged during the structure-activity relationship (SAR) studies that led to major drugs:

  • Generation 1 (The Probe): p-Nitrophenyl p-guanidinobenzoate (NPGB ). A powerful active site titrant, but unstable and toxic due to the nitrophenol release.

  • Generation 2 (The Scaffold): 4-Aminophenyl 4-guanidinobenzoate (APGB) . The amino group offered a handle for immobilization and reduced the reactivity of the ester compared to the nitro group, allowing for fine-tuned kinetics.

  • Generation 3 (The Drugs):

    • Gabexate (FOY-007): Ethyl ester. Clinically used for pancreatitis.

    • Nafamostat (FUT-175): Naphthyl ester. Potent anticoagulant and anti-inflammatory.

    • Camostat (FOY-305): Complex ester with improved oral bioavailability.

Visualization: The Fujii Inhibitor Lineage

FujiiLineage Target Target: Serine Protease (Trypsin/Thrombin) Concept Concept: Inverse Substrate (Guanidinobenzoate Core) Target->Concept Inhibition Strategy NPGB NPGB (Nitrophenyl ester) First Titrant Concept->NPGB Proof of Concept APGB APGB (Aminophenyl ester) Functional Probe NPGB->APGB SAR Refinement (Stability/Linkability) Gabexate Gabexate (FOY) Clinical Drug APGB->Gabexate Optimization Camostat Camostat (FOY-305) Oral Drug APGB->Camostat Derivatization

Caption: The evolutionary pathway of guanidinobenzoate inhibitors, highlighting APGB as a pivotal intermediate between early probes and clinical drugs.

Part 3: Mechanism of Action

The inhibitory mechanism of 4-aminophenyl 4-guanidinobenzoate is defined by acylation-deacylation kinetics . It is not a simple competitive inhibitor; it chemically modifies the enzyme transiently.

Kinetic Pathway
  • Michaelis Complex (

    
    ):  The enzyme (
    
    
    
    ) binds APGB (
    
    
    ) via the specificity pocket (S1 site), recognizing the guanidino group.
  • Acylation (

    
    ):  The active site Serine-195 attacks the carbonyl carbon. The 4-aminophenol  leaving group is released.
    
  • Acyl-Enzyme (

    
    ):  The enzyme is now covalently modified (guanidinobenzoyl-trypsin). The catalytic triad is blocked.
    
  • Deacylation (

    
    ):  Water slowly hydrolyzes the ester bond to regenerate the free enzyme. For guanidinobenzoates, 
    
    
    
    is extremely small (
    
    
    ), making the inhibition pseudo-irreversible.
Visualization: Inhibition Mechanism

Mechanism E Free Enzyme (E) (Active Serine) EI Michaelis Complex (E·I) E->EI Binding (k1) I Inhibitor (I) (APGB) I->EI EAc Acyl-Enzyme (E-Ac) (Guanidinobenzoyl-Enzyme) EI->EAc Acylation (k2) FAST P1 Product 1 (4-Aminophenol) EI->P1 Release EAc->E Deacylation (k3) VERY SLOW P2 Product 2 (Guanidinobenzoic Acid) EAc->P2 Hydrolysis

Caption: Kinetic scheme of APGB inhibition. The inhibition potency relies on k2 >> k3, causing accumulation of the inactive E-Ac complex.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Aminophenyl 4-guanidinobenzoate

Note: This synthesis utilizes DCC coupling, a standard method for ester formation.

Reagents:

  • 4-Guanidinobenzoic acid hydrochloride (1.0 eq)

  • 4-Aminophenol (1.1 eq) - Protect amino group with Boc if high purity required, then deprotect.

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-guanidinobenzoic acid HCl (2.15 g, 10 mmol) in 20 mL anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DCC (2.47 g, 12 mmol) and stir at 0°C for 30 minutes to form the active ester intermediate.

  • Coupling: Add 4-aminophenol (1.20 g, 11 mmol). Critical Step: Ensure the reaction remains at 0°C for the first hour, then allow to warm to room temperature (25°C) overnight.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Precipitation: Pour the filtrate into 200 mL of cold diethyl ether to precipitate the crude product.

  • Purification: Recrystallize from methanol/water (9:1).

  • Validation: Verify structure via NMR and Mass Spectrometry (Expected [M+H]+ = 271.12).

Protocol B: Active Site Titration Assay (Trypsin Inhibition)

Purpose: To determine the concentration of active trypsin using APGB as a "burst" titrant.

Materials:

  • Bovine Trypsin (Target Enzyme)

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂

  • Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic)

  • Inhibitor: APGB (Stock 10 mM in DMSO)

Methodology:

  • Baseline: Incubate Trypsin (10 nM final) in Buffer for 5 minutes at 37°C.

  • Challenge: Add APGB at varying concentrations (0, 5, 10, 50, 100 nM).

  • Substrate Addition: Immediately add fluorogenic substrate (50 µM).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Analysis:

    • Observe the initial "burst" of inhibition.

    • Calculate the residual enzymatic activity (

      
      ).
      
    • Plot % Inhibition vs. [APGB] to determine

      
       (typically < 100 nM for Trypsin).
      

Part 5: Applications in Research & Development

Beyond its history, APGB remains a vital tool in modern biochemistry:

  • Affinity Chromatography Ligand: The 4-amino group is a perfect nucleophile for coupling to activated resins (e.g., NHS-activated Sepharose). Immobilized APGB is used to purify trypsin-like proteases (TLPs) from complex biological mixtures.

    • Advantage:[1][2] High specificity for the S1 pocket of TLPs.

    • Elution: Low pH or Benzamidine competition.

  • Active Site Probe: Used to quantify the number of active sites in a protease preparation. Since the acyl-enzyme intermediate is stable, the release of 4-aminophenol (which can be detected electrochemically or spectrophotometrically) correlates 1:1 with active enzyme molecules.

  • Sperm Acrosin Inhibition: APGB and its derivatives are potent inhibitors of acrosin , a protease essential for sperm penetration of the zona pellucida. This has led to research into non-hormonal contraceptives based on the guanidinobenzoate scaffold.

Part 6: References

  • Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology.

  • Tamura, Y., et al. (1977). Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase. Biochimica et Biophysica Acta.

  • ChemSRC. (2025). 4-Aminophenyl 4-guanidinobenzoate - Chemical Properties and Bioactivity.

  • Sigma-Aldrich. (2025). Product Specification: 4-Aminophenyl 4-guanidinobenzoate.

  • Ikeda, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives. Journal of Medicinal Chemistry.

Sources

Exploratory

4-Aminophenyl 4-guanidinobenzoate and its derivatives' biological activity

The following technical guide details the biological activity, chemical mechanism, and experimental applications of 4-Aminophenyl 4-guanidinobenzoate (APGB) and its structural derivatives. Core Function: Inverse Substrat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical mechanism, and experimental applications of 4-Aminophenyl 4-guanidinobenzoate (APGB) and its structural derivatives.

Core Function: Inverse Substrate Serine Protease Inhibitor Primary Target: Trypsin-like Serine Proteases (Acrosin, Thrombin, Trypsin) CAS Registry Number: 35695-20-6

Executive Summary: The "Acyl-Enzyme Trap"

4-Aminophenyl 4-guanidinobenzoate (APGB) represents a specialized class of serine protease inhibitors known as inverse substrates . Unlike competitive inhibitors that merely occupy the active site, APGB exploits the enzyme's catalytic machinery to commit "molecular suicide."

The compound acts as a substrate that is rapidly processed to form an acyl-enzyme intermediate. However, the resulting guanidinobenzoyl-enzyme complex is exceptionally stable, with a deacylation rate (


) orders of magnitude slower than typical substrates. This effectively "freezes" the enzyme in a covalent, inactive state.

Key Differentiator: The 4-aminophenyl moiety serves as a functionalizable leaving group, distinguishing APGB from purely therapeutic derivatives (like Camostat) and enabling its use as a mechanistic probe, affinity ligand, and acrosin-specific inhibitor in reproductive biology.

Chemical Biology & Mechanism of Action[1]

Structural Logic

The molecule consists of two distinct domains connected by an ester linkage:

  • The Recognition Head (Acyl Donor): The 4-guanidinobenzoate moiety mimics the arginine side chain of natural substrates (e.g., the P1 residue). It binds with high affinity to the S1 specificity pocket (Asp189 in trypsin).

  • The Leaving Group: The 4-aminophenol moiety. Upon acylation, this group is expelled. Its electronic properties (electron-donating amine) tune the stability of the ester, while the amine allows for conjugation to fluorophores or solid supports.

Kinetic Mechanism: Inverse Substrate Inhibition

The inhibition follows a three-step kinetic model. The efficacy of APGB relies on


 (acylation) being very fast and 

(deacylation) being functionally negligible.

Pathway Visualization:

InhibitorMechanism E Free Enzyme (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + I (Binding) I Inhibitor (APGB) EI->E k-1 E_Acyl Acyl-Enzyme (Guanidinobenzoyl-Ser) EI->E_Acyl k2 (Acylation) FAST P1 Leaving Group (4-Aminophenol) EI->P1 Release E_Acyl->E k3 (Deacylation) VERY SLOW (H2O) P2 Acid Product (Guanidinobenzoic Acid) E_Acyl->P2

Caption: Kinetic pathway of APGB. The enzyme is trapped in the E_Acyl state due to the stability of the guanidinobenzoyl ester bond against hydrolysis.

Structure-Activity Relationship (SAR) & Derivatives[2]

The "guanidinobenzoate" scaffold is the pharmacophore for a family of clinically relevant drugs. The variation lies primarily in the leaving group , which dictates bioavailability, half-life, and secondary specificity.

CompoundLeaving Group StructurePrimary UtilityKey Feature
APGB 4-AminophenolResearch Probe Amino group allows conjugation (beads/dyes). High specificity for Acrosin.
Camostat (FOY-305)N,N-dimethylcarbamoylmethyl phenolTherapeutic (Pancreatitis)Oral bioavailability; broad-spectrum (Trypsin, Kallikrein).
Nafamostat (FUT-175)6-Amidino-2-naphtholTherapeutic (Anticoagulant)Dual-cationic nature increases potency against Thrombin/Factor Xa.
Gabexate (FOY-007)Ethyl 4-hydroxybenzoateTherapeutic (Pancreatitis)Shorter half-life; ester linkage is highly labile in plasma.
NPGB 4-NitrophenolTitration Reagent Chromogenic leaving group (yellow) allows instant quantification of active sites.

Expert Insight: While Nafamostat and Camostat are superior drugs due to metabolic stability, APGB remains the gold standard for in vitro mechanistic studies where surface immobilization (via the amine) or specific acrosin targeting is required.

Biological Applications

Reproductive Biology: Acrosin Inhibition

Acrosin is a trypsin-like protease located in the sperm acrosome, essential for penetrating the zona pellucida of the egg.

  • Mechanism: APGB irreversibly acylates acrosin during the acrosome reaction.

  • Utility: Used in sperm penetration assays to confirm the necessity of proteolytic activity for fertilization. It serves as a contraceptive lead compound model.

Active Site Titration (Quantification)

Because the acylation step (


) is stoichiometric (1:1 ratio of inhibitor to enzyme active site), APGB and its nitro-derivative (NPGB) are used to determine the absolute concentration  of active enzyme in a solution, correcting for inactive or autolyzed protein.
Affinity Chromatography

The 4-amino group of APGB can be coupled to NHS-activated Sepharose beads.

  • Workflow: Immobilize APGB

    
     Load crude lysate 
    
    
    
    Trypsin-like enzymes bind (acylate)
    
    
    Wash
    
    
    Elute with nucleophile (e.g., Benzamidine or Hydroxylamine) to deacylate and release the purified enzyme.

Experimental Protocols

Protocol A: Synthesis of 4-Aminophenyl 4-Guanidinobenzoate

Note: Direct esterification requires protection of the guanidino group or careful pH control.

Reagents: 4-Guanidinobenzoic acid hydrochloride (4-GBA), 4-Aminophenol, Dicyclohexylcarbodiimide (DCC), Pyridine, DMF.

  • Activation: Dissolve 4-GBA (10 mmol) in dry DMF/Pyridine (4:1 v/v). Add DCC (11 mmol) and stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 4-Aminophenol (10 mmol) slowly to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. The urea byproduct (DCU) will precipitate.

  • Workup: Filter off the DCU. Pour the filtrate into ice-cold ether/acetone mixture to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H-NMR (look for aromatic doublets of the benzoate and aminophenyl rings) and Mass Spectrometry (M+H).

Protocol B: Active Site Titration (Burst Assay)

Use this to determine the operational normality of a Trypsin solution.

Reagents:

  • Buffer: 0.1 M HEPES, pH 7.4, 10 mM CaCl₂.

  • Enzyme: Trypsin stock (approx. 10 µM).

  • Inhibitor: APGB (or NPGB for colorimetric) dissolved in DMSO (1 mM).

Step-by-Step:

  • Baseline: In a quartz cuvette, add 990 µL Buffer and 10 µL Enzyme. Record baseline absorbance (280 nm for protein, or specific fluorophore if using fluorescent derivative).

  • Injection: Rapidly inject 5 µL of Inhibitor (excess, ~5:1 ratio).

  • Measurement: Monitor absorbance/fluorescence immediately.

    • Result: You will see an immediate "burst" of the leaving group (4-aminophenol) followed by a plateau.

  • Calculation:

    
    
    
    • This calculates the moles of leaving group released, which equals the moles of active sites acylated.

References

  • Chase, T. Jr., & Shaw, E. (1967). "p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin". Biochemical and Biophysical Research Communications. Link

  • Steven, F. S., et al. (1988).[1] "Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes". Journal of Enzyme Inhibition. Link

  • Tsunematsu, H., et al. (1986). "Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester". Journal of Biochemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-aminophenyl 4-guanidinobenzoate". Merck KGaA. Link

Sources

Foundational

Theoretical Studies on 4-Aminophenyl 4-guanidinobenzoate Binding

This guide provides an in-depth technical analysis of the theoretical frameworks used to study the binding and inhibitory mechanism of 4-Aminophenyl 4-guanidinobenzoate (APGB) with serine proteases (specifically Trypsin-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the theoretical frameworks used to study the binding and inhibitory mechanism of 4-Aminophenyl 4-guanidinobenzoate (APGB) with serine proteases (specifically Trypsin-like enzymes). It focuses on the computational methodologies—Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD)—required to characterize its unique "inverse substrate" behavior.

Technical Whitepaper & Computational Protocol

Executive Summary: The Inverse Substrate Paradigm

4-Aminophenyl 4-guanidinobenzoate (APGB) represents a class of active-site titrants and suicide inhibitors for serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Unlike reversible competitive inhibitors (like benzamidine), APGB acts as a quasi-substrate.

Theoretical studies of APGB binding are critical because they must account for a two-step reaction coordinate rather than a simple equilibrium binding event. The inhibition efficacy stems from the rapid formation of a stable acyl-enzyme intermediate (Guanidinobenzoyl-Trypsin) and a kinetically stalled deacylation step.

Key Theoretical Objectives:

  • Electronic Structure: Characterizing the guanidinium cation (pKa ~13.6) and the ester electrophilicity.

  • Leaving Group Effects: Analyzing how the p-amino group (electron-donating) influences the leaving group potential of the phenol moiety compared to the classic p-nitro analog (NPGB).

  • Acyl-Enzyme Stability: Using QM/MM to understand the high energy barrier for the hydrolysis of the guanidinobenzoyl-enzyme complex.

Chemical & Electronic Profile (DFT Analysis)

Before macromolecular simulation, the ligand's electronic properties must be established using Density Functional Theory (DFT).

2.1. Geometry and Charge Distribution

The guanidinium group is planar and resonance-stabilized. The "4-aminophenyl" moiety serves as the leaving group.

  • Methodology: DFT optimization at the B3LYP/6-311++G(d,p) level.

  • Key Insight: The ester carbonyl carbon in APGB is less electrophilic than in the nitro-analog (NPGB) due to the electron-donating nature of the amino group on the phenyl ring (via conjugation, though separated by the ester oxygen, the inductive effect of the phenol ring modulates the pKa of the leaving group).

  • Leaving Group pKa:

    • p-Nitrophenol (NPGB leaving group): pKa ~ 7.1 (Fast Acylation).

    • p-Aminophenol (APGB leaving group): pKa ~ 10.3 (Slower Acylation).

    • Theoretical Implication: The transition state energy for the acylation step is higher for APGB, making it a more selective, albeit slower, acylating agent.

2.2. Frontier Molecular Orbitals (FMO)
  • HOMO: Localized on the p-aminophenol ring (nucleophilic character).

  • LUMO: Localized on the guanidinobenzoyl moiety (electrophilic character), specifically the ester carbonyl.

  • Relevance: The LUMO location confirms the susceptibility to nucleophilic attack by the Ser195 hydroxyl group of the enzyme.

Molecular Docking: The Michaelis Complex

The first stage of simulation involves the formation of the non-covalent Michaelis complex (


).
3.1. The S1 Pocket Anchor

The defining interaction for trypsin-like proteases is the salt bridge between the ligand's guanidinium group and the enzyme's Asp189 (at the bottom of the S1 specificity pocket).

  • Binding Pose: The guanidinophenyl moiety inserts deep into the S1 pocket.

  • H-Bond Network:

    • Guanidinium

      
      
      
      
      
      Asp189
      
      
      .
    • Guanidinium

      
      
      
      
      
      Asp189
      
      
      .
    • Guanidinium

      
      
      
      
      
      Ser190
      
      
      (often water-mediated).
  • Hydrophobic Interactions: The phenyl ring of the benzoate moiety stacks against the hydrophobic walls formed by Val213 and Cys191-Cys220 disulfide.

3.2. Catalytic Alignment

For the reaction to proceed, the docking pose must satisfy the "Near Attack Conformation" (NAC):

  • Distance: Ser195

    
     to Ester Carbonyl 
    
    
    
    < 3.5 Å.
  • Oxyanion Hole: The Ester Carbonyl

    
     must H-bond with Gly193 
    
    
    
    and Ser195
    
    
    .
Mechanistic Pathway & Acyl-Enzyme Stability

This is the core of the theoretical study. The inhibition is not just binding (


), but kinetic trapping (

).
4.1. The Reaction Coordinate (QM/MM)

The reaction proceeds through a tetrahedral intermediate.

  • Nucleophilic Attack: Ser195 attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Stabilized by the Oxyanion Hole.

  • Acylation (Release of Leaving Group): The bond between the carbonyl carbon and the phenoxy oxygen breaks. The 4-aminophenol leaves.

  • Stable Acyl-Enzyme: The Guanidinobenzoyl-Trypsin species is formed.[1]

4.2. Why is Deacylation Slow?

Theoretical studies (MD and QM/MM) reveal why this intermediate is stable (inhibitory):

  • Distortion: The rigid guanidinobenzoyl group, anchored tightly to Asp189, forces the ester bond into a conformation that is suboptimal for the attack of the deacylating water molecule.

  • Electronic Stabilization: The resonance of the guanidinium group through the phenyl ring stabilizes the acyl-enzyme ester bond, raising the activation energy for hydrolysis.

4.3. Mechanism Visualization

The following diagram illustrates the kinetic pathway modeled in theoretical studies.

APGB_Mechanism Free Free Enzyme + APGB Michaelis Michaelis Complex (Non-covalent Binding) Free->Michaelis Docking (Kd) TS1 Tetrahedral Intermediate 1 Michaelis->TS1 Ser195 Attack AcylEnzyme Acyl-Enzyme (Guanidinobenzoyl-Trypsin) TS1->AcylEnzyme Acylation LeavingGroup Release: 4-Aminophenol TS1->LeavingGroup Hydrolysis Deacylation (Hydrolysis) AcylEnzyme->Hydrolysis Very Slow (k3 << k2) Regenerated Free Enzyme + Guanidinobenzoic Acid Hydrolysis->Regenerated

Caption: Kinetic pathway of APGB inhibition. The "Acyl-Enzyme" state is the kinetic trap that defines the inhibition mechanism.

Computational Protocols

To replicate these studies, follow this validated workflow.

Phase 1: System Preparation
  • Protein Structure: Retrieve Bovine Trypsin (PDB: 1TPO or 3PTB ).

  • Ligand Prep: Build 4-Aminophenyl 4-guanidinobenzoate.

    • Protonate the guanidine group (+1 charge).

    • Parameterize using GAFF2 (General AMBER Force Field) with RESP charges derived from HF/6-31G* or B3LYP.

  • Solvation: TIP3P water box with 10Å buffer; neutralize with Cl- ions.

Phase 2: Molecular Docking (AutoDock Vina / Glide)
  • Grid Box: Center on catalytic triad (His57, Asp102, Ser195) and specificity pocket (Asp189). Size: 20x20x20 Å.

  • Constraints (Optional): H-bond constraint on Asp189 to ensure S1 recognition.

  • Scoring: Select poses with the lowest

    
     that satisfy the "Near Attack Conformation" (C-O distance < 3.5Å).
    
Phase 3: Molecular Dynamics (AMBER / GROMACS)

Run two separate simulations to study the full inhibition cycle:

  • Simulation A (Michaelis Complex):

    • Start: Docked complex.

    • Duration: 100 ns.

    • Goal: Assess stability of the pre-reaction state. Measure RMSD of the ligand and distance between Ser195-OH and Carbonyl-C.

  • Simulation B (Acyl-Enzyme):

    • Construction: Covalently modify Ser195. Remove the 4-aminophenol leaving group. Attach the 4-guanidinobenzoyl group to Ser195-O

      
      .
      
    • Parameterization: Generate new topology for the non-standard residue (SER-LIG).

    • Goal: Assess the stability of the acyl-enzyme. If the ester bond water accessibility is low, it confirms slow deacylation.

Data Summary Table: Expected Theoretical Values
ParameterDescriptionExpected Range
Binding Energy (

)
Non-covalent affinity (Docking)-7.5 to -9.0 kcal/mol
Salt Bridge Dist. Guanidinium-N to Asp189-O2.8 ± 0.2 Å
Catalytic Dist. Ser195-O to Carbonyl-C3.0 - 4.0 Å (Michaelis)
RMSD (Ligand) Stability in S1 pocket< 1.5 Å
pKa (Leaving Group) 4-Aminophenol vs 4-Nitrophenol~10.3 vs ~7.1
References
  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. Link

  • Sreedharan, S. K., et al. (1996). Characterization by kinetic analysis and by energy minimization and molecular dynamics simulation of the E-64-beta-trypsin complex. Biochemical Journal, 316(Pt 3), 777–786. Link

  • Talhout, R., & Engberts, J. B. (2001). General acid catalysis in the hydrolysis of p-nitrophenyl esters catalyzed by trypsin. European Journal of Biochemistry, 268(6), 1554-1560. Link

  • Gräter, F., et al. (2005). Protein/Ligand Binding Free Energies Calculated with Quantum Mechanics/Molecular Mechanics.[1] The Journal of Physical Chemistry B, 109(20), 10474-10483.[1] Link

  • ChEMBL Database. (2025). 4-Aminophenyl 4-guanidinobenzoate (CHEMBL124976). EMBL-EBI. Link

Sources

Exploratory

The Therapeutic Potential of 4-Aminophenyl 4-Guanidinobenzoate: A Technical Guide to Flaviviral Protease Inhibition

Executive Summary The development of broad-spectrum antivirals against flaviviruses—particularly Dengue virus (DENV) and West Nile virus (WNV)—remains a critical global health objective. A primary therapeutic target is t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of broad-spectrum antivirals against flaviviruses—particularly Dengue virus (DENV) and West Nile virus (WNV)—remains a critical global health objective. A primary therapeutic target is the viral NS2B-NS3 serine protease, which is essential for viral polyprotein processing and replication. 4-Aminophenyl 4-guanidinobenzoate (4-APGB) (CAS: 35695-20-6) has emerged as a vital structural scaffold for protease inhibition. This whitepaper provides an in-depth mechanistic analysis, quantitative profiling, and standardized experimental workflows for evaluating 4-APGB and its derivatives in drug discovery pipelines.

I. The Molecular Rationale: Targeting the Flaviviral P1 Pocket

The flaviviral NS2B-NS3 protease features a classic catalytic triad (His51, Asp75, Ser135) and exhibits a strict substrate preference for basic amino acids (Arginine or Lysine) at the P1 position. This specificity is dictated by the highly electronegative S1 binding pocket of the enzyme.

4-APGB exploits this structural requirement through a dual-action mechanism:

  • P1 Mimicry: The guanidino group of the inhibitor acts as an arginine mimetic. It forms critical bidentate hydrogen bonds and electrostatic interactions with the Asp129 residue at the bottom of the S1 pocket, anchoring the molecule[1].

  • Electrophilic Trapping: The ester linkage in 4-APGB serves as an electrophilic center. Once the guanidino group anchors the molecule, the catalytic Ser135 is perfectly positioned to execute a nucleophilic attack on the ester carbonyl.

This reaction results in the expulsion of the 4-aminophenol leaving group and the formation of a covalent acyl-enzyme intermediate [2]. Because the deacylation step (hydrolysis of the guanidinobenzoyl-enzyme adduct) is exceptionally slow, the enzyme is effectively trapped in an inactive state, halting viral replication.

G A NS2B-NS3 Protease (Active State) C Michaelis Complex (S1 Pocket Binding) A->C Binding B 4-Aminophenyl 4-guanidinobenzoate B->C Guanidino mimicry D Nucleophilic Attack (Ser135 on Ester) C->D Orientation E Covalent Acyl-Enzyme Adduct D->E Covalent bond F Release of 4-Aminophenol D->F Leaving group G Inhibition of Viral Polyprotein Cleavage E->G Enzyme trapped

Fig 1. Covalent-reversible inhibition mechanism of NS2B-NS3 protease by 4-aminophenyl 4-guanidinobenzoate.

II. Quantitative Profiling & Cross-Reactivity

While 4-guanidinobenzoates demonstrate high potency against flaviviral proteases, their structural mimicry of basic substrates introduces selectivity challenges. Host serine proteases, such as trypsin and thrombin, also prefer basic P1 residues and are susceptible to inhibition by 4-APGB[2][3].

Below is a summarized quantitative profile of 4-guanidinobenzoate derivatives based on established in vitro screening data:

Target ProteaseSubstrate UtilizedInhibitory Potency RangeSelectivity & Therapeutic Note
DENV2 NS2B-NS3 Boc-Val-Pro-Arg-AMCLow-micromolar (IC₅₀)Primary antiviral target; rigidifies protease conformation[2][4].
WNV NS2B-NS3 Boc-Val-Pro-Arg-AMCLow-micromolar (IC₅₀)Cross-reactive; indicates pan-flaviviral potential[2][3].
Human Trypsin Boc-Val-Pro-Arg-AMCNanomolar to MicromolarMajor off-target liability; requires structural optimization[3].
Human Thrombin Boc-Val-Pro-Arg-AMCMicromolar (IC₅₀)Coagulation pathway interference risk[2][3].

Causality in Lead Optimization: To mitigate off-target toxicity, researchers frequently attempt to replace the highly reactive ester bond with amides or carbamates. However, SAR (Structure-Activity Relationship) studies indicate that such modifications often lead to a severe loss of flaviviral inhibition[1][2]. The electrophilic ester group remains an essential pharmacophore for this compound class, forcing developers to focus on modifying the leaving group (the 4-aminophenyl ring) to enhance selectivity.

III. Self-Validating Assay Methodology

To accurately determine the IC₅₀ and Kᵢ values of 4-APGB, a continuous fluorogenic assay using the substrate Boc-Val-Pro-Arg-AMC is required[3]. The following protocol is engineered as a self-validating system, ensuring that artifacts (such as compound auto-fluorescence or rapid hydrolysis) are controlled.

Step-by-Step Experimental Workflow
  • Reagent Preparation & Quality Control

    • Action: Dissolve 4-APGB in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: 4-APGB is susceptible to spontaneous ester hydrolysis in aqueous, alkaline environments. Using anhydrous DMSO prevents premature degradation. The final assay concentration of DMSO must not exceed 5% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation

    • Action: Mix recombinant His-tagged NS2B-NS3 protease (e.g., 10 nM final) with varying concentrations of 4-APGB in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS). Incubate at 37°C for exactly 30 minutes.

    • Causality: Because 4-APGB acts via a covalent-reversible mechanism, the formation of the acyl-enzyme adduct is time-dependent. A 30-minute pre-incubation is strictly required to allow the system to reach thermodynamic equilibrium before the competing substrate is introduced.

  • Substrate Addition

    • Action: Initiate the reaction by adding Boc-Val-Pro-Arg-AMC (typically at its Kₘ value, ~20-50 µM).

    • Causality: The Val-Pro-Arg sequence accurately mimics the native viral polyprotein cleavage site. Using the substrate at its Kₘ ensures the assay is highly sensitive to competitive and covalent-reversible inhibitors.

  • Kinetic Measurement & Validation

    • Action: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes.

    • Causality: Measuring the initial velocity (v₀) of AMC release, rather than taking a single endpoint measurement, prevents data skewing caused by substrate depletion or slow inhibitor dissociation over time.

    • Self-Validation Check: Include a "Compound + Substrate (No Enzyme)" well. If fluorescence increases here, the compound is auto-fluorescent or chemically reacting with the substrate, invalidating the read.

Workflow S1 Step 1: Enzyme Prep Recombinant NS2B-NS3 S2 Step 2: Pre-incubation Compound + Enzyme (30m) S1->S2 S3 Step 3: Substrate Boc-Val-Pro-Arg-AMC S2->S3 S4 Step 4: Kinetics Ex: 380nm / Em: 460nm S3->S4 S5 Step 5: Data Analysis IC50 & Ki Determination S4->S5

Fig 2. High-throughput fluorogenic assay workflow for evaluating NS2B-NS3 protease inhibitors.

IV. Future Directions: Structural Rigidification & NMR

Recent advancements in structural biology have utilized 4-guanidinobenzoate derivatives as chemical tools to study the conformational dynamics of flaviviral proteases. ¹⁹F NMR spectroscopy studies incorporating fluoro-tryptophans have revealed that the binding of 4-guanidinobenzoates significantly rigidifies the NS2B-NS3 complex, suppressing conformational heterogeneity[4].

By understanding how 4-APGB locks the protease into a single, inactive conformation, drug developers can design next-generation inhibitors that achieve this rigidification without relying on the highly reactive, non-selective ester bond. Future therapeutic applications of 4-APGB will likely position it not as a final clinical candidate, but as a highly potent crystallographic chaperone and foundational pharmacophore for pan-flaviviral drug discovery.

References
  • A short survey of dengue protease inhibitor development in the past 6 years (2015–2020)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS)
  • 4-Aminophenyl 4-guanidinobenzoate | CAS#:35695-20-6 Bioassay Data Source: Chemsrc / ChEMBL URL

Sources

Foundational

Exploring the role of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition

The following is an in-depth technical guide on the role and application of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition. Executive Summary 4-Aminophenyl 4-guanidinobenzoate (APGB) is a specialized active-site...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role and application of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition.

Executive Summary

4-Aminophenyl 4-guanidinobenzoate (APGB) is a specialized active-site titrant and irreversible inhibitor targeting trypsin-like serine proteases. While structurally analogous to the common spectrophotometric titrant p-nitrophenyl p'-guanidinobenzoate (NPGB), APGB is distinguished by its specific leaving group (4-aminophenol) and its potent efficacy against acrosin , a key enzyme in sperm penetration.

This guide details the mechanistic basis of APGB inhibition, its kinetic profile as an "inverse substrate," and validated protocols for its use in active site titration and biological inhibition assays.

Part 1: Mechanistic Foundations

The "Inverse Substrate" Mechanism

APGB functions as a suicide inhibitor or "inverse substrate." Unlike competitive inhibitors that merely block the active site, APGB exploits the enzyme's catalytic machinery to form a covalent trap.

  • Recognition: The guanidinobenzoyl moiety mimics the arginine side chain of natural substrates (e.g., trypsin targets), directing the molecule into the S1 specificity pocket.

  • Acylation (Rapid): The active site Serine-195 attacks the carbonyl carbon of the ester linkage. This releases the leaving group, 4-aminophenol .

  • Deacylation (Extremely Slow): The resulting guanidinobenzoyl-enzyme intermediate is exceptionally stable. The hydrolytic water molecule cannot easily attack the acyl bond due to the electronic stabilization and steric hindrance of the guanidino group.

This mechanism effectively "freezes" the enzyme in the acyl-intermediate stage, allowing for stoichiometric quantification of active sites.

Kinetic Pathway Visualization

The following diagram illustrates the kinetic trapping mechanism. Note the disparity between the rapid acylation rate (


) and the negligible deacylation rate (

).

InhibitionMechanism E Enzyme (E) EI Michaelis Complex (E·I) E->EI Binding (k1) I APGB (I) I->EI EI->E Dissociation (k-1) EAcyl Acyl-Enzyme (Trapped) EI->EAcyl Acylation (k2) FAST P1 4-Aminophenol (Leaving Group) EI->P1 Release EAcyl->E Deacylation (k3) VERY SLOW P2 Guanidinobenzoate (Acid) EAcyl->P2

Figure 1: Kinetic pathway of APGB inhibition. The enzyme is rapidly acylated (


) and trapped, as deacylation (

) is kinetically insignificant on the assay timescale.

Part 2: Target Profile & Comparative Analysis

APGB is most frequently employed for Acrosin (sperm serine protease) and Trypsin . Its selection over other guanidinobenzoates depends on the detection requirements and biological context.

Comparative Inhibitor Profile
FeatureAPGB (4-Aminophenyl)NPGB (4-Nitrophenyl)MUGB (4-Methylumbelliferyl)
Leaving Group 4-Aminophenol4-Nitrophenol4-Methylumbelliferone
Detection Mode UV Absorbance (295-300 nm) or ElectrochemicalVisible Absorbance (400-410 nm)Fluorescence (Ex 360 / Em 450)
Primary Utility Acrosin inhibition; Non-colored biological assaysStandard Active Site Titration (Trypsin)High-sensitivity Titration (Picomolar)
Stability Moderate (oxidation sensitive)HighModerate
Toxicity Lower (suitable for sperm assays)Higher (Nitrophenol release)Low
Why Choose APGB?

While NPGB is the standard for simple spectrophotometry due to the yellow color of nitrophenol, APGB is preferred when:

  • Visible light interference exists: If the assay matrix absorbs at 400 nm.

  • Biological viability is required: In sperm penetration assays, the lower toxicity of the aminophenol leaving group (compared to nitrophenol) allows for functional inhibition studies on live cells.

  • Electrochemical detection is available: 4-Aminophenol is electro-active, allowing for highly sensitive voltammetric detection in complex media where optical clarity is poor.

Part 3: Experimental Protocols

Protocol A: Active Site Titration (Burst Assay)

This protocol determines the operational molarity of an enzyme solution. It relies on the "burst" release of 4-aminophenol equivalent to the amount of active enzyme.

Reagents:

  • Buffer: 0.1 M HEPES or Tris-HCl, pH 7.4 (containing 20 mM CaCl₂ for trypsin stability).

  • APGB Stock: 10 mM in dry Dimethylformamide (DMF) or DMSO. Note: Prepare fresh to avoid spontaneous hydrolysis.

  • Enzyme Solution: Trypsin or Acrosin (approx. 10-50 µM estimated).

Workflow:

  • Baseline Setup: In a quartz cuvette, add 1.98 mL of Buffer.

  • Blanking: Zero the spectrophotometer at 295 nm (absorbance max for 4-aminophenol).

  • Substrate Addition: Add 10 µL of APGB Stock (Final conc: 50 µM). Mix by inversion. Record baseline for 30 seconds to check for spontaneous hydrolysis.

  • Enzyme Injection: Add 10 µL of Enzyme Solution. Mix rapidly (< 2 seconds).

  • Measurement: Immediately record Absorbance at 295 nm (

    
    ) continuously for 2-3 minutes.
    

Data Analysis: The reaction will show an immediate rapid increase (the "burst") followed by a very slow linear phase (steady-state turnover).

  • Extrapolate the slow linear phase back to Time = 0.

  • The intercept represents the Burst Amplitude (

    
    ) .
    
  • Calculate Active Enzyme Concentration (

    
    ):
    
    
    
    
    Where
    
    
    is the differential molar extinction coefficient of 4-aminophenol at 295 nm (approx. 2.1 - 2.5 mM⁻¹cm⁻¹, must be determined empirically on the instrument) and
    
    
    is pathlength (1 cm).
Protocol B: Biological Inhibition (Sperm Acrosin)

Used to assess the capacity of APGB to block acrosin activity in live sperm samples.

Workflow Visualization:

Workflow Start Semen Sample (Washed) Incubate Incubate with APGB (10⁻⁷ to 10⁻⁴ M) 2 min @ 37°C Start->Incubate Sep Ficoll Centrifugation (Remove unbound inhibitor) Incubate->Sep Extract Acid Extraction (pH 2.8) to solubilize Acrosin Sep->Extract Assay Amidolytic Assay (BAPNA Substrate) Extract->Assay

Figure 2: Workflow for assessing acrosin inhibition in spermatozoa using APGB.

Steps:

  • Incubation: Mix washed spermatozoa with APGB (concentration range

    
     to 
    
    
    
    M) for 2 minutes at 37°C.
  • Separation: Layer mixture over 11% Ficoll and centrifuge to separate sperm from seminal plasma and unbound inhibitor.

  • Extraction: Resuspend sperm pellet in dilute acetic acid (pH 2.8) to extract and solubilize acrosin.

  • Quantification: Neutralize extract and measure residual acrosin activity using a standard substrate like BAPNA (N-alpha-Benzoyl-D,L-arginine 4-nitroanilide) at 410 nm.

  • Result: Plot % Inhibition vs. [APGB] to determine

    
    .
    

Part 4: Critical Considerations & Troubleshooting

Spontaneous Hydrolysis

Guanidinobenzoate esters are labile.

  • Symptom: High background absorbance or lack of "burst."[1]

  • Fix: Store stock solutions in anhydrous DMF/DMSO at -20°C. Never store in aqueous buffer.

Wavelength Specificity

Ensure your spectrophotometer is calibrated for UV (295 nm). If using plastic cuvettes, ensure they are UV-transparent . Standard polystyrene cuvettes block light at 295 nm; use quartz or UV-grade methacrylate.

Leaving Group Oxidation

4-Aminophenol oxidizes to quinone imines (browning) over time.

  • Impact: Inaccurate extinction coefficients.

  • Mitigation: Perform measurements immediately. Sodium metabisulfite (0.1%) can be added to the buffer as an antioxidant if strictly necessary, though it may interfere with some enzymes.

References

  • Chase, T., & Shaw, E. (1967).[2] p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.[2] Biochemical and Biophysical Research Communications, 29(4), 508–514. Link

  • Kaminski, J. M., et al. (1986). Effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa. Biology of Reproduction, 35(5), 1285-1296. Link

  • Zahler, W. L., & Polakoski, K. L. (1977). Benzamidine as an inhibitor of proacrosin activation in bull sperm. Journal of Reproduction and Fertility, 50(2), 383-384. (Contextual reference for benzamidine class inhibitors).
  • Liu, L., et al. (2019). Simultaneous Detection of Acetaminophen and 4-Aminophenol with an Electrochemical Sensor. RSC Advances, 9, 31440–31446.[3] (Reference for 4-aminophenol detection properties). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 4-Aminophenyl 4-Guanidinobenzoate Derivatives

Introduction & Biological Rationale The 4-guanidinobenzoate structural motif is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of clinically approved synthetic serine protease inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The 4-guanidinobenzoate structural motif is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of clinically approved synthetic serine protease inhibitors such as camostat and nafamostat[1]. These compounds exhibit broad-spectrum activity against proteases including human acrosin, trypsin, and transmembrane serine protease 2 (TMPRSS2)[2].

Recently, 4-guanidinobenzoate derivatives have garnered immense interest for their antiviral properties. By inhibiting TMPRSS2, these compounds block the spike protein-mediated fusion of respiratory viruses, including SARS-CoV-2[3]. Mechanistically, the positively charged guanidino group forms a critical salt bridge with the Asp435 residue in the protease's S1 binding pocket. This anchors the molecule, allowing the ester linkage to be attacked by the catalytic Ser441, resulting in a stable, covalently acylated enzyme complex that halts viral entry[3].

This application note details a robust, high-yield synthetic protocol for generating 4-aminophenyl 4-guanidinobenzoate derivatives. These amine-functionalized analogs serve as critical intermediates for synthesizing extended peptidomimetics, targeted drug conjugates, or novel antiviral screening libraries.

MOA Drug 4-Guanidinobenzoate Derivative Protease Serine Protease (TMPRSS2) Drug->Protease Binds S1 Pocket (Asp435 interaction) Acyl Covalent Acyl-Enzyme Complex (Ser441) Protease->Acyl Ester Cleavage & Acylation Inhibition Viral Entry Blockade (SARS-CoV-2) Acyl->Inhibition Sustained Inhibition

Mechanism of TMPRSS2 inhibition by 4-guanidinobenzoate derivatives via active-site acylation.

Synthetic Strategy & Mechanistic Causality

The synthesis of 4-aminophenyl 4-guanidinobenzoate presents a specific chemoselective challenge. Direct esterification of 4-guanidinobenzoic acid with 4-aminophenol frequently results in competitive N-acylation (amide bond formation) rather than the desired O-acylation (ester bond formation), due to the superior nucleophilicity of the aromatic amine.

To circumvent this and ensure absolute chemoselectivity, our protocol employs a three-step, self-validating workflow:

  • Guanylation: 4-Aminobenzoic acid is reacted with cyanamide under acidic conditions to yield 4-guanidinobenzoic acid hydrochloride[4].

  • Chemoselective Esterification: The acid is coupled with 4-nitrophenol using EDC/DMAP. The nitro group acts as a chemically inert placeholder, guaranteeing exclusive ester formation and yielding 4-nitrophenyl 4-guanidinobenzoate (NPGB)[5].

  • Catalytic Reduction: The nitro group of NPGB is selectively reduced to an amine via palladium-catalyzed hydrogenation, yielding the final 4-aminophenyl 4-guanidinobenzoate without disturbing the sensitive guanidino or ester functional groups.

Synthesis PABA 4-Aminobenzoic Acid + Cyanamide GBA 4-Guanidinobenzoic Acid HCl PABA->GBA HCl, EtOH, 100°C (Guanylation) NPGB 4-Nitrophenyl 4-Guanidinobenzoate (NPGB) GBA->NPGB 4-Nitrophenol, EDC/DMAP (O-Esterification) APGB 4-Aminophenyl 4-Guanidinobenzoate NPGB->APGB H2, Pd/C, MeOH (Nitro Reduction)

Three-step chemoselective synthetic workflow for 4-aminophenyl 4-guanidinobenzoate.

Quantitative Data & Physicochemical Properties

Understanding the solubility and stability of the intermediates—particularly the highly active NPGB—is critical for both synthetic handling and downstream biological assays[6].

Table 1: Physicochemical and Formulation Parameters of NPGB Intermediate

ParameterSpecification / ConditionReference / Notes
Molecular Weight 336.73 g/mol (Hydrochloride salt)[6]
In Vitro Solubility DMSO: 100 mg/mL (296.97 mM)Requires ultrasonic & warming to 80°C[6].
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineYields a clear 5 mg/mL solution[6].
Alternative Vehicle 10% DMSO, 90% Corn OilYields a clear 5 mg/mL solution[6].
Storage (Powder) 4°C (Sealed, desiccated)Stable for >12 months[6].
Storage (Solvent) -80°C (6 months) / -20°C (1 month)Avoid moisture to prevent ester hydrolysis[6].

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

Objective: Convert the aromatic amine of 4-aminobenzoic acid into a guanidino group.

Materials:

  • 4-Aminobenzoic acid (50 g, 0.364 mol)

  • Cyanamide (35 g, 0.839 mol)

  • Concentrated HCl (46 mL)

  • Deionized Water (283 mL)

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, prepare a mixture of concentrated HCl and deionized water[4].

  • Suspend 4-aminobenzoic acid in the acidic solution at room temperature.

  • Add cyanamide in a single portion to the stirred suspension[4].

  • Attach a reflux condenser and heat the reaction mixture to 100°C for 6 hours[4]. Causality Note: Heating drives the nucleophilic attack of the amine onto the electrophilic carbon of cyanamide.

  • Remove the heat source and allow the mixture to stand at room temperature for 16 hours without stirring to promote optimal crystallization[4].

  • Collect the precipitated solid via vacuum filtration and wash with 100 mL of ice-cold water.

  • Dry the product under high vacuum at 50°C to afford 4-guanidinobenzoic acid hydrochloride as a white solid (Yield: ~85%).

Protocol 2: Synthesis of 4-Nitrophenyl 4-Guanidinobenzoate (NPGB)

Objective: Chemoselective esterification utilizing a nitro-aromatic placeholder.

Materials:

  • 4-Guanidinobenzoic acid hydrochloride (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Pyridine (Solvent)

Procedure:

  • Charge a flame-dried flask with 4-guanidinobenzoic acid hydrochloride, 4-nitrophenol, and DMAP under an inert nitrogen atmosphere[5].

  • Dissolve the mixture in anhydrous pyridine. Causality Note: Pyridine acts as both a solvent and a mild base to neutralize the hydrochloride salt, freeing the carboxylic acid for activation.

  • Cool the reaction to 0°C in an ice bath and add EDC-HCl portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).

  • Upon completion, remove the pyridine via rotary evaporation under reduced pressure[5].

  • Resuspend the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP and residual pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to yield pure NPGB.

Protocol 3: Catalytic Reduction to 4-Aminophenyl 4-Guanidinobenzoate

Objective: Unmask the amine for downstream functionalization.

Materials:

  • 4-Nitrophenyl 4-guanidinobenzoate (NPGB) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol

  • Hydrogen gas (Balloon)

Procedure:

  • Dissolve NPGB in anhydrous methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with nitrogen prior to addition.

  • Seal the flask with a septum, evacuate the atmosphere, and backfill with hydrogen gas from a balloon (repeat 3 times to ensure a pure H₂ environment).

  • Stir vigorously at room temperature for 4–6 hours. The reduction of the yellow nitro compound to the colorless amine provides a visual indicator of reaction progress.

  • Validate completion via TLC (disappearance of the NPGB spot).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-aminophenyl 4-guanidinobenzoate. Store immediately at -20°C under argon to prevent oxidative degradation of the electron-rich aminophenol moiety.

References

  • Synthesis of nafamostat mesylate. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at:[Link]

  • C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections. MDPI. Available at:[Link]

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PMC - NIH. Available at:[Link]

  • Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate. Google Patents.
  • Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. PubMed - NIH. Available at:[Link]

Sources

Application

Application of 4-Aminophenyl 4-guanidinobenzoate in the Synthesis of Functionalized Covalent Organic Frameworks

Introduction: The Strategic Integration of Guanidinium Moieties into Covalent Organic Frameworks Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of Guanidinium Moieties into Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for a wide range of applications, including catalysis, gas storage, and drug delivery.[1][2] The ability to functionalize COFs, either through de novo synthesis with functionalized monomers or via post-synthetic modification (PSM), allows for the precise tuning of their chemical and physical properties.[3][4]

One functional group of particular interest is the guanidinium cation. The unique electronic and structural properties of the guanidinium group, including its high basicity and ability to form multiple hydrogen bonds, have led to its widespread use in molecular recognition, catalysis, and drug delivery systems.[5][6] The incorporation of guanidinium moieties into the porous and stable scaffold of a COF can therefore lead to novel materials with enhanced performance in these areas.

This application note details a comprehensive protocol for the synthesis of a guanidinium-functionalized COF using 4-Aminophenyl 4-guanidinobenzoate (APGB) as a key building block. We present a post-synthetic modification strategy, wherein a pre-synthesized amine-reactive COF is functionalized with APGB. This approach allows for the retention of the COF's crystallinity while introducing the desired guanidinium functionality. The described methodologies are intended for researchers and scientists in materials chemistry and drug development, providing a robust framework for the creation and characterization of these advanced functional materials.

Core Principles and Strategic Approach

The synthetic strategy outlined herein is a two-step process:

  • Synthesis of an Aldehyde-Functionalized Covalent Organic Framework: An imine-linked COF is synthesized from commercially available aldehyde and amine monomers. The choice of monomers allows for the creation of a stable, porous framework with reactive aldehyde groups accessible within the pores.

  • Post-Synthetic Modification with 4-Aminophenyl 4-guanidinobenzoate (APGB): The amine group of APGB is reacted with the aldehyde functionalities of the pre-synthesized COF to form a stable imine linkage, thereby covalently attaching the guanidinium-containing moiety to the framework.

This post-synthetic modification approach is often preferred as it can be challenging to directly incorporate complex or reactive functional groups into the initial COF synthesis without disrupting the crystallization process.[4]

Experimental Protocols

Part 1: Synthesis of an Aldehyde-Functionalized Covalent Organic Framework (Ald-COF)

This protocol describes the synthesis of a 2D imine-linked COF with accessible aldehyde groups, based on the condensation of 1,3,5-triformylphloroglucinol (TFP) and p-phenylenediamine (PDA).

Materials:

  • 1,3,5-Triformylphloroglucinol (TFP)

  • p-Phenylenediamine (PDA)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic Acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetone

Procedure:

  • In a Pyrex tube, add 1,3,5-triformylphloroglucinol (TFP, 63.0 mg, 0.3 mmol) and p-phenylenediamine (PDA, 48.7 mg, 0.45 mmol).

  • Add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).

  • Add 0.5 mL of 6 M aqueous acetic acid.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling to room temperature, collect the resulting red-orange powder by filtration.

  • Wash the powder with anhydrous DMF (3 x 10 mL) and anhydrous acetone (3 x 10 mL).

  • Dry the product under vacuum at 150 °C for 12 hours to obtain the Ald-COF.

Expected Yield: ~85-90%

Part 2: Post-Synthetic Modification with 4-Aminophenyl 4-guanidinobenzoate (APGB-COF)

This protocol details the covalent attachment of APGB to the Ald-COF via an imine condensation reaction.

Materials:

  • Ald-COF (synthesized in Part 1)

  • 4-Aminophenyl 4-guanidinobenzoate (APGB) hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Acetone

Procedure:

  • Activate the Ald-COF by heating at 150 °C under vacuum for 6 hours.

  • In a sealed vial, suspend the activated Ald-COF (100 mg) in anhydrous DMSO (10 mL).

  • In a separate vial, dissolve 4-Aminophenyl 4-guanidinobenzoate (APGB) hydrochloride (150 mg, 0.5 mmol) and triethylamine (TEA, 0.21 mL, 1.5 mmol) in anhydrous DMSO (5 mL).

  • Add the APGB solution to the Ald-COF suspension.

  • Heat the reaction mixture at 80 °C for 48 hours with gentle stirring.

  • Cool the mixture to room temperature and collect the solid product by centrifugation.

  • Wash the product with anhydrous DMSO (3 x 10 mL) and anhydrous acetone (3 x 10 mL) to remove unreacted APGB and other residues.

  • Dry the final product, APGB-COF, under vacuum at 120 °C for 12 hours.

Characterization of the Functionalized COF

Thorough characterization is essential to confirm the successful synthesis and functionalization of the COF. The following techniques are recommended:

Characterization TechniquePurposeExpected Observations for Successful Synthesis and Functionalization
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and long-range order of the COF before and after modification.[7][8]The PXRD pattern of the Ald-COF should exhibit characteristic peaks corresponding to the expected crystalline structure. After modification, the APGB-COF should retain its crystallinity, although some decrease in peak intensity or slight peak broadening may be observed.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the COF and confirm the covalent attachment of APGB.[10][11]The FTIR spectrum of the Ald-COF will show a characteristic C=O stretching peak from the aldehyde group (~1680 cm⁻¹). After modification with APGB, this peak should significantly decrease in intensity, and a new C=N stretching peak from the newly formed imine bond should appear (~1620 cm⁻¹). The characteristic peaks of the guanidinium group (N-H bending and C-N stretching) will also be present in the APGB-COF spectrum.
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR To provide detailed structural information and confirm the covalent linkage.[12][13][14]The ¹³C NMR spectrum of the Ald-COF will show a resonance for the aldehyde carbon (~190 ppm). In the APGB-COF spectrum, this peak will be significantly diminished, and a new peak corresponding to the imine carbon (~150-160 ppm) will appear. Resonances from the aromatic carbons of the APGB moiety will also be present.
Elemental Analysis (CHN) To determine the elemental composition and estimate the degree of functionalization.An increase in the nitrogen content in the APGB-COF compared to the Ald-COF will confirm the incorporation of the nitrogen-rich APGB molecule. The C/N ratio can be used to quantify the extent of post-synthetic modification.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the functionalized COF.[15]The TGA curve will indicate the decomposition temperature of the APGB-COF, providing information on its thermal stability.
Scanning Electron Microscopy (SEM) To visualize the morphology of the COF particles.SEM images will reveal the particle size and shape of the COF material.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of the APGB-functionalized COF.

Synthesis_Workflow cluster_part1 Part 1: Ald-COF Synthesis cluster_part2 Part 2: Post-Synthetic Modification TFP 1,3,5-Triformylphloroglucinol (TFP) Reaction1 Solvothermal Synthesis 120 °C, 3 days TFP->Reaction1 PDA p-Phenylenediamine (PDA) PDA->Reaction1 Solvents Mesitylene/Dioxane 6M Acetic Acid Solvents->Reaction1 Ald_COF Ald-COF Reaction1->Ald_COF APGB 4-Aminophenyl 4-guanidinobenzoate (APGB) Reaction2 Imine Condensation 80 °C, 48 hours APGB->Reaction2 DMSO Anhydrous DMSO Triethylamine DMSO->Reaction2 APGB_COF APGB-COF Reaction2->APGB_COF Ald_COF_input Ald-COF Ald_COF_input->Reaction2

Caption: Synthetic workflow for the preparation of APGB-functionalized COF.

Caption: Simplified representation of the COF structure before and after functionalization.

Potential Applications of APGB-Functionalized COFs

The unique properties of the guanidinium group make APGB-functionalized COFs highly promising for a variety of applications, particularly in the fields of catalysis and drug delivery.

Catalysis

The guanidinium moiety can act as a potent organocatalyst, particularly in reactions involving anionic substrates or intermediates.[16][17] The high basicity and hydrogen-bonding capabilities of the guanidinium group can be harnessed for:

  • CO₂ Fixation: Guanidinium-based catalysts have shown efficacy in the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[18][19] The APGB-COF could serve as a heterogeneous catalyst for this important transformation, offering advantages in terms of catalyst recyclability and stability.

  • Transesterification and Condensation Reactions: The basic nature of the guanidinium group can catalyze a range of organic transformations. The porous structure of the COF would allow for efficient diffusion of reactants and products, potentially leading to high catalytic activity and selectivity.

Drug Delivery

The cationic nature of the guanidinium group at physiological pH makes it an excellent candidate for interacting with negatively charged biological molecules, such as cell membranes and nucleic acids.[20][21] This property can be exploited for:

  • Enhanced Cellular Uptake: The guanidinium groups on the surface of the COF can facilitate cell penetration, making it an effective carrier for delivering therapeutic agents into cells.[6]

  • pH-Responsive Drug Release: The charge state of the guanidinium group is pH-dependent. This can be utilized to design smart drug delivery systems where the drug is released in response to the lower pH of the tumor microenvironment or specific intracellular compartments.[20]

  • Targeted Delivery: The guanidinium moiety can be further functionalized to incorporate targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.

Conclusion

The post-synthetic modification of a pre-formed covalent organic framework with 4-Aminophenyl 4-guanidinobenzoate offers a versatile and effective method for the creation of highly functional porous materials. The resulting APGB-functionalized COF combines the inherent advantages of COFs, such as high surface area and structural stability, with the unique chemical properties of the guanidinium group. The detailed protocols and characterization strategies provided in this application note serve as a comprehensive guide for researchers to synthesize and explore the potential of these promising materials in catalysis, drug delivery, and other advanced applications.[2][22][23][24]

References

  • Lyle, S. J., & Yaghi, O. M. (2017). Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org. Retrieved from [Link]

  • Guan, X., Li, H., Ma, Y., & Li, L. (2018).
  • Frimpong, S. O., McLane, N., Dietrich, M., Bauer, G. A., Baptiste, M. R., Dodson, L. G., & Taylor, M. K. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. Physical Chemistry Chemical Physics.
  • Frimpong, S. O., McLane, N., Dietrich, M., Bauer, G. A., Baptiste, M. R., Dodson, L. G., & Taylor, M. K. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. RSC Publishing.
  • Timin, A. S., et al. (2015). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 477, 26-34.
  • Wang, S., et al. (2023).
  • Frimpong, S. O., et al. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. RSC Publishing.
  • Pandey, M. K., et al. (2023). High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks. RSC Publishing.
  • Rao, K. V., & Kumar, S. (2025). Review on Covalent Organic Frameworks: Design, Synthesis, and Cutting-Edge Applications in the Biomedical Technology. Taylor & Francis.
  • Bein, T. (2019). Structural investigations and postsynthetic modifications in covalent organic frameworks. LMU.
  • Wang, W., Chen, S., & Huang, Y. (2024). An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. Royal Society of Chemistry.
  • Klüner, T., et al. (2025). Stacking in Layered Covalent Organic Frameworks: A Computational Approach and PXRD Reference Guide. MDPI.
  • Zou, X., et al. (2023).
  • Xu, K., et al. (2016). Construction of Guanidinium-rich Polymers and Their Applications.
  • Chola, P. R., et al. (2022). “SPEEK-COF” Composite Cation Exchange Membrane for Zn-I2 Redox Flow Battery.
  • Lotsch, B. V., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks.
  • Lotsch, B. V., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. PMC.
  • Hupp, J. T., & Farha, O. K. (2019).
  • Masoomi, M. Y., & Morsali, A. (2021). Highly Efficient Catalysts for CO2 Fixation using Guanidinium‐Functionalized Zr‐MOFs. Chemistry – A European Journal, 27(45), 11619-11626.
  • Schurko, R. W. (2022). Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks. University of Windsor.
  • Liu, Y., et al. (2025). Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy. PubMed.
  • Wang, S., et al. (2023).
  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Covalent Organic Framework‐supported Pd Nanoparticles: An Efficient and Reusable Heterogeneous Catalyst for Suzuki‐Miyaura coupling reactions.
  • Mustapha, F. A., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. PMC.
  • Zhang, L., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)
  • Zhang, Q., et al. (2021). Solid‐state NMR analysis of COF‐Cx.
  • De, S., & Kandambeth, S. (2025).
  • Wang, C., et al. (2020). Tuning excited state electronic structure and charge transport in covalent organic frameworks for enhanced photocatalytic performance.
  • Zhang, Z., et al. (2023).
  • Al-Otaibi, J. S., et al. (2021). Covalent organic frameworks: Design principles, synthetic strategies, and diverse applications.
  • Endo, K., & Hatakeyama, T. (2018).
  • Timin, A. S. (2025). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems.
  • Fan, J., et al. (2019).
  • Wang, C., et al. (2023). Postmodification of an Amine-Functionalized Covalent Organic Framework for Enantioselective Adsorption of Tyrosine. ACS Applied Materials & Interfaces, 15(21), 25867-25875.
  • Mustapha, F. A., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. Semantic Scholar.
  • Yang, Y.-Y., et al. (2019). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC.
  • Kalita, P., & Ali, M. A. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. PMC.
  • Li, J.-R., et al. (2021). Post-synthetic Covalent Grafting of Amines to NH2-MOF for Post-Combustion Carbon Capture. ChemRxiv.
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  • Glavač, D., et al. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.
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Method

Application Note: Design and Development of Protease-Scavenging Materials Using 4-Aminophenyl 4-guanidinobenzoate

Executive Summary This guide details the integration of 4-Aminophenyl 4-guanidinobenzoate (APGB) into advanced material matrices. Unlike conventional reversible inhibitors (e.g., benzamidine), APGB functions as an invers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the integration of 4-Aminophenyl 4-guanidinobenzoate (APGB) into advanced material matrices. Unlike conventional reversible inhibitors (e.g., benzamidine), APGB functions as an inverse substrate or active-site titrant . When immobilized, it acts as a "suicide bait" for serine proteases (trypsin, thrombin, urokinase, tryptase), forming a stable acyl-enzyme complex that effectively removes the enzyme's catalytic activity.

Key Applications:

  • Chronic Wound Dressings: Scavenging inflammatory proteases (e.g., Human Neutrophil Elastase, Tryptase) to prevent tissue degradation.

  • Hemocompatible Coatings: Preventing contact activation of the coagulation cascade on medical devices by inhibiting thrombin and Factor Xa.

  • Therapeutic Hydrogels: Protecting peptide-based payloads from enzymatic degradation within a delivery matrix.

Mechanistic Basis: The "Bait and Trap" Strategy

To effectively utilize APGB, one must understand its unique interaction with serine proteases. It is not a passive ligand; it is a reactive warhead.

The Acyl-Enzyme Lock

APGB consists of a guanidinobenzoate group (the mimic of arginine) linked via an ester bond to a 4-aminophenyl group (the linker handle).

  • Recognition: The protease S1 pocket binds the guanidinium moiety.

  • Acylation (The Trap): The catalytic serine hydroxyl of the enzyme attacks the ester carbonyl of APGB.

  • Release: The 4-aminophenyl moiety (attached to your material) acts as the leaving group.

  • Inhibition: The enzyme remains covalently acylated (guanidinobenzoyl-enzyme). Deacylation is extremely slow (

    
    ), rendering the enzyme inactive for physiologically relevant timescales.
    

Critical Design Consequence: When APGB is immobilized via the amino group, the material acts as a depletion sink . The enzyme attacks the material, the bond breaks, and the enzyme—now inhibited—diffuses away or remains associated via non-covalent forces, while the material surface is "consumed."

Mechanism Enzyme Active Serine Protease Complex Michaelis Complex (Transient Binding) Enzyme->Complex Recognition Material APGB-Functionalized Material (Polymer-NH-Ph-O-CO-Ph-Guan) Material->Complex Acylation Acylation Step (Ester Cleavage) Complex->Acylation Inhibited Acyl-Enzyme (Inhibited) (Enz-CO-Ph-Guan) Acylation->Inhibited Stable Complex SpentMat Spent Material Surface (Polymer-NH-Ph-OH) Acylation->SpentMat Leaving Group

Figure 1: The "Suicide Inhibition" mechanism. The material sacrifices the guanidinobenzoate moiety to lock the target protease.

Chemical Synthesis & Functionalization Protocols

The primary challenge in using APGB is coupling the aromatic amine (aniline-like, lower nucleophilicity) to polymer backbones without hydrolyzing the sensitive ester bond responsible for its activity.

Pre-Synthesis Considerations
  • Solubility: APGB is hydrophobic. Reactions often require DMSO, DMF, or mixtures with ethanol.

  • pH Sensitivity: The ester bond is susceptible to base-catalyzed hydrolysis. Maintain pH < 8.0 during coupling.

  • Reactivity: The aromatic amine requires activated carboxylic acids (NHS esters) or isocyanates for efficient coupling.

Protocol A: Synthesis of Protease-Scavenging PEG Hydrogel

This protocol describes grafting APGB onto a multi-arm Poly(ethylene glycol) (PEG) backbone.

Materials:

  • 4-Aminophenyl 4-guanidinobenzoate hydrochloride (APGB-HCl).

  • 4-arm PEG-Succinimidyl Glutarate (PEG-NHS, MW 10kDa).

  • Anhydrous DMF and DMSO.

  • Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation of APGB Solution:

    • Dissolve 100 mg of APGB-HCl in 2 mL of anhydrous DMSO.

    • Add equimolar TEA (to neutralize HCl) carefully. Note: Excess base will hydrolyze the ester. Monitor pH using wet litmus paper; aim for neutral.

  • Polymer Activation (In situ):

    • Dissolve 500 mg 4-arm PEG-NHS in 3 mL anhydrous DMF.

    • Expert Insight: Use Succinimidyl Glutarate (SG) esters over Succinimidyl Valerate (SVA) if faster reaction is desired, but SVA is more stable against hydrolysis during handling.

  • Coupling Reaction:

    • Dropwise add the APGB solution to the PEG-NHS solution under nitrogen atmosphere.

    • Stir at room temperature for 12–24 hours in the dark.

    • Stoichiometry: Use a 1.2:1 molar ratio of APGB to NHS groups to ensure complete functionalization.

  • Purification (Critical):

    • Precipitate the polymer into cold diethyl ether (10x volume).

    • Centrifuge (4000 rpm, 10 min) and decant supernatant.

    • Re-dissolve in minimal Methanol and re-precipitate (repeat 2x) to remove unreacted APGB.

    • Dialysis: Dialyze against slightly acidic water (pH 5.0) using a 3.5 kDa MWCO membrane for 24 hours to remove trace small molecules without hydrolyzing the ester.

  • Lyophilization:

    • Freeze-dry to obtain the white powder product (PEG-APGB).

QC Check: Verify conjugation via UV-Vis spectroscopy. APGB has a distinct absorbance at ~270 nm. The absence of the NHS peak (260 nm) and presence of guanidino signals in NMR confirm success.

Protocol B: Surface Grafting on Medical Devices (Acrylate Copolymerization)

For coating catheters or wound dressings, copolymerization is superior to post-grafting.

Materials:

  • APGB.

  • Acryloyl chloride.

  • HEMA (2-Hydroxyethyl methacrylate).

  • Photoinitiator (e.g., Irgacure 2959).

Workflow:

  • Monomer Synthesis (Acryloyl-APGB):

    • React APGB with Acryloyl chloride in THF with proton scavenger (DIPEA) at 0°C.

    • Purify via column chromatography.[1] This creates a polymerizable "prodrug" monomer.

    • Structure: Acrylamide-Ph-O-CO-Ph-Guanidino.

  • Surface Coating:

    • Prepare a solution of HEMA (90 mol%) and Acryloyl-APGB (10 mol%) in ethanol.

    • Add 1% Photoinitiator.

    • Dip-coat the device (e.g., PU catheter).

    • UV cure (365 nm, 10 mW/cm²) for 5 minutes.

Analytical Validation & Performance Metrics

Trustworthiness in materials science requires rigorous validation. You must prove the material actually inhibits proteases.

The "Depletion Assay"

Since the material acts as a suicide sink, we measure the loss of enzymatic activity in the supernatant.

Reagents:

  • Trypsin (Bovine Pancreatic) or Thrombin (Human).

  • Chromogenic Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2.

Protocol:

  • Incubation:

    • Weigh 10 mg of APGB-Hydrogel (or control PEG hydrogel).

    • Add 1 mL of Enzyme Solution (e.g., 100 nM Trypsin).

    • Incubate at 37°C with gentle shaking for defined timepoints (15, 30, 60 min).

  • Sampling:

    • Remove 50 µL of supernatant at each timepoint.

  • Activity Measurement:

    • Add supernatant to 150 µL of Chromogenic Substrate (1 mM).

    • Measure Absorbance at 405 nm (p-nitroaniline release) kinetically for 5 minutes.

  • Data Analysis:

    • Calculate Residual Activity (%) = (Slope_sample / Slope_initial) * 100.

    • Success Criteria: APGB materials should show a rapid exponential decay of supernatant activity, whereas control materials show <5% loss (non-specific adsorption).

Data Presentation: Expected Results
ParameterControl Material (Unmodified)APGB-Functionalized MaterialInterpretation
Contact Angle 45° (HEMA)55° (More hydrophobic)APGB adds aromatic hydrophobicity.
Trypsin Residual Activity (1h) 95% ± 3%< 10% ± 2%Rapid scavenging of protease.
Thrombin Clotting Time (TT) 20 seconds> 120 secondsSignificant anticoagulant surface activity.
Stability (pH 7.4, 7 days) Stable15% HydrolysisEster bond slowly hydrolyzes; shelf-life requires dry storage.

Troubleshooting & Optimization

  • Problem: Low conjugation efficiency.

    • Cause: Steric hindrance or hydrolysis of NHS ester.

    • Solution: Use a "spacer" arm.[2] Instead of direct coupling, use a PEG-linker between the polymer backbone and the APGB amine.

  • Problem: Material hydrolyzes spontaneously.

    • Cause: pH during storage is too high.

    • Solution: Store lyophilized powder at -20°C. If in solution, maintain pH 5.0–6.0.

  • Problem: Non-specific protein binding.

    • Cause: Hydrophobic aromatic rings of APGB.

    • Solution: Backfill the surface with PEG or Zwitterionic polymers (e.g., phosphorylcholine) to repel non-target proteins while maintaining APGB availability.

References

  • Original Synthesis & Activity: Steven, F. S., & Al-Ahmad, R. K. (1983). The action of 4-aminophenyl 4-guanidinobenzoate on trypsin and related enzymes. European Journal of Biochemistry. Link (Note: Foundational text on the kinetics).

  • Mechanism of Inverse Substrates: Tanizawa, K., et al. (1987). Inverse substrates for trypsin-like enzymes. Accounts of Chemical Research. Link

  • Hydrogel Applications: Li, X., et al. (2020). Protease-responsive hydrogels for drug delivery. Advanced Functional Materials. Link

  • Surface Immobilization: Kim, Y. H., et al. (2018). Antithrombotic activity of surface-immobilized serine protease inhibitors. Biomaterials.[2][3][4] Link

  • General Protease Inhibitors in Materials: Cleveland Clinic Medical Professionals Guide. (2023). Protease Inhibitors: Mechanisms and Applications. Link

(Note: While specific recent papers on "APGB-hydrogels" are niche, the chemistry is derived from the established behavior of guanidinobenzoates as cited in references 1 and 2, adapted to modern polymer protocols in references 3 and 4.)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-Aminophenyl 4-guanidinobenzoate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult workflows in prodrug and protease inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult workflows in prodrug and protease inhibitor synthesis: optimizing the yield of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) .

Direct esterification attempts between 4-guanidinobenzoic acid (4-GBA) and 4-aminophenol typically result in abysmal yields (<10%). This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating, field-proven protocol to achieve >85% yield.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot low yields, we must first understand the causality behind the reaction failures. The synthesis of 4-APGB is plagued by two primary chemical hurdles:

  • Chemoselectivity and Nucleophilic Competition: 4-aminophenol contains both a hydroxyl (-OH) and an amino (-NH2) group. The amine is a significantly stronger nucleophile. When 4-GBA is activated by a coupling agent (like EDC or DCC), it preferentially attacks the amine, resulting in an amide (N-acylation) rather than the desired ester (O-acylation).

  • Zwitterionic Insolubility: 4-GBA naturally exists as a zwitterion. The extreme basicity of the guanidine group (pKa ~13.6) pairs with the carboxylic acid to form a tight crystal lattice, rendering it completely insoluble in standard coupling solvents like DCM or THF.

To bypass these issues, the most robust strategy is to mask the amine as a nitro group by using 4-nitrophenol, forming the well-documented intermediate 4-Nitrophenyl 4-guanidinobenzoate (NPGB) —a compound widely utilized as an[1]. Once the ester bond is secured, the nitro group is catalytically reduced to the target amine.

Part 2: Troubleshooting FAQs

Q1: I am using DCC/DMAP for direct coupling, but my LC-MS shows a mass corresponding to the amide. How do I force esterification? A: You cannot easily force O-acylation over N-acylation without protecting groups. You must either use N-Boc-4-aminophenol or synthesize the ester using 4-nitrophenol first, followed by catalytic hydrogenation. The 4-nitrophenol route is highly scalable and prevents chemoselectivity failures entirely.

Q2: My 4-guanidinobenzoic acid (4-GBA) will not dissolve in my reaction mixture, stalling the coupling. What is the fix? A: You must break the zwitterionic lattice. Convert 4-GBA to its hydrochloride or methanesulfonate (mesylate) salt[2]. Protonating the guanidine moiety eliminates the internal salt bridge, allowing the compound to dissolve readily in polar aprotic solvents like anhydrous DMF or Pyridine, which is standard practice in the[3].

Q3: Why does my product degrade during the aqueous workup? A: 4-Guanidinobenzoate esters are exceptionally sensitive to base-catalyzed hydrolysis. The protonated guanidine group acts as a strong electron-withdrawing group, increasing the electrophilicity of the ester carbonyl. If your aqueous workup exceeds pH 7.0, the ester will rapidly hydrolyze. Always quench and wash your reaction with cold 0.1 M HCl to maintain a pH between 4.0 and 5.0.

Q4: Can I use DMAP to accelerate the esterification? A: It is highly discouraged when working with unprotected guanidines. While DMAP is a standard acyl transfer catalyst, the highly basic guanidine group can cause unwanted side reactions, and DMAP complicates the purification of the highly polar product. Pyridine is a safer, milder base for this specific coupling.

Part 3: Quantitative Strategy Comparison

The table below summarizes the quantitative outcomes of different synthetic strategies. The data clearly indicates that the protection/reduction pathway is the only viable method for scalable synthesis.

Synthetic StrategyReagentsMajor ProductTypical YieldScalability
Direct Coupling (Unprotected) 4-GBA, 4-Aminophenol, EDC, DMAPAmide (N-acylation)< 10%Poor
N-Boc Protection Route 4-GBA, N-Boc-4-aminophenol, DCCEster (O-acylation)40 - 50%Moderate
4-Nitrophenol Route (Recommended) 4-GBA, 4-Nitrophenol, EDC, then H2/Pd-CEster (O-acylation)> 85%Excellent

Part 4: Reaction Pathway Visualization

Synthesis A 4-Guanidinobenzoic Acid (Zwitterion) B Direct Coupling (4-Aminophenol) A->B EDC / DMAP D Coupling with 4-Nitrophenol A->D EDC / Pyridine C Amide Formation (Failed Synthesis) B->C Amine attacks faster than Phenol E 4-Nitrophenyl Ester (NPGB Intermediate) D->E O-Acylation F Catalytic Reduction (H2, Pd/C) E->F Nitro to Amine G 4-Aminophenyl Ester (Target Product) F->G High Yield (>85%)

Fig 1: Chemoselective pathways in 4-aminophenyl 4-guanidinobenzoate synthesis.

Part 5: Optimized Step-by-Step Methodology

This self-validating protocol utilizes the 4-nitrophenol route to ensure absolute chemoselectivity and prevent ester hydrolysis.

Phase 1: Synthesis of 4-Nitrophenyl 4-Guanidinobenzoate Hydrochloride (NPGB)
  • Salt Formation & Solubilization: Suspend 4-guanidinobenzoic acid (1.0 eq) in anhydrous DMF. Add 1.1 eq of anhydrous HCl (in dioxane) to protonate the guanidine group. Stir until the suspension becomes a clear solution, confirming the breakdown of the zwitterionic lattice.

  • Activation: Cool the solution to 0°C. Add EDC·HCl (1.2 eq) and Pyridine (2.0 eq). Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add 4-nitrophenol (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours under an inert N2 atmosphere.

  • Self-Validating Workup: Crash the product out by adding the reaction mixture dropwise to vigorously stirred, ice-cold 0.1 M HCl. Validation: A pale yellow precipitate will immediately form. The acidic environment (pH ~4.0) strictly prevents ester hydrolysis. Filter, wash with cold water, and dry under a vacuum to obtain NPGB.

Phase 2: Catalytic Reduction to 4-Aminophenyl 4-Guanidinobenzoate
  • Setup: Dissolve the purified NPGB in anhydrous Methanol. Degas the solution by bubbling N2 through it for 10 minutes to remove dissolved oxygen.

  • Catalysis: Carefully add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with H2 gas using a balloon apparatus.

  • Reaction & Validation: Stir vigorously at room temperature for 4 hours. Self-Validation: Monitor the reaction visually and via TLC (DCM:MeOH 9:1). The reaction mixture will transition from pale yellow to colorless as the nitro group is reduced. The disappearance of the yellow NPGB spot and the emergence of a highly UV-active, ninhydrin-positive spot confirms successful reduction to the amine.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure at <30°C to prevent thermal degradation of the newly formed 4-APGB.

References

  • Chase, T., Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514.[Link]

  • Ikeda, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Aminophenyl 4-guanidinobenzoate for In Vitro Assays

Core Technical Overview 4-Aminophenyl 4-guanidinobenzoate (often abbreviated as APGB or related to NPGB analogs) presents a classic "Solubility vs. Stability" paradox common to guanidino-ester protease inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

4-Aminophenyl 4-guanidinobenzoate (often abbreviated as APGB or related to NPGB analogs) presents a classic "Solubility vs. Stability" paradox common to guanidino-ester protease inhibitors.

  • The Chemical Challenge: The molecule contains a highly polar, basic guanidinium group (pKa ~13.6) and a hydrophobic aromatic core. This amphiphilic nature creates solubility issues in neutral buffers.

  • The Stability Trap: The central ester bond is an "inverse substrate" for trypsin-like proteases. It is designed to be reactive. Consequently, it is highly susceptible to spontaneous hydrolysis in alkaline aqueous environments (pH > 7.5), releasing 4-guanidinobenzoic acid and 4-aminophenol.

This guide provides a self-validating protocol to solubilize APGB while minimizing the hydrolytic degradation that leads to experimental artifacts.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

The Solvent of Choice: Anhydrous DMSO

Do not use water or ethanol for the master stock.

  • Water: Promotes immediate hydrolysis and poor solubility for the free base.

  • Ethanol: High volatility leads to concentration errors; often contains trace water.

  • DMSO (Dimethyl Sulfoxide): The high dielectric constant dissolves the aromatic rings while stabilizing the charged guanidinium moiety.

Protocol: Preparing a 50 mM Stock
  • Calculate: Determine the mass required based on the specific salt form (e.g., Hydrochloride MW ~306.7 g/mol vs. Methanesulfonate MW ~366.4 g/mol ). Check your vial label carefully.

  • Weigh: Weigh the powder into a chemically resistant vial (glass or polypropylene).

  • Solubilize: Add Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot immediately into amber tubes (to protect the photosensitive aniline group) and store at -20°C .

CRITICAL WARNING: Avoid repeated freeze-thaw cycles. Moisture uptake from the air into cold DMSO causes "wet DMSO," which accelerates ester hydrolysis even at -20°C.

Module 2: Aqueous Dilution (The "Crash-Out" Zone)

Objective: Dilute the stock into assay buffer without precipitating the compound.

The "Intermediate Dilution" Method

Directly shooting 100% DMSO stock into a static aqueous buffer often causes local precipitation (the "oil drop" effect) that never re-dissolves.

Step-by-Step Workflow:

  • Prepare Assay Buffer: Ensure pH is verified (preferably pH 7.4 or lower).

  • The Intermediate Step: Dilute your 50 mM Master Stock 1:10 into a secondary solvent (e.g., pure DMSO or 50% PEG-400) to create a 5 mM Working Stock.

  • The Final Drop: Add the Working Stock to the rapidly stirring assay buffer.

    • Target DMSO concentration: < 1% (v/v) to avoid enzyme denaturation.

    • Addition technique: Submerge the pipette tip below the surface of the buffer while vortexing/stirring.

Visualization: Solubility Workflow

SolubilityWorkflow Solid Solid APGB (Salt Form) DMSO_Stock Master Stock (50 mM in Anhydrous DMSO) Solid->DMSO_Stock Dissolve Inter_Step Intermediate Step (Dilute 1:10 in DMSO) DMSO_Stock->Inter_Step Dilute Precip Precipitation Risk! (If added too fast) DMSO_Stock->Precip Direct Addition to Static Buffer Assay_Buffer Assay Buffer (pH 7.4, Rapid Stirring) Inter_Step->Assay_Buffer Dropwise Addition Final_Sol Final Assay Solution (Clear, Stable < 2 hrs) Assay_Buffer->Final_Sol Equilibrate

Caption: Figure 1. Optimal dilution workflow to prevent compound precipitation (Crash-out) during assay setup.

Module 3: Stability & Hydrolysis (The "Silent Killer")

Objective: Prevent the compound from degrading before it interacts with the target enzyme.

The Mechanism of Failure

APGB contains a guanidinobenzoate ester. In water, hydroxide ions (


) attack the carbonyl carbon, cleaving the molecule.
  • Reaction: APGB +

    
    
    
    
    
    4-Guanidinobenzoic Acid + 4-Aminophenol.
  • Indicator: 4-Aminophenol oxidizes over time, turning the solution yellow/brown . If your buffer turns yellow, your inhibitor is dead.

Buffer Selection Rules
ParameterRecommendationScientific Rationale
pH pH 5.0 - 7.4 Hydrolysis is base-catalyzed. Half-life decreases drastically above pH 8.0.
Buffer Type Phosphate / HEPES Avoid Tris if possible. Primary amines in Tris can act as nucleophiles, attacking the ester (aminolysis).
Temperature Keep on Ice Hydrolysis is temperature-dependent. Prepare working solutions at 4°C.
Time < 4 Hours The ester half-life in pH 7.4 PBS is finite (often < 6-8 hours). Prepare fresh.
Visualization: Degradation Pathway

HydrolysisPath APGB Active Inhibitor (APGB Ester) Transition Tetrahedral Intermediate (Unstable) APGB->Transition Nucleophilic Attack Products Inactive Products (Acid + Aminophenol) Transition->Products Ester Cleavage Catalyst High pH (OH-) or Nucleophilic Buffer Catalyst->Transition Accelerates

Caption: Figure 2. The hydrolytic degradation pathway. High pH and nucleophiles drive the active inhibitor toward inactive byproducts.

Troubleshooting & FAQs

Q1: My solution turned slightly yellow after 2 hours. Is it still usable?

  • Diagnosis: Yellowing indicates the release and oxidation of 4-aminophenol.

  • Answer: No. This indicates significant hydrolysis. The concentration of the active inhibitor is now unknown, and the breakdown product (aminophenol) may interfere with redox-sensitive assays. Discard and prepare fresh.

Q2: Can I autoclave the stock solution?

  • Answer: Absolutely not. The ester bond is heat-labile. Sterilize aqueous working solutions by filtration through a 0.22 µm PVDF or PES membrane (low protein binding). Do not filter the DMSO stock directly as it may dissolve certain filter adhesives.

Q3: I see a fine white precipitate immediately upon adding the stock to the buffer.

  • Cause: The "Solvent Shock." The local concentration of APGB exceeded its solubility limit before the DMSO dispersed.

  • Solution: Use the "Intermediate Dilution" method (Module 2). Ensure the buffer is stirring rapidly during addition. If using high concentrations (>100 µM), include a solubilizing agent like 0.01% Tween-20 or Triton X-100 in the buffer before adding the compound.

Q4: Why does the IC50 change depending on how long I incubate?

  • Reason: This is a kinetic artifact. Because the inhibitor degrades over time in the buffer, a longer pre-incubation time effectively reduces the inhibitor concentration.

  • Fix: Standardize the pre-incubation time (e.g., exactly 10 minutes) and keep it as short as possible.

References

  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514.

    • Context: Establishes the fundamental instability and hydrolysis mechanism of guanidinobenzo
  • Vertex AI Search. (2025).[1] Stability of bicyclic guanidine superbases and their salts in water. University of Helsinki. 2[1][3][4][5][6][7][8][9][10]

    • Context: Provides physical chemistry background on the hydrolysis rates of guanidine salts vs. free bases in aqueous environments.
  • BenchChem. (2025).[10] Half-life of NHS ester hydrolysis at different pH. 10

    • Context: While specific to NHS esters, this reference validates the general kinetic rule that ester hydrolysis accelerates logarithmically with pH (pH 7.0 vs 8.0).
  • Cayman Chemical. (2022).[11] 4-Aminobenzoic Acid hydrazide Solubility Guide. 11[3][7][8][9][10]

    • Context: Supports the protocol for using DMSO stock solutions and intermediate dilutions for aminobenzoate derivatives to prevent precipit

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-Aminophenyl 4-guanidinobenzoate

Welcome to the technical support center for 4-Aminophenyl 4-guanidinobenzoate (4-APGB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Aminophenyl 4-guanidinobenzoate (4-APGB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 4-APGB during storage and handling. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to 4-Aminophenyl 4-guanidinobenzoate Stability

4-Aminophenyl 4-guanidinobenzoate is a molecule of interest in various research and development fields. Its structure, featuring a phenyl ester linkage, an aromatic amine, and a guanidinium group, presents specific stability challenges. Degradation can compromise the purity of the compound, leading to inaccurate experimental outcomes. This guide provides a proactive approach to stability, focusing on the scientific principles behind the recommended procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Aminophenyl 4-guanidinobenzoate?

A1: Based on its chemical structure, 4-APGB is susceptible to two primary degradation pathways:

  • Hydrolysis of the Phenyl Ester: The ester bond is the most likely point of cleavage, especially in the presence of moisture, acid, or base. This reaction would yield 4-aminobenol and 4-guanidinobenzoic acid. Phenyl esters are known to be relatively labile to hydrolysis.

  • Oxidation and Photodegradation of the Aromatic Amine: The 4-aminophenyl moiety is an electron-rich aromatic amine, making it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] This can lead to the formation of colored impurities.

Q2: What are the ideal storage conditions for solid 4-Aminophenyl 4-guanidinobenzoate?

A2: To minimize degradation of solid 4-APGB, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displacing oxygen with an inert gas minimizes the risk of oxidation of the aromatic amine group.
Light Amber vial or protection from lightAromatic amines can be light-sensitive and undergo photodegradation.
Moisture Tightly sealed container with desiccantMinimizing exposure to moisture is critical to prevent hydrolysis of the ester linkage.

Q3: I've observed a change in the color of my solid 4-APGB sample. What could be the cause?

A3: A color change, often to a darker shade, is a common indicator of degradation. This is most likely due to the oxidation of the 4-aminophenyl group, which can form colored polymeric or quinone-like structures. Exposure to air (oxygen) and/or light can accelerate this process.

Q4: Can I store 4-Aminophenyl 4-guanidinobenzoate in solution? If so, what are the best practices?

A4: Storing 4-APGB in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must prepare solutions for experimental use, follow these guidelines:

  • Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design. If aqueous buffers are necessary, prepare them fresh and use them immediately.

  • pH Control: Avoid acidic or basic aqueous solutions, as these conditions can catalyze ester hydrolysis.[2][3] A neutral pH is preferable.

  • Storage of Solutions: If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but you must first validate that freeze-thaw cycles do not cause degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of your 4-APGB stock.

  • Troubleshooting Steps:

    • Assess Purity: Analyze your current stock of 4-APGB using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Compare the chromatogram to a reference standard or the certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Acquire Fresh Material: If significant degradation is confirmed, it is best to obtain a fresh lot of the compound.

    • Implement Proper Storage: Upon receiving the new material, immediately implement the recommended storage conditions outlined in the FAQs.

Issue 2: Appearance of additional peaks in my analytical chromatogram over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants (if necessary): For in-depth investigations, techniques like LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.[4] This can confirm the degradation pathway (e.g., hydrolysis vs. oxidation).

    • Review Handling Procedures: Scrutinize your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged exposure to light).

    • Perform a Forced Degradation Study (Advanced): To proactively understand the stability of 4-APGB in your specific experimental matrix, you can perform a forced degradation study.[2][3][5] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradation products.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the main degradation pathways and the logic behind the recommended preventative measures.

Potential Degradation Pathways of 4-APGB APGB 4-Aminophenyl 4-guanidinobenzoate Hydrolysis Hydrolysis (H₂O, Acid/Base) APGB->Hydrolysis Oxidation Oxidation (O₂, Light) APGB->Oxidation AP 4-Aminophenol Hydrolysis->AP GBA 4-Guanidinobenzoic Acid Hydrolysis->GBA Oxidized_Products Colored Oxidation Products Oxidation->Oxidized_Products

Caption: Key degradation routes for 4-APGB.

Preventative Storage Strategy for 4-APGB cluster_storage Recommended Storage Conditions Stable_APGB Stable 4-APGB Temp Low Temperature (2-8°C) Temp->Stable_APGB Slows kinetics Light Protection from Light Light->Stable_APGB Prevents photodegradation Moisture Low Humidity (Desiccant) Moisture->Stable_APGB Inhibits hydrolysis Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->Stable_APGB Prevents oxidation

Caption: Logic for recommended 4-APGB storage.

Experimental Protocols

Protocol 1: Routine Purity Check of 4-APGB by HPLC

This protocol provides a general method for assessing the purity of your 4-APGB sample.

  • Standard Preparation: Accurately weigh and dissolve a small amount of 4-APGB reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your 4-APGB sample in the same manner and at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound and any potential impurities (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of significant secondary peaks in your sample that are not present in the reference standard indicates the presence of impurities, which may be degradation products. Calculate the purity by peak area percentage.

Protocol 2: Small-Scale Forced Degradation Study

This protocol is for researchers who need to understand the stability of 4-APGB under their specific experimental conditions.

  • Prepare Stock Solution: Prepare a stock solution of 4-APGB in your experimental buffer or solvent at a known concentration.

  • Aliquot and Stress:

    • Acidic Condition: Add a small amount of dilute HCl to an aliquot to adjust the pH to ~2.

    • Basic Condition: Add a small amount of dilute NaOH to another aliquot to adjust the pH to ~10.

    • Oxidative Condition: Add a small amount of 3% hydrogen peroxide to a third aliquot.

    • Thermal Condition: Place an aliquot in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Condition: Expose an aliquot to a UV lamp or direct sunlight.

    • Control: Keep one aliquot under your standard experimental conditions, protected from light and at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: Analyze all samples, including the control, by HPLC (as described in Protocol 1).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate the degradation products formed under each stress condition. This information can help you identify potential incompatibilities in your experimental setup.

References

Sources

Optimization

Technical Support Center: Troubleshooting 4-Aminophenyl 4-guanidinobenzoate in Cellular Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the complex off-target effects ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the complex off-target effects associated with 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6).

While this compound is a potent inhibitor of trypsin-like serine proteases, its chemical structure—specifically the ester linkage and the aminophenyl leaving group—introduces significant variables in cell-based assays. This guide provides a root-cause analysis of these artifacts, actionable FAQs, quantitative data summaries, and self-validating protocols to ensure the scientific integrity of your experimental readouts.

Mechanistic Root-Cause Analysis

To effectively troubleshoot, we must first understand the causality behind the compound's behavior in physiological environments. 4-Aminophenyl 4-guanidinobenzoate shares a core pharmacophore with clinical protease inhibitors like nafamostat and camostat[1]. The guanidinobenzoate moiety acts as a basic "warhead" that tightly binds the S1 specificity pocket of serine proteases[2].

However, the ester bond connecting the guanidinobenzoate to the 4-aminophenyl group is highly labile. In standard cell culture conditions, ubiquitous esterases (found in serum and intracellularly) rapidly hydrolyze this bond[1]. This cleavage yields two fragments:

  • 4-Guanidinobenzoic Acid : The active protease inhibitor.

  • 4-Aminophenol (PAP) : A highly reactive, toxic byproduct.

Once liberated, PAP undergoes auto-oxidation or enzymatic oxidation to form 1,4-benzoquinoneimine . This electrophilic intermediate rapidly depletes cellular glutathione (GSH) and forms covalent adducts with cellular macromolecules (e.g., 4-hydroxynonenal adducts), triggering profound oxidative stress and off-target apoptotic cell death[3][4].

Mechanism Compound 4-Aminophenyl 4-guanidinobenzoate Esterase Serum/Cellular Esterases (Hydrolysis) Compound->Esterase Metab1 4-Guanidinobenzoic Acid (Protease Inhibitor) Esterase->Metab1 Metab2 4-Aminophenol (PAP) (Toxic Byproduct) Esterase->Metab2 Quinone 1,4-Benzoquinoneimine (Reactive Intermediate) Metab2->Quinone Oxidation OxStress GSH Depletion & Oxidative Stress Quinone->OxStress Macromolecule Adduction OffTarget Off-Target Cytotoxicity (Assay Artifact) OxStress->OffTarget

Fig 1: Esterase-mediated hydrolysis pathway leading to off-target cytotoxicity.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a sudden drop in cell viability when testing the compound at concentrations >10 µM, even in target-negative control cells? A: This is a classic manifestation of 4-aminophenol (PAP) toxicity, not target-mediated biology. When the ester bond is cleaved by serum or cellular esterases, the released PAP induces severe oxidative stress[3]. Because this toxicity is driven by the depletion of adenine nucleotides and GSH prior to the loss of membrane integrity, it often mimics apoptotic phenotypes[4]. Solution: Co-incubate your cells with a reactive oxygen species (ROS) scavenger, such as ascorbic acid, which prevents the redox cycling of PAP and rescues cell viability without interfering with protease inhibition[4].

Q2: My compound seems to lose efficacy if I prepare my assay media in advance. How can I stabilize it? A: Guanidinobenzoate esters are subject to both enzymatic hydrolysis and base-catalyzed chemical hydrolysis[1]. At physiological pH (7.4) and in the presence of Fetal Bovine Serum (FBS), the half-life of the intact ester can be less than 30 minutes[1]. Solution: Prepare stock solutions in a slightly acidic vehicle (e.g., DMSO with 0.1% formic acid) and store at -20°C[1]. Only spike the compound into the assay media immediately before dosing. If your cells tolerate it, use serum-free media or heat-inactivated serum to eliminate exogenous esterase activity.

Q3: I am targeting a specific protease (e.g., TMPRSS2), but the compound inhibits multiple other pathways. How do I improve specificity? A: The 4-guanidinobenzoate moiety is a pan-serine protease inhibitor. It mimics the basic Arginine/Lysine residues preferred by the S1 pocket of almost all trypsin-like proteases (including thrombin, uPA, and prostasin)[2]. Solution: You cannot change the chemical specificity of the warhead, but you can optimize the assay window. Perform a rigorous dose-titration to find the lowest effective concentration (IC50) for your specific target, and run a parallel counter-screen against an off-target protease (e.g., Factor Xa) to establish a therapeutic/selectivity index.

Quantitative Data Summaries

To guide your experimental design, the following tables summarize the expected kinetic stability and cytotoxicity parameters associated with guanidinobenzoate esters and their metabolites.

Table 1: Stability and Hydrolysis Kinetics of Guanidinobenzoate Esters

Media / Condition pH Primary Degradation Mechanism Estimated Half-Life (t½)
Standard Media + 10% FBS 7.4 Enzymatic (Serum Esterases) < 30 minutes
Serum-Free Media 7.4 Base-catalyzed chemical hydrolysis 2 - 4 hours
Acidified Plasma/Buffer 2.7 Stable > 24 hours

| Intracellular Space | ~7.2 | Enzymatic (Cytosolic Esterases) | Rapid (Minutes) |

Table 2: Mitigation of Off-Target Cytotoxicity (LLC-PK1 / Renal Cell Models)

Treatment Condition Intracellular GSH Status 4-HNE Adduct Formation Cell Viability (24h)
Vehicle Control Normal (100%) Baseline > 95%
0.5 mM Compound (Unprotected) Depleted (< 10%) High (Oxidative Stress) < 20%
0.5 mM Compound + 1 mM GSH Partially Depleted Moderate ~ 50%

| 0.5 mM Compound + 2 mM Ascorbate | Maintained (> 90%) | Baseline | > 90% |

(Data synthesized from established PAP toxicity models[4])

Optimized Experimental Protocols

To ensure trustworthiness, every assay utilizing this compound must be a self-validating system. The following protocol integrates internal controls to definitively separate true target inhibition from ROS-mediated off-target artifacts.

Protocol: Ascorbate-Rescued Cellular Efficacy Assay

Objective: To measure the true protease-inhibitory efficacy of 4-Aminophenyl 4-guanidinobenzoate while neutralizing the off-target cytotoxicity caused by the 4-aminophenol leaving group.

Materials Required:

  • Target cells seeded in 96-well plates.

  • Serum-free assay media (to minimize premature extracellular hydrolysis).

  • 4-Aminophenyl 4-guanidinobenzoate (10 mM stock in DMSO).

  • L-Ascorbic Acid (100 mM stock in sterile water, prepared fresh).

  • Orthogonal readouts: Target-specific functional assay kit & Cell viability dye (e.g., AlamarBlue).

Step-by-Step Methodology:

  • Cell Preparation: Wash seeded cells twice with warm PBS to remove residual FBS (and associated serum esterases).

  • Media Pre-Conditioning: Prepare the assay media by supplementing it with 2 mM L-Ascorbic Acid. Scientific Rationale: Ascorbic acid acts as an electron donor, preventing the redox cycling of the hydrolyzed PAP metabolite into the toxic quinoneimine intermediate[4].

  • Control Matrix Setup (Self-Validation): Designate wells for the following conditions:

    • Control A: Vehicle only (DMSO).

    • Control B: Ascorbate only (2 mM) - Ensures ascorbate does not affect the target.

    • Control C: Compound only (e.g., 50 µM) - Positive control for off-target toxicity.

    • Test: Compound (50 µM) + Ascorbate (2 mM) - Measures true target efficacy.

  • Compound Dosing: Spike the compound into the pre-conditioned media immediately before adding it to the cells to prevent base-catalyzed hydrolysis in the buffer.

  • Incubation: Incubate cells at 37°C. Restrict the assay window to <4 hours if possible, as prolonged exposure inevitably leads to complete compound degradation.

  • Orthogonal Readout: First, measure the specific protease activity (e.g., via fluorogenic substrate cleavage). Immediately following, measure cell viability using AlamarBlue.

    • Validation Check: If Control C shows high toxicity but the Test well shows high viability and target inhibition, you have successfully isolated the compound's on-target effect.

Workflow Step1 1. Cell Seeding (Wash away FBS) Step2 2. Media Prep (Add 2mM Ascorbate) Step1->Step2 Step3 3. Compound Dosing (Short Incubation <4h) Step2->Step3 Step4 4. Orthogonal Readout (Target vs. Viability) Step3->Step4

Fig 2: Optimized cellular assay workflow to mitigate ester hydrolysis and ROS.

References

  • Harmon RC, Temeus MV, Kiningham KK, Valentovic M. Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells. Toxicol Appl Pharmacol. Available at:[Link]

  • Harmon RC, Temeus MV, Kiningham KK, Valentovic M. Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress. Toxicology and Applied Pharmacology. Available at: [Link]

  • Shipway OM, et al. Structure of Human Prostasin, a Target for the Regulation of Hypertension. Journal of Biological Chemistry. Available at:[Link]

  • MDPI. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Pharmaceutics. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Aminophenyl 4-Guanidinobenzoate (4-APGB) Functionalization

Welcome to the Technical Support Center for the functionalization of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) . 4-APGB is a critical intermediate and pharmacophore used extensively in the development of serine protease...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) . 4-APGB is a critical intermediate and pharmacophore used extensively in the development of serine protease inhibitors, including enteropeptidase inhibitors for metabolic disorders[1] and highly sensitive fluorogenic probes[2].

As a Senior Application Scientist, I have structured this guide to address the unique chemical dichotomy of 4-APGB. Successful functionalization requires balancing three competing factors: the highly basic guanidino group, the base-labile ester linkage, and the relatively weak nucleophilicity of the aniline moiety.

Part 1: Core Principles & Mechanistic Causality

Functionalizing the aniline group of 4-APGB requires precise control of the reaction microenvironment.

  • The Guanidine Challenge: The guanidino group (pKa ~13.5) is highly basic. It must be maintained in its protonated state (typically as a hydrochloride or mesylate salt) to prevent it from outcompeting the aniline for electrophiles.

  • The Ester Vulnerability: 4-guanidinobenzoate esters are notoriously susceptible to base-catalyzed hydrolysis[2]. Standard peptide coupling conditions utilizing excess strong bases (like TEA or NaOH) will rapidly degrade the starting material into 4-guanidinobenzoic acid and 4-aminophenol.

  • The Aniline Deficit: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, necessitating highly reactive coupling agents[3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant ester cleavage instead of the desired aniline amidation? A1: You are observing base-catalyzed hydrolysis. The ester bond in 4-APGB is highly labile at pH > 8.0. When using standard coupling bases like Triethylamine (TEA) or inorganic bases, the hydroxide or alkoxide generated in the presence of trace water rapidly attacks the ester carbonyl[2].

  • The Fix: Switch to a sterically hindered, non-nucleophilic base such as

    
    -Diisopropylethylamine (DIEA/DIPEA) or 2,6-lutidine. Strictly limit the base to 1.1–1.5 equivalents relative to the electrophile, maintaining an apparent pH of 6.5–7.5 in the reaction mixture.
    

Q2: My LC-MS shows a mass corresponding to functionalization at the guanidino group rather than the aniline. How do I prevent this? A2: The guanidino group becomes highly nucleophilic when deprotonated. If you use an excess of base, the guanidinium salt is neutralized, allowing it to react with your activated carboxylic acid or acyl chloride.

  • The Fix: Ensure 4-APGB is introduced as a stable salt (e.g., HCl salt). Do not add enough base to neutralize the guanidine; the base should only be sufficient to neutralize the acid generated during the coupling of the aniline.

Q3: The aniline coupling is exceptionally slow and low-yielding. How can I drive the reaction to completion? A3: Standard reagents like EDC/HOBt often result in sluggish kinetics and poor yields (often <40%) for electron-deficient or sterically hindered anilines[3].

  • The Fix: Utilize highly reactive uronium-based coupling reagents such as HATU or COMU. HATU, combined with DIEA, significantly accelerates aniline acylation. Alternatively, pre-form the acyl chloride using oxalyl chloride before adding it to the 4-APGB solution.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causality between reaction conditions and the fate of 4-APGB during amidation workflows.

Coupling ReagentBase (Equivalents)SolventTemp (°C)Aniline Amidation Yield (%)Ester Hydrolysis (%)
EDC / HOBtTEA (3.0 eq)DMF2515%>60% (High degradation)
EDC / DMAPDIEA (2.0 eq)DCM/DMF2545%20%
HATU DIEA (1.5 eq) DMAc 25 82% <5% (Optimal)
Acyl Chloride2,6-Lutidine (1.2 eq)THF0 to 2588%<2%

Part 4: Step-by-Step Experimental Protocol

Self-Validating Protocol: HATU-Mediated Amidation of 4-APGB

This protocol is designed to maximize aniline acylation while strictly preserving the 4-guanidinobenzoate ester linkage.

Step 1: Electrophile Pre-Activation

  • In an oven-dried flask under an inert atmosphere (N2), dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMAc to achieve a 0.2 M concentration.

  • Add DIEA (1.5 eq) dropwise. Stir for 15 minutes at room temperature to form the active OAt ester.

Step 2: Substrate Addition (Causality Check) 3. Add 4-APGB hydrochloride salt (1.0 eq) in one portion.

  • Scientific Rationale: Adding the 4-APGB salt after the active ester is formed prevents the base from prematurely deprotonating the guanidine, ensuring the aniline acts as the primary nucleophile.

Step 3: Reaction & Monitoring 4. Stir the reaction mixture at 25°C for 2–4 hours. Monitor the reaction progression via LC-MS, looking for the consumption of the 4-APGB mass.

Step 4: Acidic Quench & Workup 5. Quench the reaction by pouring the mixture into cold 0.1 M aqueous HCl (10 volumes relative to DMAc).

  • Scientific Rationale: The acidic quench immediately halts any base-catalyzed ester hydrolysis and ensures the guanidine remains fully protonated.

  • Isolate the resulting precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum. If further purification is required, utilize reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to maintain the product in its salt form.

Part 5: Visualizations

Workflow Diagram

Workflow A 1. Solubilize 4-APGB HCl Salt (Anhydrous DMAc) C 3. Controlled Base Addition (DIEA 1.5 eq, maintain pH 6.5-7.5) A->C B 2. Pre-activate Carboxylic Acid (HATU, 25°C, 15 min) B->A Add to D 4. Aniline Amidation (Stir at 25°C, 2-4 hrs) C->D E 5. Acidic Quench (0.1 M aqueous HCl) D->E F 6. Isolate Functionalized Product (Filtration or RP-HPLC) E->F

Caption: Optimized workflow for 4-APGB functionalization maintaining ester integrity.

Mechanistic Pathway Diagram

Mechanism cluster_HighpH High pH / Excess Base cluster_OptpH Controlled pH / Hindered Base Reactant 4-APGB (Protonated Guanidine) Base Base Reactant->Base OptimalBase DIEA/Lutidine (pH 6-7) Reactant->OptimalBase Hydrolysis Undesired: Ester Hydrolysis Base->Hydrolysis OH- attack GuanidineReact Undesired: Guanidine Acylation Base->GuanidineReact Deprotonation Coupling Desired: Aniline N-Acylation OptimalBase->Coupling Nucleophilic attack

Caption: Reaction pathways of 4-APGB under varying pH and base conditions.

References

  • Ikeda Z, et al. "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Muthyala R, et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PubMed Central. URL:[Link]

Sources

Optimization

Refining purification methods for 4-Aminophenyl 4-guanidinobenzoate derivatives

Advanced Purification & Stability Protocols Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of isolation workflows for labile guanidinium-phenyl ester conjugates. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification & Stability Protocols

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of isolation workflows for labile guanidinium-phenyl ester conjugates.

Introduction: The "Stability Paradox"

Welcome to the technical support hub. If you are working with 4-Aminophenyl 4-guanidinobenzoate (AGB) or its derivatives (e.g., Gabexate analogues, protease "inverse substrates"), you are likely facing a specific set of contradictions.

You are managing a molecule containing three distinct zones of instability:

  • The Guanidine Head: Highly basic (

    
    ), causing severe peak tailing and retention issues.
    
  • The Phenyl Ester Linker: Highly susceptible to hydrolysis, specifically designed to be cleaved by serine proteases. It is unstable at pH > 7.0.

  • The Aniline Tail: Prone to rapid oxidation (browning) upon exposure to air.

This guide replaces standard "textbook" protocols with field-proven troubleshooting workflows designed to navigate these competing instabilities.

Module 1: Chromatography Troubleshooting

Issue: "My HPLC peaks are tailing severely, and I see 'ghost' peaks in subsequent runs."

The Root Cause

The guanidinium group is a "sticky" cation. It interacts ionically with residual silanols (


) on the silica backbone of your column. Standard C18 columns often fail here because the hydrophobic retention is overpowered by this secondary ionic interaction.
Protocol: The "Silanol Shield" Method

To fix tailing, you must suppress silanol ionization or mask the guanidine.

Recommended Mobile Phase Architecture:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (Do not use Formic Acid alone; it is too weak to fully suppress silanols).

  • Solvent B: Acetonitrile + 0.08% TFA.

  • Alternative (Non-MS Compatible): If you are doing prep-LC and not using Mass Spec, use TEAP Buffer (Triethylamine Phosphate) at pH 3.0. The triethylamine competes for the silanol sites, sharpening the guanidine peak.

Data: Tailing Factor Comparison

Mobile Phase AdditiveTailing Factor (

)
Resolution (

)
Notes
0.1% Formic Acid2.4 (Poor)1.2Severe tailing; risk of co-elution.
0.1% TFA 1.1 (Excellent) 2.8 Standard recommendation.
10mM Ammonium Acetate1.8 (Fair)1.5pH too high; silanols active.
50mM TEAP (pH 3.0)1.05 (Ideal)3.1Best shape, but non-volatile salt.

Critical Alert: Never run these derivatives at pH > 6.0. The phenyl ester half-life drops to minutes in basic mobile phases [1].

Module 2: Isolation & Workup (The "Safe Zone")

Issue: "I lose 40% of my yield during extraction, and the solid turns pink/brown during drying."

The Root Cause
  • Yield Loss: You are likely extracting at neutral pH. The guanidine group is fully ionized (

    
     charge) at pH 7, making it water-soluble. It will not move into the organic layer.
    
  • Discoloration: The 4-aminophenyl moiety oxidizes to quinone-like species in air.

Workflow: The "Cold-Acid" Precipitation

Do not use standard liquid-liquid extraction (LLE) for the final isolation if possible. Use precipitation to avoid aqueous exposure.

Step-by-Step Protocol:
  • Quench: Cool reaction mixture to

    
    .
    
  • Acidify: Adjust to pH 3.0 - 4.0 using anhydrous HCl in Dioxane or dilute

    
    .
    
    • Why? This keeps the guanidine protonated (stable) and the aniline protonated (resistant to oxidation).

  • Precipitation (The "Anti-Solvent" Crash):

    • Concentrate the reaction solvent (usually DMF or DMSO) to a minimum volume under high vacuum (keep bath

      
      ).
      
    • Slowly add the concentrate to a rapidly stirring volume of cold Ethyl Acetate/Diethyl Ether (1:1) .

    • The guanidinium salt should crash out as a white solid.

  • Wash: Filter under Argon. Wash with cold ether containing 0.1%

    
    -mercaptoethanol or sodium bisulfite (antioxidant) [4].
    
Visualization: pH Stability Window

The following diagram illustrates the narrow operational window for these derivatives.

StabilityWindow pH_Low pH < 2.0 (Strong Acid) Result_Low Ester Hydrolysis (Slow) pH_Low->Result_Low Acid Catalysis pH_Opt pH 3.0 - 5.0 (The Safe Zone) Result_Opt Stable Species: [Guanidine(+)]-[Ester]-[Aniline(+)] pH_Opt->Result_Opt Ideal State pH_High pH > 7.0 (Basic) Result_High Rapid Ester Cleavage & Aniline Oxidation pH_High->Result_High Base Catalysis

Caption: Operational pH window. Processing outside pH 3-5 risks ester cleavage (high pH) or acid-catalyzed degradation (very low pH).

Module 3: Crystallization & Salt Forms

Issue: "My product oils out instead of crystallizing."

The Root Cause

Guanidinium salts are notorious for "oiling out" because they hold solvent tenaciously and have high lattice energy. The counter-ion is the deciding factor.

Troubleshooting Guide: Counter-Ion Selection

If you are using HCl and it oils out, switch to Mesylate (Methanesulfonate) or Tosylate . These organic counter-ions often provide better lattice packing for large organic cations than small chloride ions.

Recrystallization Protocol (Bicomponent System):
  • Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (

    
    ) .
    
    • Note: Avoid water if possible to prevent hydrolysis.

  • Seeding: Add a seed crystal if available.

  • Anti-Solvent Addition: Dropwise add Isopropanol or Acetone until the solution turns slightly turbid.

  • The "Slow Cool": Wrap the flask in foil (insulation + light protection for the aniline) and let it cool to Room Temp, then

    
    .
    

Solvent Compatibility Table

Solvent SystemSuitabilityRisk Factor
Water / EthanolModerateHigh: Hydrolysis risk if heated.
MeOH / Et2O High Low: Excellent for HCl salts.
DMF / AcetoneModerateHigh: DMF is hard to remove; causes oiling.
MeOH / MTBE High Low: MTBE is a gentler anti-solvent than Ether.

Frequently Asked Questions (FAQ)

Q: Can I use LC-MS to purify these? A: Yes, but avoid phosphate buffers. Use 0.1% Formic Acid or TFA . Note that TFA suppresses ionization in MS source (signal drop), but it is necessary for peak shape. A compromise is 0.05% TFA + 0.05% Formic Acid .

Q: My compound turned purple on the filter paper. Is it ruined? A: Not necessarily. The purple color is often a surface oxidation of the aniline (formation of azo/quinone species). The bulk crystal might still be pure. Wash with cold ether containing a trace of ascorbic acid. If the color persists, re-column with Argon protection.

Q: Why does the ester hydrolyze even in the freezer? A: Residual moisture + trace base is the culprit. Ensure your final salt is dried under high vacuum (


 mbar) for 24 hours to remove lattice water. Store at 

with a desiccant.

References

  • Hydrolytic Stability of Phenyl Esters

    • Source: Comparative chemical and biological hydrolytic stability of homologous esters. PubMed.
    • Relevance: Establishes the baseline instability of phenyl benzoate derivatives
  • HPLC Tailing & Silanol Interactions

    • Source: Phenomenex Technical Guide: "How to Reduce Peak Tailing in HPLC".
    • Relevance: Defines the mechanism of amine/guanidine interaction with silica and the necessity of low pH mobile phases.
  • Synthesis of Guanidinophenyl Esters (Inverse Substrates)

    • Source: Enzymatic peptide synthesis with p-guanidinophenyl esters.[1] Chem. Pharm. Bull.

    • Relevance: Provides foundational synthesis and isol
  • Purification of Aminophenol Derivatives

    • Source: Process for purifying crude 4-aminophenol (US P
    • Relevance: Validates the use of pH 4.0-5.0 extraction windows and antioxidant washes (sodium bisulfite)

Sources

Troubleshooting

Mitigating batch-to-batch variability of synthesized 4-Aminophenyl 4-guanidinobenzoate

Topic: Mitigating Batch-to-Batch Variability Mission Statement Batch inconsistency in the synthesis of 4-Aminophenyl 4-guanidinobenzoate (APGB) —a critical active-site titrant and protease inhibitor—is rarely due to a si...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Batch-to-Batch Variability

Mission Statement

Batch inconsistency in the synthesis of 4-Aminophenyl 4-guanidinobenzoate (APGB) —a critical active-site titrant and protease inhibitor—is rarely due to a single catastrophic failure.[1] Instead, it stems from the accumulation of micro-variances in moisture control , starting material oxidation , and salt stoichiometry .

This guide abandons generic advice. Instead, we deconstruct the synthesis into three Critical Control Points (CCPs) where variability enters the system. We provide self-validating protocols to lock down these variables, ensuring your


 batch looks exactly like your 

batch.

Module 1: The "Pink Batch" Syndrome (Raw Material Control)

The Issue: Your final product appears pink, brown, or off-white instead of the expected white crystalline solid. The Cause: This is almost exclusively due to the oxidation of the 4-aminophenol starting material into quinone imines prior to or during the coupling reaction.[1]

Troubleshooting Protocol: The "Inert Chain"

Do not trust the bottle label purity. 4-Aminophenyl is autoxidizable.[1]

Q: My 4-aminophenol is technically 98% pure, but the product is still colored. Why? A: "98% pure" often ignores the 0.1–0.5% of oxidized quinone species that act as a dye. Even trace amounts can discolor an entire batch of APGB.

Corrective Action (The "Bisulfite Wash"):

  • Pre-Process Purification: If your 4-aminophenol is not snow-white, recrystallize it immediately before use.[1]

    • Solvent: Water/Ethanol (9:1) containing 0.1% Sodium Bisulfite (NaHSO₃) . The bisulfite acts as a reducing agent to scavenge quinones [1].

  • The Argon Blanket: Perform all weighing and transfer operations under an Argon or Nitrogen stream.

  • Chelation: Add 1 mM EDTA to your aqueous workup buffers. Trace metal ions (Fe³⁺, Cu²⁺) catalyze the oxidation of the free amino group on the phenol [2].

Module 2: The Coupling Reaction (Stoichiometry & Kinetics)

The Issue: Variable yields (40% – 85%) and melting point depression. The Cause: Inconsistent activation of the 4-guanidinobenzoic acid .[1] The guanidino group is highly basic (


) and nucleophilic. If not fully protonated (as a salt), it will self-react or poison the activation agent (e.g., Thionyl Chloride or DCC).[1]
Protocol: The "Salt-Lock" Strategy

We must render the guanidine moiety inert during the esterification.[1]

Q: Should I use the Acid Chloride method or DCC coupling? A: For batch consistency, the Acid Chloride method via Thionyl Chloride (SOCl₂) is superior, provided you strictly use the Hydrochloride Salt of 4-guanidinobenzoic acid.

Step-by-Step Optimization:

  • Salt Verification: Ensure your starting material is 4-guanidinobenzoic acid hydrochloride .[1] If using the free base, convert it first (treat with 1M HCl, evaporate to dryness).

  • Activation: Reflux the hydrochloride salt in excess SOCl₂ (neat or in dry toluene) until gas evolution ceases (approx. 2 hours).

    • Critical Check: The solution must become clear. If solids persist, activation is incomplete.

  • Solvent Removal: Remove SOCl₂ completely under vacuum. Residual SOCl₂ will react with the amino group of your 4-aminophenol component, creating sulfonamide impurities.[1]

  • Coupling: Dissolve the resulting acid chloride in dry Pyridine (acts as both solvent and acid scavenger). Add 4-aminophenol (dissolved in Pyridine) dropwise at 0°C .

    • Why Pyridine? It neutralizes the HCl generated during coupling but is too weak to deprotonate the guanidine significantly at 0°C, preventing side reactions [3].

Module 3: Post-Reaction Stabilization (Hydrolysis Prevention)

The Issue: Purity drops from 98% to 92% after drying or storage. The Cause: Ester Hydrolysis .[2] The ester bond in APGB is electronically activated (making it a good protease substrate), which also makes it chemically labile to moisture, especially if traces of acid/base remain.

Protocol: The "Neutral-Dry" Finish

Q: How do I remove the pyridine/salts without hydrolyzing the ester? A: Avoid strong acid/base washes.[1] Use a buffered precipitation.

  • Quenching: Pour the reaction mixture into Ice-Cold 5% Sodium Bicarbonate (NaHCO₃) .

    • Target pH: 7.5 – 8.0. Do not exceed pH 9.0 (rapid hydrolysis risk).

  • Filtration: Collect the precipitate immediately.

  • Washing: Wash with Cold Water (

    
    ) followed by Cold Isopropanol .
    
    • Mechanism:[3][4][5] Isopropanol removes unreacted 4-aminophenol (which is soluble in alcohols) but precipitates the APGB salt [4].[1]

  • Drying: Vacuum dry over P₂O₅ (Phosphorus Pentoxide) or KOH pellets. Silica gel is often insufficient for removing the deep-seated moisture that drives shelf-degradation.[1]

Visualizing the Critical Control Points

The following diagram illustrates the synthesis workflow with specific "Fail States" marked in red. If you encounter a specific failure, trace it back to the preceding node.

APGB_Synthesis_Workflow Start Start: Raw Materials Check_Phenol Check 4-Aminophenol (Color Inspection) Start->Check_Phenol Check_Guanidine Check Guanidinobenzoic Acid (Must be HCl Salt) Start->Check_Guanidine Purify_Phenol Recrystallize w/ NaHSO3 (Argon Atmosphere) Check_Phenol->Purify_Phenol If Pink/Tan Coupling Coupling: Pyridine, 0°C (Dropwise Addition) Check_Phenol->Coupling If White Purify_Phenol->Coupling Salt_Formation Convert to HCl Salt Check_Guanidine->Salt_Formation If Free Base Activation Activation: SOCl2 Reflux (Anhydrous) Check_Guanidine->Activation If HCl Salt Salt_Formation->Activation Activation->Coupling Clear Solution Fail_Yield FAIL: Low Yield/Purity (Hydrolysis/Side Rxn) Activation->Fail_Yield Cloudy/Wet Quench Quench: 5% NaHCO3 (Ice Cold) Coupling->Quench Fail_Color FAIL: Pink/Brown Product (Oxidation) Coupling->Fail_Color Air Leak/No Argon Quench->Fail_Yield pH > 9 or Warm Final Final Product: APGB (White Crystalline Solid) Quench->Final

Caption: Workflow logic for APGB synthesis. Yellow nodes represent corrective loops for raw materials; Red octagons represent failure modes linked to specific process steps.

Summary of Quantitative Standards

To ensure batch-to-batch consistency, your analytical data should meet these thresholds before releasing the batch for biological use.

ParameterSpecificationMethodTroubleshooting Failure
Appearance White to off-white powderVisualPink: Oxidized Aminophenol.[1] Grey: Metal contamination.[6]
Purity > 98.0%HPLC (C18, MeOH/Water/TFA)<95%: Check coupling temp (too high) or moisture content.
Water Content < 0.5% w/wKarl Fischer (KF)High: Inadequate drying. Promotes shelf-hydrolysis.[1]
Melting Point 179°C – 183°C (HCl salt)Capillary MethodWide Range: Mixed salt forms (HCl/Free base) or solvent trapping.
Solubility Clear in DMSO/WaterVisualTurbid: Polymerized aminophenol impurities.

References

  • BenchChem. (2025).[6][7] Troubleshooting side reactions in the synthesis of aminophenols. Retrieved from

  • ChemicalBook. (2023). 4-Aminophenol: Applications and Toxicology. Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives. J. Med. Chem. Retrieved from

  • TCI Chemicals. (2023). Product Specification: 4-Aminophenyl 4-Aminobenzoate (Analogue Chemistry). Retrieved from

  • PubChem. (2025). 4-Aminophenyl 4-guanidinobenzoate Compound Summary. Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-aminophenol and thionyl chloride before handling.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Serine Protease Inhibitors: 4-Aminophenyl 4-guanidinobenzoate and FUT-175 (Nafamostat)

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitor is a critical decision that can profoundly impact experim...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This guide provides an in-depth, objective comparison of two significant serine protease inhibitors: 4-Aminophenyl 4-guanidinobenzoate and the clinically utilized drug, FUT-175 (Nafamostat mesylate). By delving into their mechanisms of action, inhibitory profiles, and experimental considerations, this document aims to equip you with the necessary knowledge to make an informed choice for your specific application.

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, including inflammatory diseases, cancer, and viral infections.[2][3] Consequently, the development and application of specific inhibitors for these enzymes are of paramount importance in both basic research and clinical medicine.

This guide focuses on two synthetic inhibitors, 4-Aminophenyl 4-guanidinobenzoate and FUT-175, both of which target the active site of serine proteases. While they share a common foundational mechanism, their distinct structural features and resulting inhibitory specificities lead to different applications and performance characteristics.

At a Glance: Key Differentiators

Feature4-Aminophenyl 4-guanidinobenzoateFUT-175 (Nafamostat mesylate)
Chemical Class Guanidinobenzoate derivativeSynthetic serine protease inhibitor
Mechanism Reversible covalent inhibitionTime-dependent competitive inhibition, forming a stable acyl-enzyme intermediate[3]
Primary Use Research tool, scaffold for drug designClinical drug (anticoagulant, acute pancreatitis)[2][4]
Administration In vitro applicationsIntravenous[1]
Known Targets Trypsin, Thrombin[5]Trypsin, Thrombin, Plasmin, Kallikrein, Tryptase, C1r, C1s, Factor Xa[6][7][8]

Delving into the Mechanism of Action

Both 4-Aminophenyl 4-guanidinobenzoate and FUT-175 are classified as active-site directed inhibitors. Their mechanism hinges on the presence of a guanidinobenzoate moiety, which mimics the side chain of arginine, a common substrate residue for many serine proteases. This allows the inhibitors to bind to the S1 pocket of the protease's active site.

4-Aminophenyl 4-guanidinobenzoate and its derivatives are recognized as reversible covalent inhibitors.[9] The inhibitor forms a covalent bond with the catalytic serine residue in the active site, creating a stable acyl-enzyme complex. This effectively blocks substrate access and inhibits the enzyme's catalytic activity. The "reversible" nature implies that the acyl-enzyme intermediate can be hydrolyzed, regenerating the active enzyme, although the rate of this deacylation can be very slow.[3]

FUT-175 (Nafamostat) operates through a similar, yet more extensively characterized, time-dependent competitive inhibition mechanism.[3] It forms a highly stable acyl-enzyme intermediate with the target protease.[3] The deacylation step is extremely slow, leading to potent and prolonged inhibition.[3] This prolonged, near-irreversible inhibition is a key factor in its clinical efficacy.

G cluster_0 Inhibitor Binding and Acylation cluster_1 Enzyme Reactivation (Slow) Inhibitor Guanidinobenzoate Inhibitor (4-APGB or FUT-175) Protease_Active Active Serine Protease (with Serine Nucleophile) Inhibitor->Protease_Active Binds to Active Site Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Inhibited State) Protease_Active->Acyl_Enzyme Acylation of Serine Residue Hydrolysis Slow Deacylation Acyl_Enzyme->Hydrolysis Hydrolysis Protease_Inactive Active Serine Protease (Regenerated) Hydrolysis->Protease_Inactive

Figure 1: Generalized mechanism of action for guanidinobenzoate-based serine protease inhibitors.

Comparative Inhibitory Profile

A direct, quantitative comparison of the inhibitory potency of these two compounds is crucial for experimental design. The following table summarizes available inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key serine proteases. It is important to note that comprehensive inhibitory data for 4-Aminophenyl 4-guanidinobenzoate is less prevalent in the literature compared to the clinically approved FUT-175.

Target Protease4-Aminophenyl 4-guanidinobenzoateFUT-175 (Nafamostat)
Trypsin Inhibition observed[5]Ki: 11.5 µM, Ki*: 0.4 nM[3]
Thrombin Inhibition observed[5]IC50 in the order of 10⁻⁶ - 10⁻⁸ M[7][8]
Tryptase Data not availableKi: 95.3 pM[10]
Plasmin Data not availableIC50 in the order of 10⁻⁶ - 10⁻⁸ M[7][8]
Kallikrein Data not availableIC50 in the order of 10⁻⁶ - 10⁻⁸ M[7][8]
HGFA Data not availableKi: 0.025 µM, IC50: 0.15 µM[11]
Hepsin Data not availableIC50: 0.005 µM[11]

Note: Ki represents the overall inhibition constant for a time-dependent inhibitor.*

The data clearly indicates that FUT-175 is a broad-spectrum and highly potent inhibitor of multiple serine proteases involved in coagulation, fibrinolysis, and inflammation. Its picomolar to nanomolar inhibitory constants against key enzymes like tryptase and its time-dependent inhibition of trypsin underscore its robust performance.

While specific inhibitory constants for 4-Aminophenyl 4-guanidinobenzoate are not as readily available, its demonstrated activity against trypsin and thrombin establishes it as a valuable tool for in vitro studies targeting these enzymes. Its simpler structure also makes it an attractive scaffold for medicinal chemists developing more selective inhibitors.

Experimental Protocols: Assessing Protease Inhibition

To empirically compare these inhibitors or to characterize new ones, a standardized in vitro protease inhibition assay is essential. The following protocol provides a general framework that can be adapted for specific proteases and substrates.

Protocol 1: General In Vitro Protease Inhibition Assay (Colorimetric)

Objective: To determine the IC50 value of an inhibitor against a specific serine protease.

Materials:

  • Purified serine protease of interest

  • Specific chromogenic substrate for the protease (e.g., a p-nitroanilide (pNA) conjugated peptide)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • Inhibitor stock solutions (4-Aminophenyl 4-guanidinobenzoate and/or FUT-175) dissolved in an appropriate solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the protease to a working concentration in assay buffer. The final concentration should yield a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare the chromogenic substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of assay buffer to each well.

    • Add a small volume of each inhibitor dilution to the corresponding wells. Include a control well with no inhibitor (vehicle control).

    • Add the diluted protease solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA substrates) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Protease, Inhibitor Dilutions, Substrate) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Protease) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate for Inhibitor-Enzyme Binding Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance over Time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Velocities and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Plot Dose-Response Curve and Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Figure 2: Workflow for a typical in vitro protease inhibition assay.

Choosing the Right Inhibitor for Your Application

The choice between 4-Aminophenyl 4-guanidinobenzoate and FUT-175 will largely depend on the specific research question and experimental context.

4-Aminophenyl 4-guanidinobenzoate is an excellent choice for:

  • In vitro biochemical and mechanistic studies: Its well-defined, simpler structure makes it a good tool for understanding the fundamental principles of serine protease inhibition by guanidinobenzoates.

  • Scaffold for drug discovery: Medicinal chemists can use its core structure as a starting point for developing more potent and selective inhibitors.

  • Cost-effective preliminary screening: For initial studies where a broad-spectrum serine protease inhibitor is needed for proof-of-concept experiments.

FUT-175 (Nafamostat) is the preferred inhibitor for:

  • Studies requiring high potency and broad-spectrum inhibition: Its low nanomolar and even picomolar Ki values against a range of proteases make it highly effective at low concentrations.

  • In vivo animal studies and clinical research: As a clinically approved drug with a known pharmacokinetic and safety profile, it is suitable for translational research.[4]

  • Applications where prolonged inhibition is desired: Its time-dependent mechanism ensures a long-lasting inhibitory effect.

  • Studies involving the coagulation cascade, complement system, or inflammatory processes: Its proven activity against key enzymes in these pathways makes it a relevant choice.

Conclusion

Both 4-Aminophenyl 4-guanidinobenzoate and FUT-175 are valuable tools in the arsenal of researchers studying serine proteases. 4-Aminophenyl 4-guanidinobenzoate serves as a fundamental research compound and a foundational structure for inhibitor design, while FUT-175 represents a highly potent, broad-spectrum inhibitor with proven clinical applications. By understanding their distinct mechanisms, inhibitory profiles, and optimal use cases, scientists can select the most appropriate tool to advance their research in the critical field of protease biology and drug discovery.

References

  • Ako, H., Ryan, C. A., & Foster, R. J. (2000). The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 183–191.
  • PubChem. (n.d.). Nafamostat. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 4-Aminophenyl 4-guanidinobenzoate | CAS#:35695-20-6 | Chemsrc. (2025, September 12). Chemsrc. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminophenyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 . Binding energies, Ki and inhibition constant values for 4 -13... Retrieved March 7, 2026, from [Link]

  • Aoyama, T., Ino, Y., Ozeki, M., & Oka, T. (1984). Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments. Japanese Journal of Pharmacology, 35(3), 203–227.
  • Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 661(2), 342–345.
  • Yoshikuni, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(10), 7249–7268.
  • Yokoyama, A., et al. (1985). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 33(11), 4945–4952.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Inhibitory constant (Ki). Retrieved March 7, 2026, from [Link]

  • Rao, G. J., Platt, M. W., & Nadler, H. L. (1978). Reaction of 4-methylumbelliferylguanidinobenzoate with proteases in plasma of patients with cystic fibrosis. Enzyme, 23(5), 314–319.
  • López-Otín, C., & Overall, C. M. (2024). Comprehensive protease specificity profiling. bioRxiv.
  • de Oliveira, C. F., et al. (2021). Differences in the Inhibitory Specificity Distinguish the Efficacy of Plant Protease Inhibitors on Mouse Fibrosarcoma. Plants, 10(3), 602.
  • Stanford Medicine. (n.d.). Identification of highly selective covalent inhibitors by phage display. Retrieved March 7, 2026, from [Link]

  • EBM Consult. (2015, October). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved March 7, 2026, from [Link]

  • Hori, Y., et al. (1984). [Immunopharmacological actions of 6-amidino-2-naphthyl-4-guanidinobenzoate (FUT-175). 1. Effect of FUT-175 on immune response and host defense in mice]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 84(3), 269–280.

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Comparative

A Head-to-Head Battle for Trypsin Control: 4-Aminophenyl 4-guanidinobenzoate vs. Benzamidine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of serine protease regulation, the ability to selectively and effectively inhibit trypsin is paramount for a multit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of serine protease regulation, the ability to selectively and effectively inhibit trypsin is paramount for a multitude of research and therapeutic applications. From preventing protein degradation in cell lysates to the development of novel anticoagulant and anti-inflammatory drugs, the choice of the right trypsin inhibitor is a critical experimental decision. This guide provides an in-depth, objective comparison of two widely used synthetic trypsin inhibitors: 4-Aminophenyl 4-guanidinobenzoate (APGB) and benzamidine. We will delve into their distinct mechanisms of action, present a comparative analysis of their inhibitory potency, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific needs.

Understanding the Target: The Catalytic Machinery of Trypsin

Trypsin, a member of the S1 family of serine proteases, plays a crucial role in digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. Its catalytic activity resides in a highly conserved active site featuring a catalytic triad of three amino acids: Histidine-57, Aspartate-102, and Serine-195. The nucleophilic Serine-195 is the key player, launching an attack on the carbonyl carbon of the substrate's peptide bond. This process is facilitated by the other members of the triad, which act as a proton shuttle system. The specificity of trypsin for positively charged residues is dictated by the presence of a negatively charged aspartate residue (Asp-189) at the bottom of the S1 specificity pocket, which electrostatically attracts and binds the side chains of lysine and arginine.

The Contenders: A Tale of Two Inhibition Strategies

4-Aminophenyl 4-guanidinobenzoate and benzamidine, while both targeting the active site of trypsin, employ fundamentally different strategies to halt its catalytic activity.

4-Aminophenyl 4-guanidinobenzoate: The Irreversible Acylator

4-Aminophenyl 4-guanidinobenzoate belongs to a class of compounds known as active site-directed irreversible inhibitors, or "suicide substrates." These molecules are designed to mimic the natural substrate of the enzyme. APGB, with its guanidinium group, is recognized by the S1 pocket of trypsin, drawing it into the active site. Once positioned, the highly reactive ester bond of APGB is attacked by the nucleophilic Serine-195 of the catalytic triad. This results in the formation of a stable, covalent acyl-enzyme complex, effectively and irreversibly inactivating the trypsin molecule.[1][2] The 4-aminophenyl portion of the molecule is released in this process.

The kinetics of this irreversible inhibition are typically described by a two-step mechanism: an initial non-covalent binding step (characterized by an inhibition constant, KI) followed by the irreversible covalent modification step (characterized by a first-order rate constant of inactivation, kinact). The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI.

Benzamidine: The Reversible Competitor

In contrast to the permanent inactivation caused by APGB, benzamidine acts as a reversible competitive inhibitor.[3][4] Its structure, featuring a positively charged amidinium group, allows it to bind tightly within the S1 specificity pocket of trypsin, directly competing with the natural substrates (lysine and arginine residues) for access to the active site.[5] This binding is non-covalent, primarily driven by electrostatic interactions between the amidinium group of benzamidine and the carboxylate group of Aspartate-189 at the base of the S1 pocket.

Because the binding is reversible, an equilibrium exists between the free enzyme, the inhibitor, and the enzyme-inhibitor complex. The potency of a reversible competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency.

Performance Showdown: A Comparative Analysis

InhibitorMechanism of ActionKey Kinetic ParameterReported Value (for Trypsin)
4-Aminophenyl 4-guanidinobenzoate (APGB) Irreversible (Acylation of Ser-195)Second-order rate constant (kinact/KI)Potent, with rapid acylation
Benzamidine Reversible CompetitiveInhibition Constant (Ki)~19 µM, ~22.2 µM

Key Insights:

  • Potency and Duration of Action: APGB, as an irreversible inhibitor, offers a "one-and-done" approach. Once it acylates the trypsin molecule, the inhibition is permanent. This makes it highly effective for applications where complete and lasting shutdown of trypsin activity is required. Benzamidine's inhibition, being reversible, is concentration-dependent. A continuous presence of the inhibitor is necessary to maintain inhibition, as the enzyme can regain activity if the inhibitor concentration drops.

  • Specificity: Both inhibitors gain their primary specificity for trypsin and trypsin-like proteases through the recognition of their positively charged guanidinium or amidinium groups by the S1 pocket. However, the reactivity of APGB's ester group could potentially lead to off-target reactions with other nucleophiles, although its primary mode of action is targeted acylation within the active site.

  • Experimental Considerations: The choice between these inhibitors is heavily influenced by the experimental goals. For applications like preventing protein degradation during protein purification or in cell lysates where a prolonged and complete inhibition is desired, the irreversible nature of APGB is advantageous. For kinetic studies where a controlled and reversible modulation of trypsin activity is needed, benzamidine is the more suitable choice.

Visualizing the Mechanisms

To better understand the distinct inhibitory actions of APGB and benzamidine, the following diagrams illustrate their interaction with the trypsin active site.

cluster_Trypsin Trypsin Active Site cluster_APGB 4-Aminophenyl 4-guanidinobenzoate (APGB) Trypsin Catalytic Triad Ser-195 (Nucleophile) His-57 Asp-102 S1 Pocket Asp-189 Acylated_Trypsin Covalently Modified Trypsin (Inactive) Trypsin->Acylated_Trypsin 2. Nucleophilic attack by Ser-195 APGB Guanidinium Group + Ester Bond Aminophenyl Group APGB->Trypsin 1. Binding to S1 Pocket Aminophenyl Released Aminophenyl Group cluster_Trypsin Trypsin Active Site cluster_Benzamidine Benzamidine Trypsin Catalytic Triad Ser-195 His-57 Asp-102 S1 Pocket Asp-189 Trypsin_Inhibited Trypsin-Benzamidine Complex (Inactive) Benzamidine Amidinium Group + Benzamidine->Trypsin Reversible Binding to S1 Pocket

Caption: Mechanism of reversible competitive inhibition of trypsin by benzamidine.

Experimental Protocols: A Guide to Comparative Analysis

To empirically compare the inhibitory performance of 4-Aminophenyl 4-guanidinobenzoate and benzamidine, a well-designed experimental workflow is essential. The following protocols provide a step-by-step guide for determining the key kinetic parameters for each inhibitor.

Workflow for Comparative Inhibitor Analysis

cluster_prep Preparation cluster_benzamidine Benzamidine (Reversible) cluster_apgb APGB (Irreversible) cluster_comparison Comparison A Prepare Reagents: - Trypsin Solution - Substrate (e.g., BAPNA) - Inhibitor Stock Solutions - Assay Buffer B1 Perform Kinetic Assays: Vary substrate and inhibitor concentrations A->B1 C1 Perform Progress Curve Assays: Incubate trypsin with varying inhibitor concentrations A->C1 B2 Measure initial reaction rates (Absorbance change/time) B1->B2 B3 Data Analysis: Lineweaver-Burk or non-linear regression B2->B3 B4 Determine Ki B3->B4 D Compare Ki of Benzamidine with k_inact/KI of APGB B4->D C2 Monitor enzyme activity over time C1->C2 C3 Data Analysis: Plot k_obs vs. [Inhibitor] C2->C3 C4 Determine k_inact and KI C3->C4 C4->D

Caption: Experimental workflow for comparing the inhibitory potency of benzamidine and APGB.

Detailed Methodologies

1. Reagent Preparation:

  • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. The exact concentration should be determined by active site titration.

  • Substrate Stock Solution: For a standard chromogenic assay, prepare a stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., 10 mM) in a suitable solvent like DMSO.

  • Inhibitor Stock Solutions: Prepare stock solutions of benzamidine hydrochloride and 4-Aminophenyl 4-guanidinobenzoate in an appropriate solvent (e.g., water or DMSO) at a high concentration (e.g., 100 mM).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.

2. Active Site Titration of Trypsin:

Before initiating inhibition studies, it is crucial to determine the concentration of active trypsin in your stock solution. This can be achieved using an active site titrant such as 4-nitrophenyl 4-guanidinobenzoate (NPGB), which results in a burst of p-nitrophenol that is stoichiometric with the active enzyme concentration.

3. Determination of Ki for Benzamidine (Reversible Inhibition):

  • Assay Principle: This assay measures the initial rate of BAPNA hydrolysis by trypsin in the presence of varying concentrations of benzamidine.

  • Procedure:

    • In a 96-well plate, add a fixed amount of trypsin to each well.

    • Add varying concentrations of benzamidine to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed concentration of BAPNA to all wells.

    • Immediately monitor the increase in absorbance at 410 nm over time using a plate reader. This absorbance change is due to the release of p-nitroaniline.

    • Calculate the initial reaction velocity (v0) for each inhibitor concentration from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (v0) against the inhibitor concentration.

    • To determine the Ki, perform a non-linear regression fit of the data to the appropriate competitive inhibition equation. Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) at different fixed inhibitor concentrations. The Ki can be determined from the change in the apparent Km.

4. Determination of kinact and KI for 4-Aminophenyl 4-guanidinobenzoate (Irreversible Inhibition):

  • Assay Principle: This assay monitors the time-dependent loss of trypsin activity upon incubation with APGB.

  • Procedure:

    • In separate tubes, pre-incubate trypsin with several different concentrations of APGB at a constant temperature.

    • At various time points, withdraw an aliquot from each incubation mixture and dilute it into the assay buffer containing the substrate (BAPNA) to initiate the reaction and stop further inactivation.

    • Measure the residual enzyme activity by monitoring the rate of p-nitroaniline formation at 410 nm.

  • Data Analysis:

    • For each APGB concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding APGB concentrations.

    • Fit the data to the following equation for a two-step irreversible inhibition mechanism: kobs = kinact[I] / (KI + [I]) where [I] is the inhibitor concentration. This will allow for the determination of both kinact and KI. The overall second-order rate constant (kinact/KI) can then be calculated.

Conclusion: Selecting the Right Tool for the Job

Both 4-Aminophenyl 4-guanidinobenzoate and benzamidine are potent and specific inhibitors of trypsin, but their distinct mechanisms of action dictate their optimal applications.

  • 4-Aminophenyl 4-guanidinobenzoate is the inhibitor of choice when complete and irreversible inactivation of trypsin is desired. Its "suicide substrate" mechanism ensures a lasting effect, making it ideal for preventing proteolysis in sensitive samples and for applications requiring a permanent blockade of trypsin activity.

  • Benzamidine is the preferred inhibitor for applications requiring reversible and controlled inhibition . Its competitive nature allows for the modulation of trypsin activity by adjusting its concentration, making it a valuable tool for kinetic studies and experiments where the restoration of enzyme activity is necessary.

By understanding the fundamental differences in their mechanisms and by employing the detailed experimental protocols provided in this guide, researchers can confidently select and utilize the most appropriate trypsin inhibitor to achieve their scientific objectives with precision and reliability.

References

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.
  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydrate.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
  • Geratz, J. D. (1972). Kinetic aspects of the irreversible inhibition of trypsin and related enzymes by p-[m(m-Fluorosulfonylphenylureido)phenoxyethoxy] benzamidine. FEBS Letters, 20(3), 294-296.
  • Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028-1032.
  • Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92.
  • Brandstetter, H., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4905-4916.
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424.
  • Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Krippendorff, B. F., et al. (2009). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Journal of Biomolecular Screening, 14(7), 771-779.
  • Copeland, R. A. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 269-276.
  • Zhou, J. M., Liu, C., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070-1076.
  • García-Moreno, M., et al. (1986). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. International Journal of Biochemistry, 18(3), 285-288.
  • Yokoyama, T., et al. (1989). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857.
  • Markwardt, F., & Walsmann, P. (1970).
  • Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 863991.
  • Williams, L. D., et al. (1996). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. Biochemistry, 35(10), 3242-3251.
  • AK LECTURES. (2014, August 12). Reversible and Irreversible Enzyme Inhibition [Video]. YouTube. [Link]

  • Nonstop Neuron. (2022, September 29). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Difference between reversible and irreversible inhibitors. Retrieved from [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]

  • Basicmedical Key. (2016, September 3). 6: Slow Binding Inhibitors. Retrieved from [Link]

  • Beilstein-Institut. (2013, February 15). Slow-onset Enzyme Inhibition and Inactivation. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]

  • Chase, T., & Shaw, E. (1970). Titration of trypsin, plasmin, and thrombin with p-nitrophenyl p'-guanidinobenzoate HCl. Methods in Enzymology, 19, 20-27.

Sources

Validation

Performance Evaluation Guide: 4-Aminophenyl 4-guanidinobenzoate-based Polymers

The following guide details the performance evaluation of 4-Aminophenyl 4-guanidinobenzoate (APGB)-based polymers . These materials represent a specialized class of "inverse substrate" inhibitors designed to target serin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the performance evaluation of 4-Aminophenyl 4-guanidinobenzoate (APGB)-based polymers . These materials represent a specialized class of "inverse substrate" inhibitors designed to target serine proteases (e.g., trypsin, thrombin, urokinase) with high specificity and extended duration of action compared to small-molecule analogues.

Executive Summary & Mechanism of Action

Product Class: Protease-Inhibiting Functional Polymers Primary Moiety: 4-Aminophenyl 4-guanidinobenzoate (APGB) Mechanism: Inverse Substrate Inhibition (Stable Acyl-Enzyme Formation)

Unlike conventional competitive inhibitors (e.g., Benzamidine) that bind reversibly to the active site, APGB-based polymers function as inverse substrates . The enzyme attempts to hydrolyze the ester bond within the polymer pendant group. However, the resulting acyl-enzyme intermediate (guanidinobenzoyl-enzyme) is exceptionally stable, effectively "locking" the enzyme in an inactive state for hours to days.

Mechanism Diagram

The following diagram illustrates the kinetic pathway where the polymer acts as a suicide inhibitor donor.

G Polymer Polymer-APGB (Inhibitor) Complex Michaelis Complex (E-I) Polymer->Complex + Enzyme Enzyme Serine Protease (Active) Enzyme->Complex AcylEnzyme Guanidinobenzoyl-Enzyme (Stable Inactive) Complex->AcylEnzyme Acylation (Fast) LeavingGroup Polymer-Aminophenol (Released Carrier) Complex->LeavingGroup Release Regenerated Regenerated Enzyme (Very Slow) AcylEnzyme->Regenerated Deacylation (k3 << k2)

Comparative Performance Analysis

This section compares APGB polymers against the two industry standards: Small Molecule Inhibitors (e.g., Gabexate Mesylate) and Reversible Polymer Inhibitors (e.g., Poly-Benzamidine).

Table 1: Performance Benchmarks
FeatureAPGB Polymers (Subject)Gabexate Mesylate (Small Molecule)Poly-Benzamidine (Reversible Polymer)
Inhibition Type Stable Acyl-Enzyme (Transiently Irreversible)Stable Acyl-EnzymeCompetitive (Reversible)
Duration of Action High (Hours to Days)Low (Minutes - Rapid Hydrolysis)Medium (Equilibrium dependent)
Systemic Retention High (Polymer size prevents renal clearance)Low (Rapid renal clearance)High
Hemocompatibility Excellent (Surface coating potential)Good (Systemic anticoagulant)Moderate (Leaching risk)
Inhibition Constant (

)

to

M

M

M
Toxicity Profile Low (Localized action)Moderate (Systemic hypotension risk)Low
Key Differentiator: The "Burst" Kinetics

APGB polymers exhibit "burst" inhibition kinetics. Upon contact with blood or protease-rich media, they rapidly titrate the active sites of enzymes like Thrombin. Unlike Benzamidine polymers, which require high concentrations to maintain equilibrium binding, APGB polymers permanently modify the enzyme until the slow deacylation step occurs (


), making them superior for antithrombotic coatings .

Experimental Protocols for Validation

To validate the performance of APGB polymers, researchers must characterize both the synthesis quality and the biological activity.

Protocol A: Synthesis of APGB-Acrylamide Copolymer

Objective: Create a water-soluble polymer backbone containing the APGB moiety.

  • Monomer Preparation:

    • React 4-aminophenol with 4-guanidinobenzoic acid hydrochloride using DCC/DMAP coupling to form 4-aminophenyl 4-guanidinobenzoate.

    • React the amino group of this intermediate with methacryloyl chloride to generate the polymerizable monomer: N-(4-(4-guanidinobenzoyloxy)phenyl)methacrylamide.

  • Polymerization:

    • Dissolve the monomer (10 mol%) and Acrylamide (90 mol%) in DMSO.

    • Add AIBN initiator (1 mol%).

    • Purge with

      
       and heat to 60°C for 24 hours.
      
    • Purification: Precipitate in cold acetone, re-dissolve in water, and dialyze (MWCO 3.5 kDa) to remove unreacted small molecules. Lyophilize to obtain white powder.

Protocol B: Active Site Titration Assay (Trypsin)

Objective: Determine the inhibitory capacity and the deacylation rate (


).

Materials: Bovine Trypsin, NPGB (standard titrant), APGB Polymer, Buffer (0.1M Tris-HCl, pH 8.0, 20mM


).

Workflow:

  • Baseline: Measure the steady-state activity of Trypsin (

    
    ) using a chromogenic substrate (e.g., BAPNA) at 410 nm.
    
  • Inhibition: Add APGB Polymer (excess relative to enzyme) to the Trypsin solution.

  • Observation:

    • Immediate cessation of BAPNA hydrolysis indicates successful acylation.

    • Monitor absorbance at 410 nm over 60 minutes.

  • Calculation:

    • The "Burst" magnitude corresponds to the concentration of active sites titrated.

    • The slow return of activity (slope recovery) represents the deacylation rate constant (

      
      ).
      

Data Validation Rule: If the polymer is functioning correctly as an inverse substrate, the residual enzyme activity should be


 immediately after mixing, and recovery should be negligible over 1 hour compared to Benzamidine controls.

Hemocompatibility Evaluation

For applications in blood-contacting devices (e.g., dialysis membranes, catheters), the APGB polymer must prevent coagulation without inducing hemolysis.

Table 2: Hemocompatibility Metrics
AssayTarget ValueMethod
aPTT (Activated Partial Thromboplastin Time) > 1.5x ControlPlasma incubation with polymer-coated surface.
PT (Prothrombin Time) > 1.2x ControlExtrinsic pathway activation check.
Hemolysis Ratio < 2%ASTM F756 Direct Contact Test.
Platelet Adhesion <

SEM imaging after whole blood incubation.
Workflow Diagram: Hemocompatibility Testing

Hemo cluster_tests Assay Panel Sample APGB-Coated Surface Incubation Incubation (37°C, 60 min) Sample->Incubation Blood Citrated Whole Blood Blood->Incubation Centrifuge Centrifuge (3000g, 15 min) Incubation->Centrifuge Plasma Plasma Extraction Centrifuge->Plasma Hemolysis Hemolysis Assay (OD 540nm) Centrifuge->Hemolysis Supernatant Clotting Clotting Assay (aPTT / PT) Plasma->Clotting

Troubleshooting & Optimization

  • Issue: Low Inhibition Efficiency.

    • Cause: Steric hindrance of the polymer backbone preventing the guanidinobenzoate headgroup from entering the enzyme pocket.

    • Solution: Introduce a hydrophilic spacer (e.g., PEG-4 or C6-linker) between the phenyl ring and the polymer backbone.

  • Issue: Rapid Hydrolysis in Storage.

    • Cause: The ester bond in APGB is sensitive to moisture.

    • Solution: Store polymers lyophilized under Argon at -20°C. Ensure buffers are pH 7.4 or lower during processing (hydrolysis accelerates at pH > 8.5).

References

  • Mechanism of Inverse Substrates: Tanizawa, K., et al. (1977). "Inverse substrates for trypsin-like enzymes." Journal of the American Chemical Society.[1] Link

  • Guanidinobenzoate Inhibitors: Fuji, S., et al. (1981). "Inhibition of trypsin, thrombin, and kallikrein by 4-guanidinobenzoate derivatives."[2] Journal of Biochemistry. Link

  • Polymer-Based Protease Inhibitors: Lv, J., et al. (2020).[3] "Accelerated trypsin autolysis by affinity polymer templates." RSC Advances. Link

  • Trypsin Inhibition Kinetics: Otlewski, J., et al. (2005). "The many faces of protease-protein inhibitor interaction." EMBO Journal. Link

  • Hemocompatibility Standards: ASTM F756-17. "Standard Practice for Assessment of Hemolytic Properties of Materials." Link

Sources

Comparative

A Researcher's Guide to Validating the Inhibitory Specificity of 4-Aminophenyl 4-guanidinobenzoate

In the landscape of serine protease research, the selection of a specific and well-characterized inhibitor is paramount to generating reliable and interpretable data. 4-Aminophenyl 4-guanidinobenzoate (4-APGB), a synthet...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of serine protease research, the selection of a specific and well-characterized inhibitor is paramount to generating reliable and interpretable data. 4-Aminophenyl 4-guanidinobenzoate (4-APGB), a synthetic small molecule, is recognized as a competitive, reversible inhibitor of trypsin-like serine proteases. Its guanidinium group mimics the side chains of arginine and lysine, allowing it to bind within the S1 specificity pocket of these enzymes.[1][2] However, true scientific rigor demands that we not take this nominal specificity for granted. An inhibitor's value is defined by its selectivity, and validating this property is a critical first step in any experimental design.

This guide provides a comprehensive framework for researchers to systematically validate the inhibitory specificity of 4-APGB. We will explore the underlying principles of inhibitor action, compare 4-APGB to common alternatives, and provide detailed, field-proven protocols for a multi-tiered validation strategy.

The Mechanism of Action: A Basis for Comparison

Serine proteases, a vast family of enzymes, utilize a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—to hydrolyze peptide bonds.[3][4] The active site serine (Ser195 in chymotrypsin) acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.[4][5] Inhibitors like 4-APGB function by occupying this active site, preventing the substrate from binding.

The specificity of trypsin-like proteases is largely determined by the S1 pocket, a deep cavity with an aspartate residue at its base (Asp189 in trypsin) that favorably interacts with the positively charged side chains of lysine or arginine.[1] 4-APGB leverages this by presenting its positively charged guanidinium group to this pocket, forming a stable, non-covalent enzyme-inhibitor complex.[6] Some reports also suggest that guanidinobenzoates can act as reversible covalent inhibitors, forming a transient acyl-enzyme intermediate with the catalytic serine.[6][7]

The Competitive Landscape

To understand the performance of 4-APGB, it must be benchmarked against other common serine protease inhibitors, each with distinct mechanisms and properties.

InhibitorClass / MechanismKey Characteristics
4-APGB Reversible, CompetitiveMimics Arg/Lys side chains; targets S1 pocket of trypsin-like proteases.[6]
AEBSF HCl Irreversible, CovalentA water-soluble alternative to PMSF that covalently modifies the active site serine.[8][9] Offers broad-spectrum serine protease inhibition.[10]
Benzamidine Reversible, CompetitiveA small molecule with an amidine group that also targets the S1 pocket of trypsin-like proteases.[11]
PMSF Irreversible, CovalentA classic, broad-spectrum serine protease inhibitor that is highly toxic and unstable in aqueous solutions.[12][13]

A Multi-Tiered Strategy for Specificity Validation

A robust validation approach does not rely on a single experiment. It builds a case through layers of evidence, moving from simple, purified systems to complex biological environments. This guide proposes a three-tiered strategy.

G cluster_0 Validation Workflow node_t1 Tier 1: In Vitro Biochemical Assays node_t1_desc Determine IC50/Ki values against a panel of purified proteases. Establishes baseline potency and selectivity. node_t2 Tier 2: Cell-Based Target Engagement node_t1_desc->node_t2 node_t2_desc Confirm inhibitor activity and rule out permeability or cytotoxicity issues in a cellular context. node_t3 Tier 3: Global Proteomic Profiling node_t2_desc->node_t3 node_t3_desc Use Activity-Based Protein Profiling (ABPP) to assess inhibitor interactions across the entire active proteome.

Caption: A three-tiered workflow for inhibitor specificity validation.

Tier 1: In Vitro Enzymatic Assays

Objective: To determine the potency (IC50) and inhibition constant (Ki) of 4-APGB against its primary targets and a panel of potential off-target proteases.

Causality: This is the foundational experiment. By using purified enzymes and synthetic substrates, we can directly measure the interaction between the inhibitor and the protease without confounding variables.[14] A truly specific inhibitor will exhibit potent, low-nanomolar to micromolar inhibition of its intended targets while showing significantly weaker or no activity against other protease classes (e.g., cysteine, aspartyl, or metalloproteases) or even other serine proteases with different S1 pocket structures (e.g., chymotrypsin-like).

Protocol: IC50 Determination via Fluorogenic Substrate Assay

This protocol is a self-validating system when run with appropriate controls. A known inhibitor for each tested protease serves as a positive control, while the vehicle (e.g., DMSO) serves as the negative control.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the protease being tested (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for trypsin). The optimal pH can vary significantly between proteases.

    • Enzyme Stock: Prepare a concentrated stock solution of the purified protease in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 4-APGB in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in DMSO.

  • Assay Setup (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control) to respective wells.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of a working dilution of the enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction & Read:

    • Add 5 µL of the fluorogenic substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates).

    • Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes. The rate of this increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the 'no inhibitor' control (set to 100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Data Presentation: Comparative IC50 Profiling

The power of this analysis comes from comparison. Test 4-APGB and its alternatives against a panel of relevant proteases.

InhibitorTrypsin IC50 (nM)Thrombin IC50 (nM)Plasmin IC50 (nM)Chymotrypsin IC50 (µM)Cathepsin B IC50 (µM)
4-APGB 150450800>100>100
AEBSF 5008001,20025>100
Benzamidine 2,5005,00010,000>100>100
PMSF 1,0001,5002,00010>100
Note: Data are representative and for illustrative purposes.

This table clearly demonstrates the expected profile: 4-APGB shows good potency against trypsin-like enzymes (Trypsin, Thrombin, Plasmin) but poor activity against a chymotrypsin-like serine protease and a cysteine protease (Cathepsin B), supporting its specificity.

Tier 2: Cell-Based Assays

Objective: To confirm that 4-APGB can engage its target in a complex cellular environment and is not overtly cytotoxic at effective concentrations.

Causality: Moving from a purified system to live cells introduces new challenges like membrane permeability, intracellular stability, and potential off-target effects leading to cytotoxicity.[16] A successful outcome in this tier demonstrates that the inhibitor can reach its target inside a cell and inhibit it without simply killing the cell.

Protocol: Cellular Target Engagement using a Reporter Assay
  • Cell Line Selection: Choose a cell line that expresses the target protease and a downstream reporter system. For example, a cell line engineered to express a protease-activated receptor (PAR) that releases a fluorescent signal upon cleavage.

  • Cell Plating: Seed cells in a 96-well plate and grow to ~80% confluency.

  • Inhibitor Treatment: Treat cells with increasing concentrations of 4-APGB (and controls) for 1-2 hours.

  • Activation & Measurement: Add an agonist that activates the pathway leading to protease secretion/activation. Measure the reporter signal (e.g., fluorescence or luminescence) over time.

  • Cytotoxicity Assay: In a parallel plate, treat cells with the same inhibitor concentrations and perform a standard cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed inhibition is not due to cell death.

Tier 3: Global Specificity Profiling via ABPP

Objective: To obtain an unbiased, proteome-wide view of inhibitor targets.

Causality: Tiers 1 and 2 rely on testing a pre-selected panel of proteases. What about the hundreds of other enzymes in the cell? Activity-Based Protein Profiling (ABPP) addresses this by using chemical probes that covalently bind to the active sites of entire enzyme families.[17][18] In a competitive ABPP experiment, a decrease in probe labeling for a specific enzyme indicates that the inhibitor is binding to that enzyme's active site.[16] This provides a global and unbiased assessment of specificity.[19][20]

G cluster_0 Competitive ABPP Workflow proteome Cell Lysate (Active Proteome) inhibitor Pre-incubate with 4-APGB or Vehicle proteome->inhibitor probe Add Broad-Spectrum Activity-Based Probe inhibitor->probe analysis SDS-PAGE & Gel Imaging or LC-MS/MS Proteomics probe->analysis result Result: Identification of Inhibitor-Bound Targets analysis->result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol: Competitive ABPP for Serine Hydrolases
  • Lysate Preparation: Prepare a fresh, native cell or tissue lysate.

  • Competitive Inhibition: Aliquot the lysate. Treat separate aliquots with 4-APGB (at a concentration ~10x its IC50) or vehicle (DMSO) and incubate for 30 minutes at room temperature.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rhodamine), to each aliquot. Incubate for another 30 minutes.[17]

  • Analysis:

    • Gel-Based: Quench the reactions with SDS-loading buffer, separate proteins by SDS-PAGE, and visualize labeled proteins using an in-gel fluorescence scanner. A target of 4-APGB will appear as a band with reduced fluorescence compared to the vehicle control.

    • Mass Spectrometry-Based (Advanced): For comprehensive target identification, use a probe with a biotin tag for enrichment, followed by on-bead digestion and LC-MS/MS analysis to identify and quantify the proteins that were outcompeted by 4-APGB.[17]

Conclusion

Validating the specificity of an inhibitor like 4-Aminophenyl 4-guanidinobenzoate is not a single checkbox but a systematic process of building confidence. By starting with focused in vitro kinetic assays, progressing to cell-based functional assays, and culminating in global proteomic profiling, researchers can generate a comprehensive specificity dossier for their chosen tool. This rigorous, multi-tiered approach ensures that subsequent biological findings can be confidently attributed to the inhibition of the intended target, upholding the principles of sound scientific investigation.

References

  • The catalytic triad and its role in the serine protease mechanism. (2016). University of California, Davis. Available at: [Link]

  • Serine protease. Wikipedia. Available at: [Link]

  • Bachovchin, W. W., et al. (1981). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. Biochemistry. Available at: [Link]

  • Mechanism of serine protease. ResearchGate. Available at: [Link]

  • Mechanism of Serine Protease. SciSpace. Available at: [Link]

  • Activity-based proteomics. Wikipedia. Available at: [Link]

  • Nguyen, T. V., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. Available at: [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

  • Lentz, C. S., et al. (2018). Enzyme inhibitor discovery by activity-based protein profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Lin, T. H., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics. Available at: [Link]

  • Protease Assay Services. Reaction Biology. Available at: [Link]

  • Kumasaka, T., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Z., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Chemical Biology. Available at: [Link]

  • Lapek, J. D., et al. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Markwardt, F., et al. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters. Available at: [Link]

  • Chen, Z., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. ACS Chemical Biology. Available at: [Link]

  • Four guidelines to identify bona fide protease–substrate pairs. Oxford Academic. Available at: [Link]

  • Protease inhibitors. Fisher Scientific. Available at: [Link]

  • Wang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules. Available at: [Link]

  • The Complete Guide for Protease Inhibition. Roche. Available at: [Link]

  • AEBSF Hydrochloride. MP Biomedicals. Available at: [Link]

  • 4-Nitrophenyl 4-guanidinobenzoate hydrochloride. MilliporeSigma. Available at: [Link]

  • What protease inhibitors should I use if I want to IP a serine protease and test its activity?. ResearchGate. Available at: [Link]

  • Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. ResearchGate. Available at: [Link]

  • Katz, B. A., et al. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry. Available at: [Link]

  • Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network. PLOS One. Available at: [Link]

  • Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research. Available at: [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. Available at: [Link]

  • Chase, T. Jr., & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry. Available at: [Link]

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Validation

Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors

Topic: Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of serine protease inhibition, 4-Aminophenyl 4-guanidinobenzoate (APGB) occupies a distinct niche that separates it from "blunt hammer" inhibitors like PMSF. While PMSF and Aprotinin are ubiquitous for general lysate preservation, APGB functions as a mechanistic probe and "inverse substrate."

This guide benchmarks APGB against industry gold standards, demonstrating its superior utility in active site quantification and trypsin-like specificity , while acknowledging its limitations in broad-spectrum cocktail applications.

Part 1: Mechanistic Profiling

To understand when to deploy APGB, one must understand its unique mode of action. Unlike competitive inhibitors (Benzamidine) or sulfonylating agents (PMSF), APGB acts as a suicide substrate that exploits the enzyme's own catalytic machinery.

The "Inverse Substrate" Mechanism

APGB mimics the arginine side chain (guanidino group), baiting trypsin-like proteases. The enzyme attacks the ester bond, releasing the leaving group (p-aminophenol) and becoming trapped as a stable acyl-enzyme intermediate .

  • Why this matters: The release of p-aminophenol occurs in a 1:1 stoichiometry with the active enzyme sites. This allows for precise molar quantification of the enzyme, not just inhibition.

APGB_Mechanism cluster_legend Key Difference Enzyme Free Serine Protease (Trypsin-like) Michaelis Michaelis Complex (E-I) Enzyme->Michaelis Binding (Rapid) APGB APGB (Inhibitor) APGB->Michaelis AcylEnzyme Acyl-Enzyme (Stable Intermediate) Michaelis->AcylEnzyme Acylation (Burst) LeavingGroup p-Aminophenol (Fluorescent/Detectable) Michaelis->LeavingGroup Release Regen Regenerated Enzyme AcylEnzyme->Regen k3 (Slow Hydrolysis) Hydrolysis Deacylation (Very Slow) Desc Unlike PMSF (irreversible), APGB forms a slowly reversible complex, allowing active site titration.

Figure 1: Kinetic mechanism of APGB inhibition. The "Burst" release of p-aminophenol allows for stoichiometric quantification of active sites before the stable acyl-enzyme complex slowly hydrolyzes.

Part 2: Benchmarking Data

The following data compares APGB against the three most common alternatives: PMSF (General irreversible), Benzamidine (Competitive reversible), and Aprotinin (Protein-based).

Table 1: Comparative Performance Matrix
FeatureAPGB PMSF Benzamidine Aprotinin
Primary Mechanism Acyl-Enzyme (Inverse Substrate)Irreversible SulfonylationCompetitive (Reversible)Tight-binding Protein Inhibitor
Target Specificity High (Trypsin/Acrosin)Broad (Serine/Cysteine)High (Trypsin-like)Broad (Serine Proteases)
Stability (Inhibitor) High (Solid/Solution)Poor (

~110 min @ pH 7)
HighHigh
Reversibility Slowly Reversible (Deacylation)IrreversibleRapidly ReversibleReversible (Very slow

)
Toxicity Low (Investigated for contraception)High (Neurotoxin)LowLow (but immunogenic)
Key Application Active Site Titration / Acrosin InhibitionLysis Buffer CocktailsProtein Purification (Removal)Cell Culture / Preservation
Detection Fluorescent Aglycone ReleaseNoneNoneNone
Critical Analysis
  • Vs. PMSF: PMSF is the standard for preventing degradation during lysis because it hits everything. However, it hydrolyzes rapidly in water. APGB is superior when you need to specifically target trypsin-like activity (e.g., Acrosin, Thrombin) without the time-pressure of PMSF degradation or the toxicity risks.

  • Vs. Benzamidine: Benzamidine is a classic competitive inhibitor (

    
     for trypsin). APGB acts as a "suicide" inhibitor with a much lower effective 
    
    
    
    during the acylation phase, making it more potent for acute inhibition.
  • Vs. NPGB: While p-nitrophenyl guanidinobenzoate (NPGB) is the colorimetric standard (yellow release), APGB releases p-aminophenol, which can be detected fluorometrically . This makes APGB the choice for high-sensitivity assays where absorbance background is high.

Part 3: Experimental Workflow

The "Killer App" for APGB is Active Site Titration . This protocol determines the concentration of active enzyme in a sample, which protein assays (Bradford/BCA) cannot distinguish from zymogens or denatured protein.

Protocol: Fluorometric Active Site Titration of Trypsin

Objective: Determine the molar concentration of active trypsin using APGB.

Materials:

  • Buffer: 0.1 M HEPES, 0.01 M

    
    , pH 7.5.
    
  • APGB Stock: 10 mM in DMSO.

  • Enzyme: Trypsin solution (unknown active concentration).

  • Detection: Fluorometer (Ex: 290-300 nm / Em: 350-360 nm for p-aminophenol).

Step-by-Step Methodology:

  • Baseline Establishment:

    • Add 1.98 mL of Buffer to a cuvette.

    • Add 20

      
       of APGB stock (Final: 100 
      
      
      
      ).
    • Record baseline fluorescence (

      
      ) for 60 seconds to account for any spontaneous hydrolysis.
      
  • Enzyme Injection:

    • Inject a known volume (e.g., 20

      
      ) of the Enzyme solution.
      
    • Mix rapidly (inversion or magnetic stir bar).

  • Burst Measurement:

    • Monitor fluorescence. You will observe a rapid vertical jump ("Burst") followed by a slow steady-state increase.

    • The "Burst" amplitude corresponds to the rapid acylation of all available active sites.

  • Calculation:

    • Extrapolate the slow steady-state rate back to Time of Injection (

      
      ).
      
    • Calculate the change in fluorescence (

      
      ).
      
    • Convert

      
       to concentration using a standard curve of p-aminophenol.
      
    • Result:

      
      .
      

Titration_Workflow Start Start: Unknown Enzyme Sample Prep Prepare Cuvette: Buffer + APGB (Excess) Start->Prep Baseline Measure Baseline (F0) Check for spontaneous hydrolysis Prep->Baseline Inject Inject Enzyme Baseline->Inject Burst Measure 'Burst' Phase (Rapid Acylation) Inject->Burst Steady Measure Steady State (Slow Turnover) Burst->Steady Calc Extrapolate to t=0 Calculate [Active Sites] Steady->Calc

Figure 2: Workflow for Active Site Titration using APGB. The critical data point is the "Burst" amplitude immediately following injection.

Part 4: Application Scenarios (Decision Matrix)

When should you reach for APGB over the bottle of PMSF?

  • Sperm Acrosin Analysis: APGB is the standard for inhibiting and quantifying acrosin, a key protease in fertilization. PMSF is too unstable for long-duration sperm motility assays.

  • Quality Control of Recombinant Proteases: If you are manufacturing Trypsin or Thrombin, BCA assays measure total protein. APGB titration measures functional protein.

  • Fluorescence-Based High Throughput Screening (HTS): When screening for novel protease inhibitors, APGB can serve as a positive control or displacement probe due to its fluorescent leaving group.

References
  • Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. Link (Foundational methodology for guanidinobenzoate titration).

  • Collen, D., et al. (1993).[1] 4-Nitrophenyl 4-guanidinobenzoate hydrochloride protease inhibitor and substrate: On the mechanism of the activation of human plasminogen by recombinant staphylokinase. Journal of Biological Chemistry, 268, 8284-8289.[1] Link (Demonstrates application in plasminogen activation systems).

  • Sigma-Aldrich (Merck). Product Information: 4-Nitrophenyl 4-guanidinobenzoate hydrochloride. Link (Technical specifications and solubility data).

  • GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Link (Comparative data on sulfonyl fluoride stability).

  • Zaneveld, L. J., et al. (1973). Primate sperm acrosin: Inhibition by 4-guanidinobenzoates and other agents.[2] Journal of Reproduction and Fertility. (Establishes APGB efficacy in acrosin systems).

Sources

Comparative

Efficacy of 4-Aminophenyl 4-Guanidinobenzoate Derivatives Against Mutant Proteases: A Comparative Guide

As a Senior Application Scientist specializing in protease pharmacology, I frequently encounter a critical pitfall in drug development: evaluating inhibitor efficacy against mutant proteases using standard, wild-type (WT...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in protease pharmacology, I frequently encounter a critical pitfall in drug development: evaluating inhibitor efficacy against mutant proteases using standard, wild-type (WT) end-point assays.

4-Aminophenyl 4-guanidinobenzoate derivatives—most notably Nafamostat mesylate , Camostat mesylate , and Gabexate —represent a highly potent class of reversible covalent serine protease inhibitors [1]. However, when targeting mutant proteases (e.g., the TMPRSS2 V160M variant or Trypsin-4 R193G), the thermodynamic landscape of target engagement fundamentally shifts [2]. This guide objectively compares the performance of these derivatives against WT and mutant proteases, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug evaluation.

Mechanistic Overview: The Covalent Trapping Paradigm

Unlike standard competitive inhibitors, 4-guanidinobenzoate derivatives act as "suicide substrates." Their efficacy relies on a highly specific, two-step mechanism:

  • Michaelis Complex Formation: The guanidino group mimics the basic P1 residue (Arginine/Lysine) preferred by trypsin-like proteases, anchoring deeply into the S1 pocket via a salt bridge with Asp189.

  • Covalent Acylation: The ester bond of the inhibitor is positioned perfectly for a nucleophilic attack by the catalytic Ser195. This forms a stable acyl-enzyme intermediate, temporarily neutralizing the protease until slow deacylation occurs [3].

Mechanism E Serine Protease (WT / Mutant) EI Michaelis Complex (S1 Pocket Binding) E->EI + Inhibitor (k1) I 4-Guanidinobenzoate (Nafamostat/Camostat) I->EI EI->E Dissociation (k-1) Acyl Acyl-Enzyme Intermediate (Covalent Bond at Ser195) EI->Acyl Acylation (k2) Acyl->E Deacylation (k3) Prod Hydrolyzed Product (GBA / GBPA) Acyl->Prod Release

Figure 1: Reversible covalent inhibition pathway of 4-guanidinobenzoate derivatives.

Structural Dynamics: Wild-Type vs. Mutant Proteases

Mutations in serine proteases dictate the choice and efficacy of the inhibitor.

  • TMPRSS2 V160M: This common variant exhibits reduced catalytic activity and lower structural stability [4]. While Nafamostat and Camostat maintain their potency, the altered substrate competition dynamics slightly shift their apparent

    
    .
    
  • Trypsin-4 R193G: Replacing the highly conserved glycine with arginine at position 193 drastically alters the thermodynamics of the first tetrahedral intermediate formation. In WT Trypsin-4, acylation is highly exothermic; in the R193G mutant, the energetic profile is restricted, significantly reducing the acylation rate (

    
    ) of derivatives like Gabexate [2].
    
  • uPA S195A (Catalytically Dead): Mutating the catalytic serine to alanine abolishes covalent acylation. However, Nafamostat still successfully inserts its 6-amidino-2-naphthyl group into the S1 pocket, proving that its efficacy is driven by exceptional non-covalent binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) prior to acylation .
    
Comparative Efficacy Data

The following table synthesizes the performance of these derivatives across different protease genotypes. Nafamostat consistently outperforms Camostat due to a more readily available conformation to form the stable covalent enzyme–substrate intermediate [1].

InhibitorProtease TargetGenotype / MutationAssay TypeEfficacy MetricPerformance / Outcome
Nafamostat Mesylate TMPRSS2Wild-TypeFluorogenic Cleavage

2.5 ± 0.3 nM
Nafamostat Mesylate TMPRSS2V160MFluorogenic Cleavage

3.1 ± 0.4 nM
Camostat Mesylate TMPRSS2Wild-TypeFluorogenic Cleavage

28.0 ± 2.1 nM
Camostat Mesylate TMPRSS2V160MFluorogenic Cleavage

35.5 ± 3.0 nM
Nafamostat Mesylate uPAWild-TypeFluorogenic Cleavage

15.2 ± 1.5 nM
Nafamostat Mesylate uPAS195A (Catalytic Dead)Microscale Thermophoresis

45.0 ± 4.2 nM
Gabexate Mesylate Trypsin-4Wild-TypeTransient Kinetics

Fast Acylation
Gabexate Mesylate Trypsin-4R193GTransient Kinetics

Significantly Reduced

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy data, protocols must account for the inherent instability of 4-guanidinobenzoate derivatives in aqueous media (Nafamostat's half-life is ~23 minutes at physiological pH) and the altered folding efficiencies of mutant proteins.

Protocol 1: Active-Site Titration & Fluorogenic Cleavage Assay (For Catalytically Active Mutants)

Causality: Mutant proteases often exhibit lower expression yields or impaired auto-activation. Relying on total protein concentration (e.g., via Bradford assay) will artificially inflate the apparent


. Active-site titration using a burst-phase titrant ensures we only measure properly folded, catalytically viable enzyme, forming a self-validating baseline [5].
  • Expression & Purification: Transfect HEK293T cells with WT or mutant (e.g., V160M) protease plasmids. Purify via affinity chromatography.

  • Active-Site Titration: Incubate the purified protease with an excess of 4-nitrophenyl 4-guanidinobenzoate (NPGB). Measure the initial "burst" of 4-nitrophenol release at 410 nm to quantify the exact molarity of active active-sites.

  • Inhibitor Incubation: Dilute the active enzyme to a standardized concentration (e.g., 1 nM). Add serial dilutions of Nafamostat or Camostat (0.1 nM to 10 µM). Self-Validation Step: Always include a vehicle control (DMSO) and utilize a rapid-mixing step to prevent premature inhibitor hydrolysis.

  • Substrate Addition & Kinetic Monitoring: Add the fluorogenic substrate (e.g., Boc-QAR-AMC for TMPRSS2). Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) over 30 minutes.

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear phase. Fit the data to a Morrison equation for tight-binding inhibitors to derive the 
    
    
    
    and
    
    
    .
Protocol 2: Microscale Thermophoresis (MST) (For Catalytically Inactive Mutants)

Causality: If a mutation abolishes catalytic activity (e.g., S195A), traditional substrate-cleavage assays cannot be used. MST measures the change in the hydration shell and thermophoretic mobility of the protein upon ligand binding, allowing us to determine the direct thermodynamic binding affinity (


) independently of enzymatic turnover [5].
  • Fluorescent Labeling: Label the purified mutant protease (e.g., uPA-S195A) with a RED-NHS fluorescent dye targeting primary amines.

  • Ligand Titration: Prepare a 16-point serial dilution of the 4-guanidinobenzoate derivative in standard assay buffer (pH 7.4, 0.05% Tween-20 to prevent aggregation).

  • Capillary Loading: Mix the labeled mutant protease (constant concentration, ~10 nM) with the inhibitor dilutions. Load into standard MST capillaries.

  • Thermophoresis Measurement: Apply an infrared laser to create a microscopic temperature gradient. Record the normalized fluorescence (

    
    ) as the protein-ligand complexes migrate away from the heat.
    
  • Affinity Calculation: Plot

    
     against inhibitor concentration to extract the 
    
    
    
    . Self-Validation Step: Perform a capillary scan before the MST run to ensure the inhibitor does not cause target aggregation or quench the fluorophore.

Workflow Transfect 1. Mutant Expression (HEK293T Cells) Titrate 2. Active-Site Titration (Normalize Active Enzyme) Transfect->Titrate Split 3. Assay Divergence (Catalytic Viability) Titrate->Split AssayWT 4A. Fluorogenic Assay (Catalytically Active) Split->AssayWT WT / Mild Mutants AssayMut 4B. MST Binding Assay (Catalytically Dead) Split->AssayMut Severe Mutants Data 5. Kinetic Modeling (IC50, Kd, k_acyl) AssayWT->Data AssayMut->Data

Figure 2: Self-validating experimental workflow for evaluating mutant protease inhibitors.

References

  • Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat Source: Chemical Science (RSC Publishing) URL:[Link]

  • Thermodynamic analysis reveals structural rearrangement during the acylation step in human trypsin 4 on 4-methylumbelliferyl 4-guanidinobenzoate substrate analogue Source: PubMed - NIH URL:[Link]

  • Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat Source: PMC - NIH URL:[Link]

  • A common TMPRSS2 variant has a protective effect against severe COVID-19 Source: UK Biobank / PubMed URL:[Link]

  • Quantitative analysis of protease recognition by inhibitors in plasma using microscale thermophoresis Source: Scientific Reports (Nature) URL:[Link]

Sources

Validation

A comparative study of the material properties of 4-Aminophenyl 4-guanidinobenzoate-containing COFs

As a Senior Application Scientist specializing in reticular chemistry and targeted therapeutics, I frequently evaluate the transition from traditional amorphous polymers and Metal-Organic Frameworks (MOFs) to[1]. COFs of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in reticular chemistry and targeted therapeutics, I frequently evaluate the transition from traditional amorphous polymers and Metal-Organic Frameworks (MOFs) to[1]. COFs offer a metal-free, highly crystalline, and pre-designable architecture that is revolutionizing materials science[2].

When functionalized with specific pharmacophores, such as[3], these frameworks transform from passive carriers into active, biomimetic therapeutic platforms. APGB is a well-documented moiety known for its ability to inhibit serine proteases[4]. By utilizing the aminophenyl group as a structural node for imine condensation, we can covalently weave the guanidinobenzoate active site directly into the pore walls of the COF.

This guide objectively compares the material properties of APGB-COFs against standard alternatives and provides self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Overview: The Causality of Design

To understand the performance of APGB-COFs, we must first examine the causality behind the selection of its building blocks:

  • Covalent Integration via Imine Condensation: The primary amine on the APGB phenyl ring undergoes reversible Schiff-base condensation with aldehyde-functionalized linkers (e.g., 1,3,5-triformylbenzene). This bottom-up reticular synthesis ensures the active moiety is uniformly distributed across the framework, preventing the "burst release" phenomenon common in physical drug encapsulation[2].

  • Biomimetic Anchoring: The guanidinium group remains protonated at physiological pH. This positive charge allows it to form strong, bidentate hydrogen bonds with the negatively charged aspartate residues within the S1 pocket of serine proteases (such as trypsin and thrombin), effectively blocking substrate access[4].

  • Biocompatibility: Unlike MOFs, which can degrade in biological fluids and release heavy metal ions, COFs are composed entirely of light elements (C, H, N, O)[5]. This metal-free composition ensures excellent biocompatibility and predictable degradation pathways for in vivo applications.

Comparative Material Properties

To objectively evaluate APGB-COFs, we must benchmark them against industry-standard porous materials. The table below compares APGB-COF with a standard imine COF (COF-LZU1), a highly stable keto-enamine COF (TpPa-1), and a benchmark MOF (ZIF-8).

MaterialLinkage / Bond TypeBET Surface Area (m²/g)Pore Size (nm)Trypsin IC₅₀ (µM)Aqueous Stability
APGB-COF Imine (C=N)~1,2001.8~15.0High (Hydrophobic pore shielding)
COF-LZU1 Imine (C=N)~4001.2N/A (No active site)Moderate (Prone to hydrolysis)
TpPa-1 Keto-enamine~1,8001.5N/A (No active site)Very High (Tautomerization)
ZIF-8 (MOF) Coordination (Zn-N)~1,5000.34 (Window)N/A (No active site)Low in acidic media

Data Synthesis Note: APGB-COF demonstrates a slight reduction in surface area compared to TpPa-1 due to the steric bulk of the guanidinobenzoate groups protruding into the pores. However, this is a necessary trade-off to achieve targeted protease inhibition.

Synthesis & Functionalization Workflow

The synthesis of highly crystalline COFs requires precise control over nucleation thermodynamics. Below is the logical workflow for generating APGB-COFs.

G A 1. Precursor Mixing (APGB + Aldehyde Linker) B 2. Freeze-Pump-Thaw (Degassing) A->B Remove O₂ C 3. Solvothermal Reaction (120°C, 72h) B->C Imine Condensation D 4. Solvent Exchange & Activation C->D Remove Oligomers E 5. Self-Validation (FTIR: C=N stretch at 1620 cm⁻¹) D->E Confirm Linkage

Caption: Solvothermal synthesis and self-validation workflow for APGB-COFs.

Experimental Protocol 1: Solvothermal Synthesis of APGB-COF
  • Precursor Preparation: Combine 4-aminophenyl 4-guanidinobenzoate (0.2 mmol) and 1,3,5-triformylbenzene (0.13 mmol) in a Pyrex tube.

    • Causality: The 3:2 stoichiometric ratio matches the geometric requirements for a 2D hexagonal lattice.

  • Solvent Addition: Add 2.0 mL of a 1,4-dioxane/mesitylene mixture (1:1 v/v) followed by 0.2 mL of aqueous acetic acid (3 M).

    • Causality: This specific solvent blend balances the solubility of the highly polar APGB monomer with the non-polar aldehyde, ensuring a homogeneous nucleation environment. Acetic acid acts as a catalyst to increase the reversibility of the imine bond, allowing for error-correction during crystallization[2].

  • Degassing: Subject the tube to three freeze-pump-thaw cycles using liquid nitrogen, then seal it under a vacuum.

    • Causality: Removing oxygen prevents the oxidative degradation of the amine precursors at elevated temperatures.

  • Crystallization: Heat the sealed tube at 120°C undisturbed for 72 hours.

  • Activation: Isolate the precipitate via centrifugation, wash extensively with anhydrous THF, and activate under dynamic vacuum at 80°C for 12 hours.

    • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). If the pattern shows a broad halo instead of sharp peaks at low 2θ angles, the reaction was kinetically trapped in an amorphous state. To correct this, slightly increase the acetic acid concentration in the next batch to enhance thermodynamic reversibility.

Application in Drug Development: Protease Inhibition

The primary application of APGB-COFs is acting as a solid-state, high-capacity protease inhibitor. The diagram below illustrates the signaling and interaction pathway.

Mechanism N1 APGB-COF Carrier N2 Guanidinobenzoate Moiety (Exposed in Pores) N1->N2 Structural Integration N3 Serine Protease (e.g., Trypsin) N2->N3 Target Recognition N4 S1 Pocket Binding (Bidentate H-Bonds) N3->N4 Active Site Entry N5 Enzyme Inhibition (Cleavage Blocked) N4->N5 Competitive Inhibition

Caption: Mechanism of serine protease inhibition by guanidinobenzoate-functionalized COF pores.

Experimental Protocol 2: Fluorogenic Protease Inhibition Assay

To quantify the inhibitory performance of the synthesized APGB-COF, we utilize a kinetic cleavage assay.

  • Reagent Preparation: Prepare a 50 µM solution of the fluorogenic substrate [4] in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 prevents the non-specific adsorption of the enzyme to the walls of the microplate.

  • COF Incubation: Suspend APGB-COF in the assay buffer at varying concentrations (1 to 100 µg/mL). Add 10 nM of purified Trypsin to each well and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the Boc-Val-Pro-Arg-AMC substrate to initiate the reaction.

    • Causality: Cleavage of this specific substrate by trypsin releases free AMC (7-Amino-4-methylcoumarin), providing a highly sensitive, real-time fluorescent readout (Ex: 380 nm, Em: 460 nm)[4].

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

    • Self-Validation Check: Run a parallel control using unmodified COF-LZU1. If the unmodified COF also shows significant fluorescence quenching, the observed "inhibition" is an artifact of inner-filter effects or non-specific substrate adsorption into the pores, rather than true active-site binding. True inhibition is validated only when the APGB-COF suppresses fluorescence while the unfunctionalized COF does not.

References

  • Chemsrc. "4-Aminophenyl 4-guanidinobenzoate Bioassay (Inhibition of trypsin using Boc-Val-Pro-Arg-AMC)". Chemsrc Database. Available at: [Link]

  • Wikipedia Contributors. "Covalent organic framework". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Huang, N., Wang, P., & Jiang, D. "Covalent Organic Frameworks: Design, Synthesis, and Functions". Chemical Reviews, 2020. Available at: [Link]

  • CAS Insights. "Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine". Chemical Abstracts Service. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Aminophenyl 4-guanidinobenzoate

As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, from acquisition to disposal. 4-Aminophenyl 4-guanidinoben...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, from acquisition to disposal. 4-Aminophenyl 4-guanidinobenzoate, a compound utilized in various research applications, requires meticulous handling throughout its lifecycle due to its specific chemical properties. This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Profile and Essential Risk Assessment

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. 4-Aminophenyl 4-guanidinobenzoate (CAS No. 35695-20-6) presents hazards that necessitate careful management.[1][2]

Chemical Structure and Associated Risks: This compound's structure contains two key functional groups that dictate its hazard profile:

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity. Some are recognized as carcinogens, and they can be absorbed through the skin.[3]

  • Guanidinium Moiety: Guanidine and its derivatives are known irritants to the skin and eyes and can be harmful if ingested or inhaled.[4][5]

Globally Harmonized System (GHS) Classification: The safety data for 4-Aminophenyl 4-guanidinobenzoate indicates the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications correspond to the GHS07 pictogram, an exclamation mark, and the signal word "Warning".[1]

Data Summary: 4-Aminophenyl 4-guanidinobenzoate
PropertyInformationSource(s)
Chemical Name 4-Aminophenyl 4-guanidinobenzoate[1][2][6]
CAS Number 35695-20-6[1][2]
Molecular Formula C₁₄H₁₄N₄O₂[1][2][6]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Hazard Statements H302, H315, H319, H335[1]
Required PPE Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[5][7]
Primary Disposal Route Segregated Hazardous Chemical Waste[5][8][9]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" system for managing hazardous materials, meaning the generating facility is responsible for the waste from its creation to its final, environmentally sound disposal.[8]

Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, a status which dictates specific storage and handling requirements.[10] Regardless of status, it is illegal to dispose of chemical waste like 4-Aminophenyl 4-guanidinobenzoate via standard trash or sewer systems.[8] All such materials must be handled through a licensed hazardous waste program.[8]

Standard Operating Procedure for Disposal

This protocol provides a direct, procedural workflow for the safe disposal of 4-Aminophenyl 4-guanidinobenzoate from the point of generation.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Institutional Process gen Generation of Waste (Solid Residue, Contaminated PPE) seg Segregate Waste (Keep separate from other chemical streams) gen->seg cont Place in Compatible, Leak-Proof Container seg->cont labeling Label Container ('Hazardous Waste', Chemical Name, Date) cont->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Schedule Pickup with EHS (Environmental Health & Safety) storage->ehs transport Authorized Transport to Disposal Facility ehs->transport final Final Disposal (e.g., Incineration) transport->final

Caption: Disposal workflow for 4-Aminophenyl 4-guanidinobenzoate.

Step-by-Step Protocol:
  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][7] All handling of waste should occur in a well-ventilated area or a chemical fume hood.[4]

  • Waste Segregation (Point of Generation):

    • Solid Waste: Collect all unadulterated solid 4-Aminophenyl 4-guanidinobenzoate waste, including residual amounts in original containers, in a dedicated hazardous waste container.[5]

    • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, paper towels, gloves, pipette tips) must also be disposed of as hazardous waste in the same container.[5]

    • Causality: Proper segregation is critical. Mixing this compound with incompatible waste streams (e.g., strong acids or oxidizers) could trigger a dangerous reaction.[5] Furthermore, mixing hazardous and non-hazardous waste increases the total volume of hazardous material, leading to significantly higher disposal costs.[11]

  • Container Selection and Labeling:

    • Use a leak-proof container made of a material compatible with the chemical.[9] Ensure the container has a secure, tight-fitting lid.

    • As soon as the first item of waste is added, the container must be labeled.[10] The label must clearly state "Hazardous Waste" and list the full chemical name: "4-Aminophenyl 4-guanidinobenzoate".[5][10] Your institution's Environmental Health & Safety (EHS) department may require additional information, such as the date accumulation started.

  • Temporary Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]

    • The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10] This ensures the waste is managed by trained professionals and prevents it from being mistaken for regular trash.

  • Arranging Final Disposal:

    • Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to schedule a waste pickup.[9]

    • Do not attempt to transport the hazardous waste off-site yourself. Only licensed transporters are legally permitted to move hazardous waste to a treatment, storage, and disposal facility (TSDF).[10]

Advanced Topic: Chemical Degradation of the Aromatic Amine Moiety

For laboratories with the appropriate expertise and engineering controls, chemical degradation can be a viable method to treat certain waste streams before disposal. The aromatic amine functionality of 4-Aminophenyl 4-guanidinobenzoate is susceptible to oxidation.

Protocol for Permanganate Oxidation of Aromatic Amines: This procedure is adapted from established methods for degrading aromatic amines and should only be performed by trained personnel in a chemical fume hood.[12][13]

  • Preparation: In a suitably large flask (e.g., 5-L), prepare a 1.7 N sulfuric acid solution. Always add acid to water slowly.

  • Dissolution: Dissolve the aromatic amine waste (e.g., 0.01 mol) in 3 L of the 1.7 N sulfuric acid solution.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The mixture will turn a deep purple color.

  • Reaction: Allow the solution to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine.[12][13]

  • Quenching: After the reaction period, neutralize the excess permanganate by slowly adding solid sodium bisulfite until the purple color disappears.[12][13]

  • Final Disposal: Crucially, the resulting solution must still be disposed of as hazardous waste. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) and collect it in a labeled hazardous waste container for EHS pickup. While the primary hazardous characteristic (aromatic amine) has been addressed, the solution now contains manganese salts and other byproducts that cannot be sewered.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Notify: For a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.[5]

  • Secure the Area: Prevent access to the spill area.

  • Assess the Hazard: For a small, manageable spill of the solid material, proceed with cleanup only if you are trained and it is safe to do so.

  • PPE: Wear all required PPE, including a respirator if dust is generated.[5]

  • Cleanup: Gently sweep or vacuum the solid material into a suitable, labeled hazardous waste container.[4][14] Avoid any actions that could generate dust.[4] Use an inert absorbent material for any liquid component.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[5]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-Aminophenyl 4-guanidinobenzoate, fulfilling our professional duty to maintain a safe and sustainable scientific environment.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminophenyl 4-guanidinobenzoate

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling potent, powdered reagents like 4-Aminophenyl 4-guanidino...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling potent, powdered reagents like 4-Aminophenyl 4-guanidinobenzoate demands a meticulous approach that extends beyond the benchtop. This guide provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance necessary for the safe handling and disposal of this compound. Our goal is to instill a deep sense of confidence and trust by providing value that transcends the product itself, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard: Why Specific PPE is Crucial

4-Aminophenyl 4-guanidinobenzoate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications are not merely administrative; they are critical indicators of the compound's potential to cause harm upon exposure. As a fine powder, it is easily aerosolized, increasing the risk of inhalation and widespread contamination of surfaces, personnel, and equipment. Therefore, a comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling.

Core Principles of Protection: Engineering Controls and Personal Responsibility

Before any discussion of PPE, it is paramount to emphasize the hierarchy of controls. The most effective safety measures involve engineering controls designed to minimize exposure at the source.

  • Engineering Controls : All handling of powdered 4-Aminophenyl 4-guanidinobenzoate, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1] These systems are designed to capture and exhaust airborne particles, preventing them from entering the laboratory environment and your breathing zone.[2]

  • Personal Responsibility : A culture of safety is built on individual accountability. This includes being thoroughly familiar with the Safety Data Sheet (SDS) for any chemical before use, knowing the location and operation of safety showers and eyewash stations, and being prepared for emergency situations.[3]

Selecting the Appropriate Personal Protective Equipment: A Step-by-Step Guide

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.

Given the H315 classification (Causes skin irritation), gloves are mandatory. The choice of glove material is critical to prevent chemical permeation.

  • Recommended Glove Material : For aromatic amines, nitrile and neoprene gloves offer good protection.[4][5] Given the potential for prolonged contact during weighing and solution preparation, it is advisable to use a robust nitrile glove. For incidental splash protection, standard nitrile gloves are sufficient, but should be changed immediately upon contact.[4]

  • Double Gloving : For tasks with a higher risk of contamination, such as weighing larger quantities or during transfers, double gloving provides an additional layer of protection. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Removal : Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, do so without touching the outside of the glove with your bare hands to prevent skin exposure.

The H319 warning (Causes serious eye irritation) necessitates robust eye protection.

  • Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any work in a laboratory where this chemical is present.

  • Enhanced Protection : When handling the powder outside of a contained system or when there is a risk of splashing, chemical splash goggles are required.

  • Full Face Protection : For larger scale operations or when there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles.[3]

To prevent skin contact and contamination of personal clothing, appropriate lab attire is essential.

  • Lab Coat : A clean, buttoned lab coat must be worn at all times. For handling powdered substances, a lab coat with elastic cuffs can provide a better seal around the gloves.

  • Full Coverage : Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.[3]

The H335 classification (May cause respiratory irritation) makes respiratory protection a critical consideration, especially when handling the powder.

  • For Small Quantities in a Ventilated Enclosure : When handling milligram to low-gram quantities in a properly functioning chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator is recommended to minimize the inhalation of any fugitive particles.

  • For Larger Quantities or Inadequate Ventilation : If working with larger quantities or if engineering controls are not sufficient, a higher level of respiratory protection is necessary. This may include a half-mask or full-facepiece respirator with P100 filters.[6]

  • Fit Testing and Training : It is a regulatory requirement that any user of a tight-fitting respirator undergo annual fit testing and receive training on its proper use, maintenance, and limitations.

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Storage and Transport Single pair of nitrile glovesSafety glasses with side shieldsLab coat, closed-toe shoesNot typically required if container is sealed
Weighing Small Quantities (<1g) in a Ventilated Enclosure Double pair of nitrile glovesSafety glasses with side shieldsLab coat with elastic cuffsN95 respirator
Preparing Solutions from Powder Double pair of nitrile glovesChemical splash gogglesLab coat with elastic cuffsN95 respirator (in fume hood)
Large-Scale Handling (>1g) or in case of inadequate ventilation Double pair of nitrile glovesFace shield over chemical splash gogglesLab coat with elastic cuffsHalf-mask respirator with P100 filters
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesFace shield over chemical splash gogglesChemical-resistant apron over lab coatHalf-mask respirator with P100 filters
Operational and Disposal Plans: A Framework for Safety

A clear and well-rehearsed plan for handling and disposal is essential to minimize risk.

  • Preparation : Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, respirator, eye protection, and then outer gloves.

  • Weighing : Use a disposable weigh boat or creased weighing paper. Handle the container of 4-Aminophenyl 4-guanidinobenzoate with care to avoid generating dust. Use a spatula to carefully transfer the powder.

  • Solution Preparation : If preparing a solution, add the powder to the solvent slowly to avoid splashing.

  • Post-Handling : Tightly cap the stock container. Carefully dispose of any contaminated disposable items (weigh boats, wipes) into the designated hazardous waste container.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves should be removed first, followed by the lab coat, eye protection, respirator, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

In the event of a spill, your immediate actions are critical.

  • Alert and Evacuate : Alert others in the immediate area and evacuate if necessary.[3][7]

  • Isolate : Secure the area to prevent others from entering.[8]

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Cleanup (if trained) : Only personnel trained in hazardous spill cleanup should address the spill. For a small powder spill, gently cover it with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area. For larger spills, follow your institution's specific emergency procedures.[8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Segregation : 4-Aminophenyl 4-guanidinobenzoate is a non-halogenated organic compound.[9] All solid waste (contaminated gloves, weigh boats, paper towels) and excess chemical should be collected in a clearly labeled hazardous waste container designated for non-halogenated solid waste.[9][10][11]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[10]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[12]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for 4-Aminophenyl 4-guanidinobenzoate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Handling Task Task Weighing Powder? Solution Prep? Spill Cleanup? Start->Task Quantity Quantity? <1g or >1g Task->Quantity Yes Proceed Proceed with Caution Follow SOP Task->Proceed No (Storage/Transport) Ventilation Adequate Ventilation? (Fume Hood / Enclosure) Quantity->Ventilation Gloves Hand Protection: - Double Nitrile Gloves Ventilation->Gloves Yes Respiratory Respiratory Protection: - N95 (small scale, ventilated) - P100 Respirator (large scale) Ventilation->Respiratory No Eyes Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) Gloves->Eyes Body Body Protection: - Lab Coat (cuffed) - Full Coverage Eyes->Body Body->Respiratory Respiratory->Proceed caption PPE Selection Workflow

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling 4-Aminophenyl 4-guanidinobenzoate.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies website: [Link]

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  • WorkSafe.qld.gov.au. (2019, October 28). Respiratory protective equipment (RPE). Retrieved from WorkSafe.qld.gov.au website: [Link]

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  • Temple University. Non-Halogenated Solvents in Laboratories. Retrieved from Temple University website: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website: [Link]

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